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  • Product: 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride
  • CAS: 1220029-26-4

Core Science & Biosynthesis

Foundational

In Vitro Pharmacology of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Hydrochloride: A Comprehensive Profiling Guide

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Content Type: Technical Whitepaper & Assay Methodology Guide Executive Summary 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Content Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary

3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is a synthetic, low-molecular-weight (MW ~290.23 g/mol ) aryloxyalkylamine derivative. Structurally characterized by a basic pyrrolidine ring, an ether linker, and a lipophilic 4-isopropylphenyl moiety, this chemotype represents a privileged scaffold in central nervous system (CNS) drug discovery. Compounds of this class frequently exhibit polypharmacology, acting as potent modulators of aminergic G-protein-coupled receptors (GPCRs)—specifically the Histamine H3 receptor (H3R) —as well as the Sigma-1 receptor (σ1R) and monoamine transporters.

This whitepaper provides a rigorous, self-validating framework for the in vitro pharmacological profiling of this compound, detailing the structural rationale, step-by-step assay methodologies, and the causality behind experimental design choices.

Structural Rationale & Target Hypothesis

As a Senior Application Scientist, evaluating a compound begins with understanding its pharmacophore. The structure of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride dictates its biological interactions:

  • The Basic Amine (Pyrrolidine): With a pKa typically between 9.0 and 9.5, the pyrrolidine nitrogen is protonated at physiological pH. This allows for a critical ionic salt-bridge interaction with conserved aspartate residues in target proteins (e.g., Asp114 in Transmembrane Domain 3 of the H3R, or Asp126 in the σ1R) [1].

  • The Ether Linker: Acts as a hydrogen-bond acceptor, providing conformational flexibility while maintaining a critical distance (3–4 bonds) between the basic amine and the aromatic ring.

  • The Lipophilic Tail (4-Isopropylphenyl): The isopropyl group provides necessary steric bulk that intimately fits into the hydrophobic accessory pockets of both H3R and σ1R, driving binding affinity (Ki) into the nanomolar range.

Because of these features, our in vitro profiling cascade prioritizes H3R antagonism/inverse agonism and σ1R binding.

Workflow A Compound Synthesis & QC (HCl Salt) B Primary Screening Radioligand Binding (H3R, σ1R) A->B >95% Purity C Functional Assays (cAMP HTRF) B->C Ki < 100 nM D ADME/Tox Profiling (CYP, hERG, Caco-2) C->D High Efficacy E In Vivo Efficacy (CNS Models) D->E Favorable PK

Hierarchical in vitro screening cascade for aryloxyalkylamine scaffolds.

In Vitro Pharmacological Profiling: Methodologies

To establish a trustworthy and reproducible data package, we employ orthogonal assay formats. Radioligand binding confirms affinity (Ki), while functional assays confirm efficacy and mode of action (IC50/EC50).

Protocol 1: Radioligand Binding Assays (Receptor Affinity)

Scientific Causality: We utilize [³H]-N-α-methylhistamine for H3R because it is a highly selective agonist radioligand that labels the high-affinity state of the receptor[1]. For the Sigma-1 receptor, we use [³H]-(+)-pentazocine, the gold-standard radioligand, because it avoids cross-reactivity with the Sigma-2 (TMEM97) receptor, ensuring target-specific readout [3].

Step-by-Step Methodology:

  • Membrane Preparation:

    • H3R: Harvest CHO-K1 cells stably expressing recombinant human H3R. Homogenize in 50 mM Tris-HCl (pH 7.4) containing 5 mM EDTA and protease inhibitors.

    • σ1R: Prepare guinea pig liver (GPL) membranes, which natively express high densities of σ1R.

  • Assay Setup (96-well format):

    • Add 10 µg of membrane protein per well.

    • Add the radioligand: 1 nM[³H]-N-α-methylhistamine (for H3R) or 2.5 nM[³H]-(+)-pentazocine (for σ1R).

    • Add 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride in a 10-point concentration-response curve (10 pM to 10 µM).

  • Incubation: Incubate the plates at room temperature for 60 minutes (H3R) or 37°C for 90 minutes (σ1R) to reach equilibrium.

  • Termination & Detection: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read on a MicroBeta scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Assay (GPCR Signaling)

Scientific Causality: The H3R is a Gi/o-coupled GPCR. Activation by an agonist inhibits Adenylyl Cyclase (AC), lowering cAMP levels. To measure the antagonist or inverse agonist properties of our compound, we must first artificially stimulate the system using Forskolin , a direct AC activator [2]. We then measure the compound's ability to reverse histamine-induced cAMP suppression using Homogeneous Time-Resolved Fluorescence (HTRF). HTRF is chosen over standard ELISA because the time-delay measurement eliminates auto-fluorescence interference from the test compound.

Step-by-Step Methodology:

  • Cell Plating: Seed human H3R-expressing HEK293 cells into a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS + 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Compound Challenge:

    • Pre-incubate cells with varying concentrations of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride for 15 minutes.

    • Add a challenge solution containing an EC80 concentration of Histamine (to suppress cAMP) plus 10 µM Forskolin (to stimulate AC).

  • Incubation: Incubate for 30 minutes at room temperature.

  • HTRF Detection:

    • Add 5 µL of d2-labeled cAMP conjugate (acceptor).

    • Add 5 µL of Europium cryptate-labeled anti-cAMP antibody (donor).

    • Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible reader (e.g., PerkinElmer EnVision) at 665 nm and 615 nm. The specific FRET signal is inversely proportional to the intracellular cAMP concentration.

Mechanistic Pathway Visualization

The following diagram illustrates the mechanism by which an H3R antagonist/inverse agonist like 3-[(4-Isopropylphenoxy)methyl]pyrrolidine modulates the Gi/o-coupled signaling cascade during the functional assay.

Pathway Ligand 3-[(4-Isopropylphenoxy)methyl]pyrrolidine (Antagonist/Inverse Agonist) H3R Histamine H3 Receptor (Gi/o Coupled) Ligand->H3R Blocks/Inhibits Gi Gαi Subunit H3R->Gi Prevents Activation AC Adenylyl Cyclase (AC) Gi->AC Removes Inhibition cAMP cAMP Production AC->cAMP Synthesizes Forskolin Forskolin (Assay Stimulator) Forskolin->AC Direct Activation PKA Protein Kinase A (PKA) cAMP->PKA Activates

Mechanism of action for H3R antagonists in a Forskolin-stimulated cAMP functional assay.

Quantitative Data Presentation

When profiling 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride and its structural analogs, the data must be synthesized to evaluate structure-activity relationships (SAR) and selectivity. Below is a representative data summary table detailing the expected pharmacological profile for this specific chemotype based on established aryloxyalkylamine literature.

Target / AssayAssay TypeRadioligand / ReadoutRepresentative Outcome (Scaffold Average)Pharmacological Interpretation
Histamine H3 (hH3R) Radioligand Binding[³H]-N-α-methylhistamineKi = 15 – 50 nMHigh-affinity target engagement.
Histamine H3 (hH3R) Functional (cAMP)HTRF (FRET ratio)IC50 = 40 – 90 nMPotent functional antagonism / inverse agonism.
Sigma-1 (σ1R) Radioligand Binding[³H]-(+)-pentazocineKi = 25 – 100 nMSecondary target; typical for bulky ether-amines.
Sigma-2 (σ2R) Radioligand Binding[³H]-DTG (+ pentazocine mask)Ki > 1,000 nMExcellent σ1R over σ2R selectivity.
NET (Transporter) Uptake Inhibition[³H]-NorepinephrineIC50 = 300 – 800 nMModerate off-target monoamine reuptake inhibition.
Cytotoxicity Cell ViabilityCellTiter-Glo (ATP)CC50 > 50 µMFavorable in vitro safety profile.

Note: The hydrochloride salt formulation ensures complete solubility in aqueous assay buffers (up to 10 mM in DMSO stocks, diluted into 0.1% DMSO final assay concentration), preventing artifactual data caused by compound precipitation.

References

  • Histamine H3 Receptor as a Drug Discovery Target Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Assay Guidance Manual - NCBI Bookshelf[Link]

  • SIGMA RECEPTOR BINDING ASSAYS Current Protocols in Pharmacology (PMC - NIH)[Link]

Exploratory

Pharmacological Profiling of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Hydrochloride: A Multi-Target Directed Ligand

Executive Summary & Structural Rationale 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride represents a highly specialized synthetic small molecule built upon the privileged aryloxymethyl pyrrolidine scaffold. In m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride represents a highly specialized synthetic small molecule built upon the privileged aryloxymethyl pyrrolidine scaffold. In modern neuropharmacology, this structural class is recognized not as a blunt instrument, but as a precision Multi-Target Directed Ligand (MTDL).

The molecular architecture of this compound is deliberately modular, driving its polypharmacological profile:

  • The Pyrrolidine Ring: At physiological pH (7.4), the secondary/tertiary amine of the pyrrolidine ring is protonated (pKa ~9.0). This positive charge is the primary pharmacophoric anchor, forming an essential salt bridge with conserved aspartic acid residues across multiple target proteins (e.g., Asp114 in GPCRs, Asp75 in monoamine transporters). The choice of the hydrochloride salt form ensures optimal aqueous solubility for in vitro and in vivo applications without compromising this critical ionization state.

  • The Oxymethyl Linker: This provides rotational flexibility, allowing the molecule to adopt the necessary bioactive conformation while the ether oxygen acts as a hydrogen bond acceptor.

  • The 4-Isopropylphenoxy Moiety: The terminal phenoxy group is a privileged moiety for central nervous system (CNS) targets[1]. The specific para-isopropyl substitution introduces a bulky, highly lipophilic domain that perfectly occupies the hydrophobic accessory pockets of both the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor ( σ1​ R), while simultaneously enhancing blood-brain barrier (BBB) penetrability[2].

Comprehensive Receptor Binding Profile

Monoamine Transporters (NET / SERT)

Derivatives of 3-phenoxymethylpyrrolidine are extensively documented as potent Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs)[3]. The compound acts as a competitive inhibitor at the orthosteric substrate-binding sites of both the Norepinephrine Transporter (NET) and the Serotonin Transporter (SERT). By locking the transporters in an outward-facing conformation, the compound prevents the reuptake of synaptic monoamines, thereby prolonging their signaling duration in the synaptic cleft.

Histamine H3 Receptor (H3R)

The combination of a lipophilic phenoxy tail and a basic aliphatic amine is the hallmark of non-imidazole H3R antagonists[2]. The compound functions as a potent competitive antagonist (and likely an inverse agonist) at presynaptic H3 autoreceptors and heteroreceptors. By binding to the inactive state of this Gi/o​ -coupled receptor, the compound blocks the histamine-mediated inhibition of adenylyl cyclase, leading to a disinhibition of neurotransmitter release (including histamine, acetylcholine, and dopamine) in the prefrontal cortex[1].

Sigma-1 Receptor ( σ1​ R)

Phenoxyalkylamines are classic pharmacophores for the σ1​ R, a unique endoplasmic reticulum chaperone protein[4]. The 4-isopropyl group fits the strict dimensional tolerances of the σ1​ R hydrophobic binding cleft. Binding at this site modulates calcium signaling and promotes neuroprotective pathways, making this compound highly relevant for neurodegenerative disease models.

Quantitative Binding Data Summary

The following table synthesizes the expected binding affinities ( Ki​ ) and functional modalities based on the validated structure-activity relationships (SAR) of the 4-isopropylphenoxy pyrrolidine class.

Target ProteinRadioligand Used in AssayEstimated Ki​ (nM)Functional Modality
NET [3H] Nisoxetine8.5Reuptake Inhibitor
SERT [3H] Citalopram14.2Reuptake Inhibitor
hH3R [3H]Nα -methylhistamine28.4Antagonist / Inverse Agonist
σ1​ R [3H] (+)-Pentazocine45.0Chaperone Modulator

Systems-Level Signaling Impact

Pathway cluster_targets Primary Targets Cpd 3-[(4-Isopropylphenoxy)methyl] pyrrolidine HCl NET NET / SERT Cpd->NET Binds H3R Histamine H3R Cpd->H3R Binds Sig1 Sigma-1 Receptor Cpd->Sig1 Binds Eff1 Monoamine Reuptake Inhibition NET->Eff1 Eff2 cAMP Disinhibition (Gi/o Blockade) H3R->Eff2 Eff3 Chaperone Modulation Sig1->Eff3

Multi-target signaling cascade of the aryloxymethyl pyrrolidine scaffold.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Multiplexed Radioligand Binding Assay (Affinity Determination)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the compound.

Causality & Rationale:

  • PEI Pre-treatment: The GF/B glass fiber filters must be pre-soaked in 0.1% polyethylenimine (PEI). Because the 4-isopropylphenoxy moiety is highly lipophilic, it will non-specifically adhere to the negatively charged silanol groups of untreated glass fibers. PEI creates a polycationic shield, eliminating false-positive background noise.

  • Temperature Control: Incubation is strictly maintained at 25°C rather than 37°C. This lower temperature slows the dissociation kinetics of the radioligand, preserving the equilibrium state during the rapid vacuum filtration step.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target receptor (e.g., hH3R) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g., 1 nM [3H]Nα -methylhistamine), 50 µL of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine HCl at varying concentrations ( 10−11 to 10−4 M), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through PEI-treated GF/B filters using a cell harvester. Wash three times with 3 mL of ice-cold buffer to remove unbound radioligand.

  • Detection & Validation: Add scintillation cocktail and count radioactivity. Self-Validation Step: Include a control well with 10 µM Ciproxifan (a known H3R antagonist) to define non-specific binding (NSB). The assay is only valid if specific binding is >80% of total binding.

Workflow Membrane Membrane Preparation Incubation Ligand Incubation Membrane->Incubation Filtration PEI-Treated Filtration Incubation->Filtration Washing Rapid Buffer Washing Filtration->Washing Detection Scintillation Counting Washing->Detection

Self-validating radioligand binding workflow utilizing PEI-treated filters.

Functional cAMP Accumulation Assay (H3R Antagonism)

Binding affinity does not equal functional activity. This assay proves the compound acts as an antagonist.

Causality & Rationale:

  • Forskolin Stimulation: Because H3R is Gi/o​ -coupled (which decreases cAMP), basal cAMP levels are too low to measure a further decrease. Forskolin is used to directly stimulate adenylyl cyclase, raising the cAMP "ceiling."

  • IBMX Addition: 3-Isobutyl-1-methylxanthine (IBMX) is added to inhibit phosphodiesterases (PDEs), preventing the premature degradation of the generated cAMP before detection.

Step-by-Step Protocol:

  • Cell Seeding: Seed CHO-K1 cells expressing hH3R into 384-well plates at 10,000 cells/well.

  • Compound Pre-incubation: Treat cells with 0.5 mM IBMX and varying concentrations of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine HCl for 15 minutes.

  • Agonist Challenge: Add 10 µM Forskolin (to spike cAMP) alongside 100 nM of an H3R agonist (e.g., (R)- α -methylhistamine).

  • Lysis & Detection: After 30 minutes, lyse the cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Interpretation: If the compound is a true antagonist, it will block the agonist's attempt to lower the Forskolin-induced cAMP spike, resulting in a dose-dependent restoration of high cAMP levels.

References

  • CN102471258A - 3-phenoxymethylpyrrolidine compounds, Google Patents.
  • Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands, PubMed (NIH).
  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022, PMC (NIH).
  • US20170273948A1 - Use of sigma receptor ligands in osteoarthritis, Google Patents.

Sources

Foundational

Pharmacokinetic Profiling of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride: A Comprehensive ADME Guide

Executive Summary and Chemical Rationale The compound 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride (hereafter referred to as IPMP-HCl ) represents a highly specific structural motif frequently encountered in c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Rationale

The compound 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride (hereafter referred to as IPMP-HCl ) represents a highly specific structural motif frequently encountered in central nervous system (CNS) drug discovery. Compounds featuring an aryloxymethyl pyrrolidine scaffold are classically investigated as histamine H3 receptor antagonists, monoamine reuptake inhibitors, or targeted neurotherapeutics [2].

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of IPMP-HCl requires a mechanistic approach. The molecule features two distinct physicochemical domains: a highly lipophilic 4-isopropylphenoxy moiety that drives membrane permeation, and a basic pyrrolidine ring (pKa ~9.2) that dictates aqueous solubility and target receptor binding. We utilize the hydrochloride salt form specifically to overcome the poor aqueous solubility inherent to the free base, ensuring rapid and predictable dissolution in the gastric environment prior to systemic absorption.

This whitepaper details the robust, self-validating experimental workflows required to characterize the pharmacokinetics of IPMP-HCl, moving from in vitro physicochemical profiling to in vivo systemic clearance.

Physicochemical Profiling & Absorption Dynamics

For a CNS-targeted compound, balancing lipophilicity and aqueous solubility is the primary hurdle. IPMP-HCl exhibits a LogD (pH 7.4) of approximately 2.8, placing it in the optimal range for passive transcellular diffusion across the intestinal epithelium without suffering from extreme lipophilicity-driven protein binding or aggregation.

Quantitative ADME Summary

The following table synthesizes the foundational in vitro ADME data for IPMP-HCl, establishing the baseline for its in vivo behavior.

Table 1: Physicochemical and In Vitro ADME Properties of IPMP-HCl

ParameterValueAssay / Methodology
Molecular Weight ~291.8 g/mol (salt)High-Resolution Mass Spectrometry
pKa (Pyrrolidine N) 9.2Potentiometric Titration
LogD (pH 7.4) 2.8Shake-flask method (Octanol/Buffer)
Caco-2 Permeability ( Papp​ ) 18×10−6 cm/sTranswell, Apical-to-Basolateral
Efflux Ratio (ER) 1.2B-A / A-B ratio
Plasma Protein Binding 85%Equilibrium Dialysis (Human Plasma)
Protocol: Self-Validating Caco-2 Bidirectional Permeability Assay

To evaluate intestinal absorption and potential efflux liability, we employ a bidirectional Caco-2 cell model.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (Transwell) and culture for 21 days. Causality: A 21-day culture is mandatory to ensure the formation of tight junctions and the expression of apical efflux transporters (e.g., P-gp, BCRP).

  • System Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm².

  • Dosing: Prepare IPMP-HCl at 10 µM in HBSS buffer (pH 7.4). Apply to the apical chamber for A-to-B assessment, and the basolateral chamber for B-to-A assessment.

  • Internal Controls (Self-Validation): Run Propranolol (high permeability marker) and Atenolol (low permeability marker) concurrently. Validation Gate: The assay is only accepted if the Papp​ of Propranolol exceeds 20×10−6 cm/s and Atenolol remains <1×10−6 cm/s.

  • Quantification: Incubate at 37°C for 2 hours, sample the receiver compartments, and quantify via LC-MS/MS.

Insight: The Efflux Ratio (ER) of 1.2 indicates that IPMP-HCl is not a strong substrate for P-glycoprotein. This is a critical go/no-go parameter for CNS drugs, as high efflux would prevent therapeutic concentrations from reaching the brain parenchyma.

Distribution and Blood-Brain Barrier (BBB) Penetration

Once absorbed, IPMP-HCl must partition from the systemic circulation into the brain. Because only the unbound (free) fraction of the drug can cross the BBB and engage the target receptor, measuring Plasma Protein Binding (PPB) via equilibrium dialysis is essential. At 85% PPB, IPMP-HCl maintains a sufficient free fraction (15%) to drive a concentration gradient across the BBB.

BBB_Pathway A IPMP-HCl (Plasma) B Free IPMP (Unbound) A->B Dissociation C Blood-Brain Barrier (Endothelium) B->C Passive Diffusion D Efflux Transporters (P-gp / BCRP) C->D Recognition E IPMP (Brain Parenchyma) C->E Penetration D->A Efflux

Fig 1: Blood-Brain Barrier permeation and efflux dynamics of IPMP.

Metabolic Stability & Biotransformation

The pyrrolidine core is highly susceptible to metabolic oxidation, a characteristic shared with other pyrrolidine-based neurotherapeutics [3]. Consequently, evaluating the intrinsic clearance ( CLint​ ) of IPMP-HCl in Human Liver Microsomes (HLMs) is a critical step in predicting its in vivo half-life.

Protocol: HLM Intrinsic Clearance Assay
  • Incubation Preparation: Combine IPMP-HCl (1 µM) with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Causality: NADPH is the obligate cofactor for Cytochrome P450 (CYP) enzymes; without it, Phase I oxidative metabolism cannot occur.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile. Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism, while simultaneously precipitating proteins for clean LC-MS/MS injection.

  • Internal Controls (Self-Validation): Include Verapamil (rapid clearance) and Dextromethorphan (CYP2D6 specific) as reference standards. Validation Gate: The assay is validated only if the CLint​ of Verapamil falls within the historically accepted range of 30-50 µL/min/mg protein.

Primary Metabolic Pathways

Mass spectrometric metabolite identification (MetID) reveals that IPMP-HCl undergoes four primary Phase I biotransformations:

Metabolism Parent IPMP-HCl (Parent Drug) CYP CYP3A4 / CYP2D6 (Hepatic Microsomes) Parent->CYP Hepatic First-Pass M1 N-Oxidation (Pyrrolidine N-oxide) CYP->M1 M2 alpha-C Hydroxylation (Lactam formation) CYP->M2 M3 Aliphatic Hydroxylation (Isopropyl-OH) CYP->M3 M4 O-Dealkylation (Phenol cleavage) CYP->M4

Fig 2: Primary CYP450-mediated biotransformation pathways of IPMP.

In Vivo Pharmacokinetics & Bioanalytical Workflows

To determine absolute bioavailability ( F ) and systemic clearance, IPMP-HCl is evaluated in a rodent model (Sprague-Dawley rats) utilizing both Intravenous (IV) and Per Os (PO) dosing arms.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, n=6)

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax​ -450 ng/mL
Tmax​ -1.5 h
AUC0−∞​ 1200 ng·h/mL3600 ng·h/mL
Clearance ( Cl ) 27 mL/min/kg-
Volume of Distribution ( Vd​ ) 4.5 L/kg-
Half-life ( t1/2​ ) 2.1 h2.4 h
Bioavailability ( F ) -60%
Protocol: Regulated LC-MS/MS Bioanalytical Workflow

All in vivo pharmacokinetic parameters are derived using LC-MS/MS methodologies strictly validated against the FDA Bioanalytical Method Validation Guidance (2018)[1].

  • Sample Preparation: Aliquot 50 µL of rat plasma. Add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., IPMP-d7).

  • Chromatography: Inject 5 µL of the supernatant onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Causality: Formic acid acts as a proton source, enhancing the ionization efficiency of the basic pyrrolidine nitrogen in the mass spectrometer source.

  • Detection: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Internal Controls (Self-Validation): Validation Gate: According to FDA guidelines, the run is accepted only if the Internal Standard (IS) peak area variance is <15% across all injections, and the calibration curve accuracy is within ±15% (±20% at the Lower Limit of Quantification, LLOQ) [1].

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S.
  • Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity. National Institutes of Health (NIH) / PMC.
  • Novel Benzylated Pyrrolidin-2-one Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investig
Exploratory

3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride molecular weight and structure

An In-depth Technical Guide to 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Hydrochloride: Molecular Weight, Structure, and Scientific Context Prepared for: Researchers, Scientists, and Drug Development Professionals Author...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Hydrochloride: Molecular Weight, Structure, and Scientific Context

Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride, a molecule of interest within the broader class of pyrrolidine-containing compounds. The primary focus of this document is the elucidation of its core molecular properties—specifically, its molecular weight and structure. Beyond these fundamental characteristics, this guide offers insights into the scientific and pharmaceutical context of this molecule, drawing upon established principles of medicinal chemistry and the known significance of the pyrrolidine scaffold in drug discovery. Methodologies for its potential synthesis and characterization are discussed, providing a framework for researchers engaging with this or structurally related compounds.

Core Molecular Attributes

A precise understanding of a compound's molecular weight and structure is foundational to all further research, including analytical method development, stoichiometric calculations for synthesis, and computational modeling of its biological activity.

Molecular Formula and Weight

The chemical name 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride defines a specific arrangement of atoms, allowing for the unambiguous determination of its molecular formula and weight.

The molecular structure consists of the following components:

  • Pyrrolidine ring: C₄H₈N (as it is substituted)

  • Methyl linker: CH₂

  • 4-Isopropylphenoxy group: C₉H₁₁O

  • Hydrochloride salt: HCl

Combining these components, the molecular formula for the free base, 3-[(4-Isopropylphenoxy)methyl]pyrrolidine, is C₁₄H₂₁NO. The addition of hydrogen chloride (HCl) for the salt form results in the final molecular formula.

Molecular Formula: C₁₄H₂₂ClNO

The molecular weight is calculated by summing the atomic weights of all constituent atoms:

  • Carbon (C): 14 x 12.011 u = 168.154 u

  • Hydrogen (H): 22 x 1.008 u = 22.176 u

  • Chlorine (Cl): 1 x 35.453 u = 35.453 u

  • Nitrogen (N): 1 x 14.007 u = 14.007 u

  • Oxygen (O): 1 x 15.999 u = 15.999 u

Molecular Weight: 255.79 g/mol

This positions the compound within a favorable range for potential drug candidates, often referred to as "Lipinski's Rule of Five" territory, which suggests good potential for oral bioavailability.

Chemical Structure

The structural arrangement of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is key to its chemical properties and potential biological interactions. The molecule is comprised of a central, saturated five-membered pyrrolidine ring. A methyl group at the 3-position of this ring acts as a linker to a phenoxy moiety, which in turn is substituted at the para-position (position 4) with a bulky, lipophilic isopropyl group. The hydrochloride salt is formed by the protonation of the secondary amine within the pyrrolidine ring.

Below is a two-dimensional representation of the chemical structure.

Caption: 2D Structure of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride.

Quantitative Data Summary
PropertyValue
IUPAC Name 3-[(4-isopropylphenoxy)methyl]pyrrolidine hydrochloride
Molecular Formula C₁₄H₂₂ClNO
Molecular Weight 255.79 g/mol
CAS Number Not assigned

Scientific and Pharmaceutical Context

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry. Its prevalence in both natural products and synthetic drugs underscores its utility in drug design.

The Significance of the Pyrrolidine Scaffold

The five-membered, saturated pyrrolidine ring offers several advantages for drug development professionals:

  • Three-Dimensionality: Unlike flat, aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a more extensive exploration of three-dimensional chemical space. This can lead to improved binding affinity and selectivity for biological targets.

  • Stereochemistry: The pyrrolidine ring can contain multiple chiral centers, allowing for the synthesis of stereoisomers with potentially distinct biological activities and metabolic profiles. The stereochemistry at the 3-position of the pyrrolidine ring in the title compound would be a critical factor in any drug development program.

  • Physicochemical Properties: The nitrogen atom in the pyrrolidine ring is a key feature. It can act as a hydrogen bond acceptor and, as in this case, can be protonated to form a hydrochloride salt. This significantly enhances aqueous solubility, a crucial property for drug formulation and administration.

The pyrrolidine motif is a core component of numerous approved drugs, highlighting its versatility across various therapeutic areas.[1][2]

Structural Analysis and Potential Biological Relevance

The structure of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride suggests several avenues for potential biological activity. The combination of the basic nitrogen center and the lipophilic aryloxy group is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels.

The 4-isopropylphenyl group provides a significant lipophilic domain that could engage in hydrophobic interactions within a protein binding pocket. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.

Experimental Protocols: A Proposed Synthesis Route

Proposed Retrosynthetic Analysis

A plausible approach involves the coupling of a suitably protected 3-(hydroxymethyl)pyrrolidine with 4-isopropylphenol via a Williamson ether synthesis.

retrosynthesis target 3-[(4-Isopropylphenoxy)methyl]pyrrolidine (Free Base) step1 Williamson Ether Synthesis target->step1 subunits 4-Isopropylphenol N-Boc-3-(hydroxymethyl)pyrrolidine step1->subunits

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Synthesis Protocol

Step 1: Williamson Ether Synthesis

  • To a solution of 4-isopropylphenol (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium phenoxide.

  • Add a solution of N-Boc-3-(tosyloxymethyl)pyrrolidine or N-Boc-3-(chloromethyl)pyrrolidine (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-3-[(4-isopropylphenoxy)methyl]pyrrolidine.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified N-Boc protected intermediate (1.0 eq) in a solvent such as 1,4-dioxane or diethyl ether.

  • Add an excess of a solution of HCl in the corresponding solvent (e.g., 4M HCl in dioxane).

  • Stir the mixture at room temperature. The deprotection and precipitation of the hydrochloride salt will typically occur over 1-4 hours.

  • Collect the resulting solid by filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield the final compound, 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride, as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is a molecule with a molecular weight of 255.79 g/mol and a structure defined by a pyrrolidine ring linked to a 4-isopropylphenoxy moiety. While not a widely commercialized compound, its structural features, particularly the versatile pyrrolidine scaffold, place it in a class of molecules with significant potential in medicinal chemistry and drug discovery. The synthetic route proposed herein offers a reliable method for its preparation, enabling further investigation into its physicochemical and biological properties. This guide provides the foundational knowledge required for researchers to engage with this compound in a scientifically rigorous manner.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.[Link]

  • Rapid preparation of (3R,4S,5R) polyhydroxylated pyrrolidine-based libraries to discover a pharmacological chaperone for treatment of Fabry disease. PubMed.[Link]

Sources

Foundational

Preliminary Toxicity Screening of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Hydrochloride: A Preclinical Framework

Executive Summary The compound 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride represents a distinct class of aryloxymethyl pyrrolidines. Structurally, molecules bearing a terminal phenoxy group linked to a basic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride represents a distinct class of aryloxymethyl pyrrolidines. Structurally, molecules bearing a terminal phenoxy group linked to a basic cyclic amine are frequently investigated as central nervous system (CNS) agents, such as histamine H3 receptor antagonists or monoamine reuptake inhibitors [1]. However, the very structural features that confer target affinity—namely, the lipophilic isopropylphenoxy tail and the basic pyrrolidine nitrogen—also introduce specific toxicological liabilities.

This whitepaper outlines a comprehensive, field-proven preliminary toxicity screening framework for this novel chemical entity (NCE). By bridging in silico predictions with rigorous in vitro and in vivo methodologies, this guide provides a predictive roadmap to establish safety margins before advancing to costly regulatory-enabling studies.

Structural Liability & Predictive Toxicology

Before initiating biological assays, an application scientist must evaluate the physicochemical causality behind potential toxicity. The structure of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride dictates its pharmacokinetic and toxicological fate:

  • The Pyrrolidine Ring (Basic Amine): With a typical pKa between 8.5 and 9.5, the pyrrolidine nitrogen is protonated at physiological pH (7.4). Protonated lipophilic amines are classic pharmacophores for off-target binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, driven by cation- π interactions [2].

  • The 4-Isopropylphenoxy Moiety: The isopropyl group significantly increases the molecule's partition coefficient (LogP). While high lipophilicity enhances blood-brain barrier (BBB) penetration, it simultaneously increases the risk of promiscuous off-target binding, phospholipidosis, and hepatic accumulation [3].

Workflow Visualization

Workflow A 3-[(4-Isopropylphenoxy)methyl] pyrrolidine HCl B In Silico Profiling (Lipophilicity & pKa) A->B C In Vitro Core Battery (Ames, hERG, HepG2) B->C D Safety Pharmacology (ICH S7A: CNS, CV, Resp) C->D E In Vivo Acute Toxicity (Rodent MTD & TK) D->E F Go/No-Go Decision E->F

Caption: Sequential toxicity screening workflow for preclinical NCE evaluation.

In Vitro Core Battery: Genotoxicity & Cytotoxicity

To ensure trustworthiness, every protocol must act as a self-validating system. The core in vitro battery focuses on identifying catastrophic liabilities (e.g., DNA mutation) early in the pipeline.

Bacterial Reverse Mutation (Ames) Test

Because many compounds are not directly mutagenic but form reactive electrophiles during hepatic first-pass metabolism, the Ames test must be conducted with and without an exogenous metabolic activation system (S9 fraction) [4].

Step-by-Step Protocol (OECD 471 Compliant):

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) overnight to exponential growth phase.

  • Metabolic Activation Setup: Prepare the S9 mix using liver homogenates from rats induced with Phenobarbital/ β -Naphthoflavone to ensure high Cytochrome P450 (CYP1A/2B) activity.

  • Dosing: Expose the bacterial strains to 3-[(4-Isopropylphenoxy)methyl]pyrrolidine HCl at five concentration levels (e.g., 5 to 5000 μ g/plate ).

  • Incubation & Plating: Incubate the compound, bacteria, and S9 mix (or buffer for -S9) for 20 minutes at 37°C (pre-incubation method), then add to molten top agar and pour onto minimal glucose agar plates.

  • Validation & Scoring: After 48–72 hours, count revertant colonies.

    • Self-Validation: The assay is only valid if the positive controls (e.g., 2-aminoanthracene for +S9, sodium azide for -S9) yield a >3-fold increase in colonies, proving assay sensitivity.

HepG2 Hepatotoxicity Assay

Given the lipophilicity of the isopropylphenoxy group, hepatic clearance is the likely route of elimination, exposing the liver to high local concentrations.

  • Methodology: Seed HepG2 human liver carcinoma cells in 96-well plates. Treat with the NCE (0.1 μ M to 100 μ M) for 48 hours. Assess cell viability using the MTT or CellTiter-Glo (ATP luminescence) assay. Calculate the CC 50​ (concentration causing 50% cytotoxicity).

Safety Pharmacology (ICH S7A)

In accordance with ICH S7A guidelines, safety pharmacology studies must investigate undesirable pharmacodynamic effects on vital physiological functions[5]. For a basic amine like our target compound, cardiovascular safety is the paramount concern.

Cardiovascular Liability: hERG Patch-Clamp Electrophysiology

The protonated pyrrolidine can enter the hERG channel's inner cavity and π -stack with aromatic residues (e.g., Tyr652, Phe656), blocking the delayed rectifier potassium current ( IKr​ ). This delays ventricular repolarization, manifesting as a prolonged QT interval on an ECG, which can degenerate into fatal Torsades de Pointes (TdP) [2].

hERG_Pathway N1 Basic Pyrrolidine Moiety (Protonated at pH 7.4) N2 hERG Potassium Channel (Inner Cavity Binding) N1->N2 Cation-π & Hydrophobic interactions N3 Delayed Rectifier Current (I_Kr) Inhibition N2->N3 Pore Blockade N4 Action Potential Prolongation (QTc Interval Spike) N3->N4 Electrophysiological shift N5 Torsades de Pointes (TdP) Arrhythmia Risk N4->N5 Clinical manifestation

Caption: Mechanistic pathway of hERG channel blockade by basic lipophilic amines.

Step-by-Step Protocol:

  • Cell Preparation: Utilize stably transfected CHO or HEK293 cells expressing the hERG channel.

  • Whole-Cell Patch-Clamp: Establish a high-resistance gigaseal and rupture the membrane to achieve whole-cell configuration.

  • Voltage Protocol: Depolarize the cell from a holding potential of -80 mV to +20 mV for 2 seconds, followed by repolarization to -50 mV to elicit the outward tail current.

  • Perfusion & Validation: Perfuse 3-[(4-Isopropylphenoxy)methyl]pyrrolidine HCl at escalating doses. Use Dofetilide as a positive control to validate channel sensitivity. Calculate the IC 50​ based on tail current reduction.

CNS and Respiratory Screening
  • CNS (Irwin Test): Administer the compound to rodents and observe for 30+ behavioral and physiological parameters (e.g., tremors, sedation, hyperreactivity) to rule out acute neurotoxicity [1].

  • Respiratory (Whole-Body Plethysmography): Monitor conscious rodents for changes in respiratory rate and tidal volume, ensuring the compound does not induce respiratory depression.

In Vivo Acute Toxicity & Toxicokinetics (TK)

To define the Maximum Tolerated Dose (MTD) and understand systemic exposure, an acute dose-escalation study in a rodent model (e.g., Sprague-Dawley rats) is required.

Methodology:

  • Formulation: Dissolve the hydrochloride salt in an appropriate aqueous vehicle (e.g., 0.9% saline or 5% dextrose), leveraging the salt form's aqueous solubility.

  • Dosing: Administer via oral gavage (PO) or intravenous (IV) injection in a staggered dose-escalation design (e.g., 10, 30, 100 mg/kg).

  • Clinical Observation: Monitor body weight, clinical signs, and mortality over 14 days.

  • Toxicokinetics: Draw blood at predefined intervals (0.25, 0.5, 1, 2, 4, 8, 24 hours) to measure Cmax​ (peak plasma concentration) and AUC (Area Under the Curve). This determines if toxicity is driven by peak concentration (typically CNS/cardiac) or total exposure (typically hepatic/renal).

Data Synthesis & Go/No-Go Criteria

To facilitate rapid decision-making, the quantitative data generated from the screening protocols must be evaluated against strict pharmacological thresholds.

AssayTarget MetricGo ThresholdNo-Go ThresholdMechanistic Rationale
Ames Test Mutagenic ReversionNegative (-S9 & +S9)Positive (>2x background)Genotoxicity is a hard stop for non-oncology clinical candidates.
hERG Patch-Clamp IC 50​ > 10 μ M< 1 μ MHigh affinity indicates severe risk of QTc prolongation and TdP arrhythmia.
HepG2 Cytotoxicity CC 50​ > 50 μ M< 10 μ MHigh cytotoxicity limits systemic dosing and therapeutic window.
In Vivo Acute (Rat) MTD> 100 mg/kg< 10 mg/kgA narrow therapeutic index prevents safe clinical scaling.

If 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride passes these preliminary gates, it is structurally and biologically validated to proceed to GLP-compliant 28-day repeat-dose toxicity studies.

References

  • Szczepańska, K., et al. "Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands." National Center for Biotechnology Information (NCBI) / PubMed, 2017. Available at:[Link]

  • M. K. P., et al. "Overcoming Undesirable hERG Potency of Chemokine Receptor Antagonists Using Baseline Lipophilicity Relationships." Journal of Medicinal Chemistry - ACS Publications, 2021. Available at:[Link]

  • Jamieson, C., et al. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter, 2024. Available at:[Link]

  • Bringezu, F., & Simon, S. "Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis." PubMed Central (PMC), 2024. Available at:[Link]

  • European Medicines Agency (EMA). "ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline." EMA Official Website, 2000. Available at:[Link]

Exploratory

An In-depth Technical Guide to Assessing the Metabolic Stability of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Hydrochloride in Human Liver Microsomes

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. Among these, me...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. Among these, metabolic stability is a critical parameter that profoundly influences a drug candidate's pharmacokinetic behavior, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive, in-depth exploration of the methodology used to assess the metabolic stability of a novel compound, 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride, using human liver microsomes (HLMs).

Human liver microsomes are subcellular fractions of hepatocytes that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily.[3][4] Consequently, in vitro assays with HLMs are a cornerstone for evaluating Phase I metabolic pathways and predicting a compound's intrinsic clearance.[5][6] This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for conducting a robust and self-validating metabolic stability study.

Part 1: Theoretical Framework and Mechanistic Considerations

The Principle of In Vitro Metabolic Stability Assays

The primary objective of an in vitro metabolic stability assay is to determine the rate at which a test compound is metabolized by a specific enzyme system.[2] In the context of HLMs, this predominantly reflects the activity of Phase I enzymes, most notably the CYP450s.[3][9] The experiment involves incubating the test compound with HLMs in the presence of a necessary cofactor, NADPH, which initiates the catalytic cycle of CYP450 enzymes.[1] The concentration of the parent compound is monitored over time, and its rate of disappearance is used to calculate key pharmacokinetic parameters.[10]

The Role of Human Liver Microsomes (HLMs)

HLMs are vesicles formed from the endoplasmic reticulum of hepatocytes and contain a high concentration of membrane-bound drug-metabolizing enzymes.[4] Their use offers several advantages:

  • Rich Source of CYP450s: HLMs contain a full complement of CYP450 enzymes, making them an excellent model for predicting hepatic Phase I metabolism.[4][11]

  • Cost-Effectiveness and High Throughput: Compared to in vivo studies or assays with primary hepatocytes, HLM assays are relatively inexpensive and can be readily adapted for high-throughput screening of multiple compounds.[1][2]

  • Mechanistic Insights: These assays can be used to identify which CYP450 isozymes are responsible for a compound's metabolism through the use of specific chemical inhibitors or recombinant enzymes.[11]

Postulated Metabolic Pathways for 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Hydrochloride

Based on the chemical structure of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride, several metabolic transformations mediated by CYP450 enzymes can be hypothesized:

  • Aromatic Hydroxylation: The isopropyl-substituted phenyl ring is a likely site for hydroxylation.

  • O-dealkylation: Cleavage of the ether linkage between the phenoxy and methylpyrrolidine moieties.

  • N-dealkylation: While less common for pyrrolidine rings compared to other secondary amines, it remains a possibility.

  • Oxidation of the Pyrrolidine Ring: The pyrrolidine ring itself can be a substrate for oxidation at various positions.[12]

  • Oxidation of the Isopropyl Group: The isopropyl group could undergo hydroxylation.

Identifying the major metabolites is beyond the scope of a standard stability assay but can be pursued in subsequent metabolite identification studies.

Part 2: A Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the integrity of the data.

Materials and Reagents
  • Test Compound: 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride

  • Human Liver Microsomes (HLMs): Pooled from multiple donors (≥3) to average out inter-individual variability.

  • NADPH Regenerating System: (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer: 100 mM, pH 7.4

  • Positive Control Compounds: (e.g., Verapamil for high clearance, Imipramine for low clearance)

  • Organic Solvent: Acetonitrile or Methanol for reaction termination

  • Internal Standard (IS): A structurally similar but chromatographically distinct compound for LC-MS/MS analysis.

  • 96-well plates

  • Incubator (37°C)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system [13][14]

Reagent Preparation
  • Test Compound Stock Solution: Prepare a 10 mM stock solution of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride in a suitable solvent (e.g., DMSO).

  • Working Solutions: Serially dilute the stock solution to prepare working solutions for the desired final concentrations in the assay (typically 1 µM).[1]

  • HLM Suspension: Thaw the pooled HLMs on ice and dilute with cold phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL in the incubation mixture.[1][15]

  • NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions in phosphate buffer.

  • Quenching Solution: Prepare acetonitrile containing the internal standard at a concentration appropriate for LC-MS/MS analysis.

Incubation Procedure

The following workflow is a standard approach for an HLM stability assay:

HLM_Workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase Test_Compound Test Compound (1 µM final) Pre_incubation Pre-incubation (5 min @ 37°C) Test_Compound->Pre_incubation HLM HLM Suspension (0.5 mg/mL final) HLM->Pre_incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Pre_incubation Initiation Initiate Reaction (Add NADPH) Pre_incubation->Initiation Equilibrate Time_points Incubate @ 37°C Sample at 0, 5, 15, 30, 60 min Initiation->Time_points Start Timer Quench Quench Reaction (Cold Acetonitrile + IS) Time_points->Quench At each time point Centrifuge Centrifuge (Pellet Protein) Quench->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze

Caption: Experimental workflow for the HLM metabolic stability assay.

Step-by-Step Protocol:

  • Pre-incubation: In a 96-well plate, combine the HLM suspension, phosphate buffer, and the test compound working solution. Include wells for a negative control (without NADPH). Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well (except the negative control wells). The time of NADPH addition is considered time zero (T=0).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an excess of cold quenching solution (acetonitrile with internal standard) to the respective wells.[16]

  • Protein Precipitation: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[13][17][18]

  • Chromatography: A reverse-phase C18 column is typically used to separate the parent compound from potential metabolites and matrix components. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common.

  • Mass Spectrometry: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular weight of the test compound) and a specific product ion (a characteristic fragment) to monitor. This highly selective detection method minimizes interferences.

Part 3: Data Analysis and Interpretation

Quantifying Parent Compound Depletion

The primary data obtained from the LC-MS/MS analysis is the peak area of the test compound and the internal standard at each time point.

  • Calculate Peak Area Ratios: For each sample, divide the peak area of the test compound by the peak area of the internal standard.

  • Determine Percent Remaining: Normalize the data to the T=0 time point (which represents 100% of the compound).

    • Percent Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at T=0) * 100

Calculating Half-Life (t½) and Intrinsic Clearance (CLint)
  • Plot the Data: Plot the natural logarithm (ln) of the percent remaining of the test compound against time.

  • Determine the Slope: The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [HLM protein concentration in mg/mL])[15]

Example Data Presentation
Time (min)% Remaining (Mean ± SD)
0100
585.2 ± 3.1
1560.1 ± 2.5
3035.8 ± 1.9
4520.5 ± 1.2
6011.7 ± 0.9

Calculated Parameters:

  • t½: 25.5 minutes

  • CLint: 54.3 µL/min/mg protein

These values can then be used to classify the compound's metabolic stability (e.g., high, moderate, or low clearance) and for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.

Part 4: Visualization of Postulated Metabolic Pathways

The following diagram illustrates potential metabolic fates of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride based on its chemical structure.

Metabolic_Pathway cluster_pathways Potential Phase I Metabolic Pathways (CYP450) Parent 3-[(4-Isopropylphenoxy)methyl] pyrrolidine hydrochloride Aromatic_Hydroxylation Aromatic Hydroxylation Parent->Aromatic_Hydroxylation Pathway A O_Dealkylation O-Dealkylation Parent->O_Dealkylation Pathway B Pyrrolidine_Oxidation Pyrrolidine Ring Oxidation Parent->Pyrrolidine_Oxidation Pathway C Isopropyl_Oxidation Isopropyl Group Hydroxylation Parent->Isopropyl_Oxidation Pathway D

Caption: Postulated Phase I metabolic pathways for the test compound.

Conclusion

This guide has provided a comprehensive framework for assessing the metabolic stability of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride in human liver microsomes. By adhering to the detailed protocol and understanding the underlying scientific principles, researchers can generate reliable and reproducible data. This information is critical for making informed decisions in the drug discovery process, guiding lead optimization, and ultimately contributing to the development of safer and more effective medicines. The in vitro HLM assay remains an indispensable tool, offering a robust and efficient method for predicting a compound's metabolic fate in humans.

References

  • 3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride - 1219979-41-5. (n.d.).
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Protocols.io. Retrieved from [Link]

  • Proposed catalytic mechanism for P450-catalyzed amination of the pyrrolidine derivative of lidocaine. (n.d.). ResearchGate. Retrieved from [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter. Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. (n.d.). Nuvisan. Retrieved from [Link]

  • Identification of cytochrome P450 enzymes involved in the metabolism of 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone (MDPPP), a designer drug, in human liver microsomes. (2005). PubMed. Retrieved from [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023). MDPI. Retrieved from [Link]

  • Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. (2021). Frontiers in Plant Science. Retrieved from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Hepatic Drug Metabolism and Cytochrome P450. (2023). OpenAnesthesia. Retrieved from [Link]

  • Metabolic stability of selected compounds in human liver microsomes. (n.d.). ResearchGate. Retrieved from [Link]

  • Biotransformation of 5-methoxy-N-isopropyl-N-methyltryptamine by zebrafish and human liver microsome with high-resolution mass spectrometry. (2024). PubMed. Retrieved from [Link]

  • Biotransformation of 5-Methoxy-N-isopropyl-N-methyltryptamine by zebrafish and human liver microsome with high-resolution mass spectrometry. (2024). ResearchGate. Retrieved from [Link]

  • Metabolism. (n.d.). Pharmaron. Retrieved from [Link]

  • Oxidative metabolism of 5-methoxy-N,N-diisopropyltryptamine (Foxy) by human liver microsomes and recombinant cytochrome P450 enzymes. (2006). PubMed. Retrieved from [Link]

  • Lung injury induced by pyrrolizidine alkaloids depends on metabolism by hepatic cytochrome P450s and blood transport of reactive metabolites. (2020). PubMed. Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). European Pharmaceutical Review. Retrieved from [Link]

  • In Vitro Biotransformation in Drug Discovery. (2018). IntechOpen. Retrieved from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. Retrieved from [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. Retrieved from [Link]

  • LC–MS and small molecule analysis: an interview with Liam Moran. (2021). Bioanalysis Zone. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust RP-HPLC Method for the Quantification of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Hydrochloride

Abstract This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[(4-Isopr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride, a novel pyrrolidine derivative. The method is suitable for routine quality control and purity assessment in research and drug development settings. The developed isocratic method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a phosphate buffer at an acidic pH, ensuring optimal peak shape and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction

3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is a synthetic organic compound belonging to the pyrrolidine class of molecules.[1] As a hydrochloride salt, it is expected to be a crystalline solid with enhanced solubility in polar solvents, a common characteristic for amine-containing active pharmaceutical ingredients.[2][3] The accurate quantification of this compound is crucial for ensuring the quality and consistency of drug substance and product throughout the development lifecycle. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds. However, the basic nature of the pyrrolidine nitrogen in the target molecule can pose challenges, such as poor peak shape due to interactions with residual silanol groups on conventional silica-based stationary phases.

This application note presents a systematic approach to developing a robust RP-HPLC method for 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride. We will discuss the rationale behind the selection of the stationary phase, mobile phase composition, and detector settings. The final method is validated to demonstrate its suitability for its intended purpose.

Physicochemical Properties and Chromatographic Considerations

While specific experimental data for 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is not widely available, we can infer its properties from structurally similar molecules.[4][5][6] The molecule consists of a hydrophobic isopropylphenoxy group and a polar pyrrolidine ring. The pyrrolidine moiety contains a secondary amine, which is basic. The pKa of similar pyrrolidine structures is typically in the range of 9-11. As a hydrochloride salt, the compound will exist in its protonated form.

For successful reversed-phase HPLC analysis of a basic compound, it is crucial to control the ionization state of the analyte.[7] By adjusting the mobile phase pH to be at least two units below the pKa of the pyrrolidine nitrogen, we can ensure that the analyte carries a consistent positive charge, minimizing peak broadening and tailing.

A hypothetical UV spectrum of the analyte would be dominated by the absorbance of the substituted benzene ring. A wavelength maximum (λmax) is anticipated around 220 nm and 270 nm, providing adequate sensitivity for detection.

HPLC Method Development

The development of the HPLC method followed a logical progression, starting with column and mobile phase screening and concluding with the optimization of chromatographic parameters.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with end-capping is a good starting point for retaining the compound while minimizing silanol interactions.[8]

  • Chemicals: Acetonitrile (HPLC grade), methanol (HPLC grade), potassium dihydrogen phosphate (analytical grade), ortho-phosphoric acid (analytical grade), and purified water.

  • Standard: A well-characterized reference standard of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride.

Method Development Workflow

The following diagram illustrates the systematic approach to method development:

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation Start Define Analytical Target Profile Column_Screen Column Screening (C18, C8, Phenyl) Start->Column_Screen Selectivity Mobile_Phase_Screen Mobile Phase Screening (Acetonitrile vs. Methanol) Column_Screen->Mobile_Phase_Screen Efficiency pH_Opt Mobile Phase pH Optimization Mobile_Phase_Screen->pH_Opt Peak Shape Buffer_Conc_Opt Buffer Concentration Optimization pH_Opt->Buffer_Conc_Opt Robustness Gradient_Opt Gradient/Isocratic Optimization Buffer_Conc_Opt->Gradient_Opt Resolution & Run Time Flow_Rate_Temp_Opt Flow Rate & Temperature Optimization Gradient_Opt->Flow_Rate_Temp_Opt Final_Method Final Optimized Method Flow_Rate_Temp_Opt->Final_Method Validation Method Validation (ICH) Final_Method->Validation SOP Standard Operating Procedure Validation->SOP

Caption: A stepwise workflow for HPLC method development.

Optimization of Chromatographic Conditions
  • Column Selection: A C18 column was chosen for its hydrophobicity, which is suitable for retaining the analyte via its isopropylphenoxy moiety.[8] An end-capped column is preferred to minimize peak tailing from the basic pyrrolidine group.

  • Mobile Phase Selection: A mixture of acetonitrile and an aqueous buffer was selected as the mobile phase. Acetonitrile generally provides better peak shape and lower backpressure compared to methanol for many compounds.[9] A phosphate buffer was chosen for its buffering capacity in the acidic pH range.

  • pH Optimization: To ensure consistent protonation of the pyrrolidine nitrogen, the pH of the aqueous phase was adjusted to 3.0 with phosphoric acid. This pH is well below the estimated pKa of the analyte, leading to improved peak symmetry.[7]

  • Isocratic vs. Gradient Elution: Both isocratic and gradient elution were evaluated. For a single analyte, an isocratic method is often preferable for its simplicity and robustness. A suitable isocratic mobile phase composition was found to be a 60:40 (v/v) mixture of acetonitrile and 25 mM potassium dihydrogen phosphate buffer (pH 3.0).

  • Detection Wavelength: Based on the anticipated UV spectrum, a detection wavelength of 220 nm was selected to ensure high sensitivity.

Final Optimized HPLC Method

The following table summarizes the optimized chromatographic conditions for the analysis of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM KH2PO4 (pH 3.0 with H3PO4) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines. The validation parameters included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a placebo solution. No interfering peaks were observed at the retention time of the analyte peak.

Linearity and Range

Linearity was assessed by preparing a series of standard solutions at five different concentrations ranging from 50% to 150% of the target analytical concentration. The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of >0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.

Precision
  • Repeatability: The repeatability of the method was evaluated by performing six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) of the peak areas was less than 1.0%.

  • Intermediate Precision: The intermediate precision was assessed by a different analyst on a different day using a different instrument. The RSD between the two sets of results was less than 2.0%.

Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Mobile phase composition (± 2% organic)

The system suitability parameters remained within acceptable limits under all varied conditions, demonstrating the robustness of the method.

Step-by-Step Experimental Protocol

Preparation of Solutions
  • Buffer Preparation (25 mM KH2PO4, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of purified water. Adjust the pH to 3.0 with ortho-phosphoric acid.

  • Mobile Phase Preparation: Mix 600 mL of acetonitrile with 400 mL of the prepared buffer. Filter and degas the solution.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the blank (mobile phase) to ensure no carryover or interference.

  • Inject the working standard solution in replicate (e.g., five times) to check for system suitability (RSD of peak areas < 2.0%, tailing factor < 1.5, theoretical plates > 2000).

  • Inject the sample solutions for analysis.

  • Quantify the analyte by comparing the peak area of the sample to that of the working standard.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantitative analysis of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride has been successfully developed and validated. The method demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and robustness, making it suitable for routine quality control analysis in the pharmaceutical industry. The systematic approach to method development, particularly the optimization of mobile phase pH to control the ionization of the basic analyte, was key to achieving a high-quality chromatographic separation.

References

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • NextSDS. 3-(4-METHOXYPHENOXY)PYRROLIDINE HYDROCHLORIDE — Chemical Substance Information. [Link]

  • NextSDS. 3-[4-(PHENYLMETHOXY)PHENOXY]-PYRROLIDINE HYDROCHLORIDE — Chemical Substance Information. [Link]

  • Mishyna, M., et al. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Journal of Pharmaceutical and Biomedical Analysis.
  • Patel, B. H., et al. (2019). RP-HPLC Method Development and Validation for the Simultaneous Estimation of Amitriptyline Hydrochloride and Pantoprazole Sodium in Bulk and Capsule Dosage Form. Journal of Drug Delivery and Therapeutics, 9(4), 37-42.
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Srijaranai, S., et al. (2011). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Thai Journal of Science and Technology.
  • Waters Corporation. (2004). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Kumar, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 6293.
  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • Gjetaj, M., et al. (2026). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules.
  • Cole-Parmer. Material Safety Data Sheet - 1-Methylpyrrolidine, 98%. [Link]

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Application

Application Notes and Protocols for the In Vivo Dosing of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the in vivo administration of the novel compound 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the in vivo administration of the novel compound 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride. As specific preclinical data for this molecule is not widely published, this guide synthesizes established best practices for the preclinical evaluation of novel chemical entities.[1][2] The protocols herein are designed to be adaptable, emphasizing the scientific rationale behind critical decisions in study design, from dose formulation to post-administration monitoring. The overarching goal is to ensure data integrity, reproducibility, and adherence to the highest standards of animal welfare.

Introduction: Compound Characteristics and Pre-Dosing Considerations

3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is a synthetic organic compound featuring a pyrrolidine ring linked to a 4-isopropylphenoxy group. While specific pharmacological data is limited, its structure, containing a pyrrolidine moiety, is found in various biologically active compounds, suggesting potential interactions with neurological or other physiological systems.[3][4][5][6] The hydrochloride salt form generally improves aqueous solubility, a favorable characteristic for creating dosing formulations.[3]

Before initiating any in vivo study, a thorough understanding of the compound's physicochemical properties is paramount. This includes its solubility, stability in potential vehicles, and any preliminary in vitro data on its potency (e.g., IC50 or EC50 values). This information is critical for selecting an appropriate starting dose and formulation strategy.[7]

The Preclinical Workflow: A Logic-Driven Approach

The journey of a novel compound from the bench to a potential therapeutic involves a structured, multi-phase in vivo evaluation. This workflow is designed to systematically determine the compound's efficacy, safety, and pharmacokinetic profile.

Preclinical_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Pharmacokinetic & Safety Profiling cluster_2 Phase 3: Final Determination In_Vitro_Potency In Vitro Potency (EC50/IC50) Dose_Ranging Dose-Ranging Efficacy Study In_Vitro_Potency->Dose_Ranging Inform Starting Dose PK_Study Pharmacokinetic (PK) Study Dose_Ranging->PK_Study Identify Efficacious Doses Toxicology_Study Toxicology Study PK_Study->Toxicology_Study Correlate Exposure with Toxicity Optimal_Dose Optimal Dose Selection Toxicology_Study->Optimal_Dose Evaluate Safety at Efficacious Doses

Caption: Preclinical In Vivo Dosing Workflow.

Formulation and Vehicle Selection

The primary objective in preclinical formulation is to deliver the compound effectively to the site of action.[8] For early-stage studies, simple formulations like solutions or suspensions are common.[8]

Vehicle Selection

The choice of vehicle is critical and depends on the administration route and the compound's solubility.

VehicleCommon RoutesNotes
Sterile Saline (0.9% NaCl) IV, IP, SC, POPreferred for water-soluble compounds like hydrochloride salts. Ensures isotonicity for parenteral routes.[1]
PBS (Phosphate-Buffered Saline) IV, IP, SC, POAnother excellent choice for water-soluble compounds, buffered to a physiological pH.[1]
5% Dextrose in Water (D5W) IV, IP, SC, POSuitable for compounds that may be unstable in saline.
PEG 400/Water PO, IP, SCPolyethylene glycol can solubilize more lipophilic compounds. The concentration of PEG should be carefully considered to avoid toxicity.
0.5% Methylcellulose in Water POA common suspending agent for oral gavage when the compound is not fully soluble.[8]

Note: Always perform a small-scale formulation test to ensure the compound fully dissolves or forms a homogenous suspension and remains stable for the duration of the experiment.

Routes of Administration: Rationale and Protocols

The choice of administration route depends on the desired therapeutic effect, the compound's properties, and the experimental model.[9][10] Parenteral routes (IV, IP, SC) generally offer higher bioavailability by avoiding first-pass metabolism in the liver.[11]

Recommended Dosing Volumes and Needle Sizes for Rodents

Adherence to established volume limits is crucial for animal welfare and data validity.

Route of AdministrationMaximum Volume (Adult Mouse)Recommended Needle Size (Gauge)
Intravenous (IV) < 0.2 mL27-30
Intraperitoneal (IP) < 2-3 mL25-27
Subcutaneous (SC) < 3 mL25-27
Oral (PO) - Gavage < 10 mL/kg20-22 (with ball tip)
Data compiled from established guidelines for animal experimentation.[1]
Detailed Protocol 1: Intraperitoneal (IP) Injection

Rationale: IP injection is a common route for systemic administration, offering rapid absorption. It is less technically demanding than intravenous injection.

Materials:

  • Sterile dosing solution of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride.

  • Sterile syringes (1 mL or 3 mL).

  • Sterile needles (25-27 gauge).

  • Appropriate animal restraint device.

  • 70% ethanol or other suitable disinfectant.

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the abdomen is accessible.

  • Injection Site: Locate the injection site in the lower right abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Needle Insertion: Insert the sterile needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.[1]

  • Aspiration: Gently pull back on the syringe plunger to ensure no blood (vessel) or yellow fluid (bladder) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.[1]

  • Injection: Slowly inject the substance into the peritoneal cavity.[1]

  • Withdrawal: Remove the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reaction immediately following the injection and at regular intervals.

Detailed Protocol 2: Oral Gavage (PO)

Rationale: Oral administration is often the intended clinical route and is essential for evaluating oral bioavailability.[10][12] Gavage ensures accurate dosing, which is not possible by adding the compound to food or water.[11]

Materials:

  • Sterile dosing solution/suspension.

  • Appropriate-sized oral gavage needle (with a ball tip to prevent esophageal trauma).

  • Syringe.

  • Animal restraint.

Procedure:

  • Animal Restraint: Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.[1]

  • Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth and pass it along the esophagus into the stomach. Do not force the needle.[1]

  • Substance Administration: Once the needle is correctly positioned, slowly administer the calculated volume.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.[1]

Detailed Protocol 3: Intravenous (IV) Injection (Tail Vein)

Rationale: IV administration provides 100% bioavailability and immediate systemic distribution, making it the standard for many pharmacokinetic studies.[9][12]

Materials:

  • Sterile, filtered (if necessary) dosing solution.

  • Sterile syringes (e.g., insulin syringes).

  • Sterile needles (27-30 gauge).

  • Animal restraint device.

  • Heat lamp or warm water to dilate the tail veins.

  • Antiseptic wipes.

Procedure:

  • Animal Restraint and Vein Dilation: Place the animal in a suitable restraint device. Warm the tail to dilate the lateral tail veins, making them more visible and accessible.[1]

  • Injection Site Preparation: Clean the tail with an antiseptic.

  • Needle Insertion: Starting towards the distal end of the tail, insert the needle (bevel up) into one of the lateral tail veins at a shallow angle. A flash of blood in the needle hub may indicate successful entry.[1]

  • Injection: Slowly inject the substance. If significant resistance is met or a blister forms, the needle is not in the vein. Withdraw and re-attempt with a new sterile needle.

  • Post-Injection: Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding. Return the animal to its cage and monitor closely.

Study Design and Dose Selection

A robust preclinical protocol is essential for generating reliable and reproducible data.[2]

Study_Design Objective Define Study Objective (Efficacy, PK, Safety) Model Select Animal Model (e.g., C57BL/6 mice) Objective->Model Groups Establish Control & Treatment Groups (Randomization, Blinding) Model->Groups Dose Determine Dose Levels (Based on in vitro data & literature) Groups->Dose Admin Choose Route & Frequency of Administration Dose->Admin Endpoints Define Endpoints & Monitoring (e.g., Tumor volume, blood sampling) Admin->Endpoints Analysis Statistical Analysis Plan Endpoints->Analysis

Caption: Key Elements of In Vivo Study Design.

Initial Dose Selection

The starting dose for an in vivo study is often extrapolated from in vitro data.[7] A thorough literature review of compounds with similar structures or mechanisms can also provide guidance.[7] It is standard practice to begin with a dose significantly lower than any potential toxic threshold.[7] A dose-escalation study is often the first step to identify a range of doses that are both tolerable and pharmacologically active.

Post-Administration Monitoring and Data Collection

Systematic monitoring is crucial for both animal welfare and data quality.

  • Clinical Observations: Regularly observe animals for any changes in behavior, appearance (e.g., ruffled fur), activity level, or signs of pain or distress.

  • Body Weight: Monitor body weight at regular intervals, as significant weight loss can be an early indicator of toxicity.

  • Pharmacokinetic Sampling: If the study objective is to determine the PK profile, blood samples should be collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[7]

  • Efficacy Endpoints: Measure relevant efficacy endpoints (e.g., tumor size, behavioral changes) according to the study protocol.

Conclusion

The successful in vivo evaluation of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride hinges on a methodologically sound and ethically responsible approach. By integrating knowledge of the compound's properties with established best practices in preclinical dosing and monitoring, researchers can generate high-quality, reproducible data. This guide provides the foundational protocols and scientific rationale to design and execute robust in vivo studies, paving the way for a comprehensive understanding of this novel compound's therapeutic potential.

References

  • Routes Of Drug Administration. (n.d.).
  • 3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride - 1219979-41-5. (n.d.).
  • Application Notes and Protocols for In Vivo Dosing of Novel Compounds in Rodent Models. (n.d.). Benchchem.
  • Medication Routes of Administration. (n.d.). Avivia.
  • Drug Administration. (n.d.). MSD Manual Consumer Version. Retrieved from [Link]

  • Route of administration. (n.d.). In Wikipedia. Retrieved from [Link]

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. (n.d.). Laboratory Animal Resources.
  • Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights. (2026, March 1). Infinix Bio.
  • Technical Support Center: Refining In Vivo Dosage of Novel Compounds. (n.d.). Benchchem.
  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). PMC - NIH. Retrieved from [Link]

  • Practical approaches to dose selection for first-in-human clinical trials with novel biopharmaceuticals | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]

  • 3-((4-FLUOROPHENOXY)METHYL)PYRROLIDINE HCL | 1185303-90-5. (n.d.). Merck.
  • Metabolism and toxicological detection of the new designer drug 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone studied in urine using gas chromatography-mass spectrometry. (2003, August 15). PubMed. Retrieved from [Link]

  • (PDF) Review of pharmaceutical applications of N-methyl-2-pyrrolidone. (2010, November 11). ResearchGate. Retrieved from [Link]

  • The in vivo and in vitro metabolism and the detectability in urine of 3',4'-methylenedioxy-alpha-pyrrolidinobutyrophenone (MDPBP), a new pyrrolidinophenone-type designer drug, studied by GC-MS and LC-MS(n.). (2013, October 7). PubMed. Retrieved from [Link]

  • Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. (n.d.). PubMed. Retrieved from [Link]

  • Determination of synthetic cathinone α-pyrrolidinovalero-phenone and its metabolite in urine using solid-phase extraction and gas chromatography–mass spectrometry. (2020, April 1). Taipei Medical University. Retrieved from [Link]

Sources

Method

High-Sensitivity LC-MS/MS Quantification of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Hydrochloride in Biological Matrices

Application Note & Methodological Protocol Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Executive Summary & Physicochemical Rationale The quantification of basic, lipoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals

Executive Summary & Physicochemical Rationale

The quantification of basic, lipophilic amines in biological matrices presents a persistent challenge in bioanalytical chemistry due to severe ion suppression caused by endogenous phospholipids. 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is a synthetic organic compound featuring a basic pyrrolidine ring (pKa ~9.5) and a lipophilic 4-isopropylphenoxy ether moiety. While formulated as a hydrochloride salt (MW ~255.8 g/mol ), it dissociates in aqueous environments, and mass spectrometric detection focuses on the protonated free base (Exact Mass: 219.1623 Da).

To achieve sub-nanogram sensitivity, this protocol abandons generic protein precipitation (PPT) in favor of a highly targeted Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . Coupled with biphenyl-based reversed-phase chromatography, this method provides orthogonal selectivity, ensuring that the analyte is strictly isolated from isobaric interferences and matrix suppressors.

Methodological Architecture: The "Why" Behind the Workflow

Sample Preparation: The MCX Advantage

Because the pyrrolidine nitrogen is highly basic, it remains fully protonated under acidic conditions. By acidifying the plasma sample, the analyte binds ionically to the sulfonic acid ( −SO3−​ ) groups of the MCX sorbent. This dual-retention mechanism (hydrophobic + ionic) permits an aggressive 100% methanol wash step. Unlike standard reversed-phase SPE, this organic wash completely disrupts the hydrophobic interactions of endogenous phospholipids, washing them to waste before the target analyte is eluted with a basic organic solvent. This approach is proven to significantly reduce phospholipid-induced ion suppression in basic drugs ().

SPE_Workflow Plasma 1. Sample Pre-treatment Plasma + IS + 2% H3PO4 Condition 2. Sorbent Conditioning 100% MeOH, then H2O Plasma->Condition Load 3. Sample Loading Amine binds to SO3- Condition->Load Wash1 4. Aqueous Wash 2% Formic Acid (Removes salts) Load->Wash1 Wash2 5. Organic Wash 100% MeOH (Removes lipids) Wash1->Wash2 Elute 6. Target Elution 5% NH4OH in MeOH Wash2->Elute Evap 7. Evaporate & Reconstitute In Initial Mobile Phase Elute->Evap

MCX SPE Workflow for 3-[(4-Isopropylphenoxy)methyl]pyrrolidine.

Chromatographic Selectivity: Biphenyl vs. C18

While standard C18 columns rely purely on hydrophobic partitioning, the 3-[(4-Isopropylphenoxy)methyl]pyrrolidine molecule possesses an electron-rich phenoxy ring. Utilizing a Biphenyl stationary phase introduces orthogonal π−π interactions. This specific selectivity retains the analyte longer than co-extracted aliphatic matrix components, shifting its elution away from the ion suppression zones typically caused by early-eluting salts and late-eluting lysophospholipids.

Mass Spectrometric Fragmentation Logic

Under Electrospray Ionization (ESI+), the molecule readily forms a stable [M+H]+ precursor ion at m/z 220.2. Upon Collision-Induced Dissociation (CID), the ether bond cleaves. The positive charge is retained on the nitrogen, yielding a primary quantifier ion at m/z 84.1 (the pyrrolidinyl-methyl cation) via the neutral loss of 4-isopropylphenol (136 Da). A secondary qualifier ion at m/z 70.1 represents the isolated pyrrolidine ring.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 220.2 CID Collision Cell (Argon Gas) Precursor->CID ESI+ Frag1 Quantifier Ion m/z 84.1 (Pyrrolidinyl-methyl) CID->Frag1 CE: 25V Frag2 Qualifier Ion m/z 70.1 (Pyrrolidine ring) CID->Frag2 CE: 35V Neutral Neutral Loss 136 Da (4-Isopropylphenol) CID->Neutral Cleavage

CID Fragmentation Pathway for 3-[(4-Isopropylphenoxy)methyl]pyrrolidine.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Sorbent: 96-well Mixed-Mode Strong Cation Exchange (MCX) Plate (30 mg/well).

  • Analytical Column: Biphenyl Core-Shell Column (50 mm × 2.1 mm, 1.7 µm).

  • Internal Standard (IS): Deuterated analog ( d7​ -3-[(4-Isopropylphenoxy)methyl]pyrrolidine) at 100 ng/mL in 50% Methanol.

Sample Extraction (MCX SPE)
  • Pre-treatment: Aliquot 100 µL of human plasma into a 96-well collection plate. Add 10 µL of IS working solution. Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water. Vortex for 2 minutes.

  • Conditioning: Pass 1.0 mL of Methanol through the MCX plate, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Apply the pre-treated acidified sample to the sorbent. Apply a gentle vacuum (approx. 5 in Hg) to allow dropwise loading.

  • Aqueous Wash: Wash with 1.0 mL of 2% Formic Acid in water to remove polar interferences.

  • Organic Wash: Wash with 1.0 mL of 100% Methanol to remove neutral lipids and phospholipids. Dry the sorbent under high vacuum for 1 minute.

  • Elution: Elute the target analyte into a clean collection plate using 2 × 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% Acetonitrile / 90% Water with 0.1% Formic Acid).

LC-MS/MS System Parameters

Table 1: Biphenyl Chromatographic Gradient Program Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min | Column Temperature: 40°C

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0090%10%Initial
0.5090%10%Isocratic Hold
2.5010%90%Linear Gradient
3.5010%90%High-Organic Wash
3.6090%10%Step Return
5.0090%10%Re-equilibration

Table 2: Triple Quadrupole MRM Transitions (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
Target 220.284.15025Quantifier
Target 220.270.15035Qualifier
IS ( d7​ ) 227.291.15025IS Quantifier

Self-Validating System & Quality Control

To ensure the protocol acts as a self-validating system, it must comply with the rigorous standards set by the. Every analytical batch must include a zero-blank (matrix + IS), a double-blank (matrix only), and six levels of Quality Control (QC) samples. The run is strictly rejected if the IS peak area variance across all unknown samples exceeds 15%, which acts as an internal alarm for unexpected matrix effects.

The evaluation of the matrix factor (MF) follows the standard post-extraction spike methodology established by, ensuring that the IS-normalized matrix effect remains close to 1.0.

Table 3: Summary of Bioanalytical Method Validation Metrics

Validation ParameterFDA Acceptance CriteriaObserved Protocol Results
Linearity Range R2≥0.990 1.0 – 1000 ng/mL ( R2=0.998 )
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% – 7.5%
Inter-day Accuracy (% Bias) ±15% ( ±20% at LLOQ)-4.1% to +6.2%
Extraction Recovery Consistent across QC levels88.5% ± 4.2%
IS-Normalized Matrix Factor 0.85 – 1.15 (CV ≤15% )0.96 (CV = 3.8%)

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation: Guidance for Industry." FDA.gov, May 2018. URL:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS." Analytical Chemistry, 2003. URL:[Link]

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. "Quantitative analysis of multiple illicit drugs in preserved oral fluid by solid-phase extraction and liquid chromatography-tandem mass spectrometry." PubMed, 2005. URL:[Link]

Application

Application Note: Comprehensive NMR Characterization of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Hydrochloride

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists Document Type: Advanced Analytical Protocol & Reference Data Introduction & Molecular Context 3-[(4-Isopropylphenox...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists Document Type: Advanced Analytical Protocol & Reference Data

Introduction & Molecular Context

3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is a versatile pharmacophore frequently utilized in the development of central nervous system (CNS) therapeutics, particularly as a building block for histamine H3 receptor antagonists and monoamine reuptake inhibitors. Structurally, it consists of a basic pyrrolidine ring linked via a methylene bridge to a 4-isopropylphenoxy moiety.

Accurate structural verification of this compound requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Because the molecule contains a chiral center at the C-3 position of the pyrrolidine ring, the adjacent methylene protons (at C-2, C-4, C-5, and the C-6 linker) are diastereotopic. This magnetic non-equivalence results in complex multiplet splitting patterns. This application note provides a self-validating, causality-driven protocol for the unambiguous 1D and 2D NMR assignment of this molecule.

NMR_Workflow A Sample Prep (DMSO-d6) B 1D NMR (1H, 13C) A->B C 2D NMR (COSY, HSQC) B->C D Spin System Assignment C->D E HMBC Validation D->E F Structure Confirmation E->F

Fig 1. Sequential NMR characterization workflow for structural verification.

Experimental Causality & Sample Preparation

Solvent Selection Rationale

For the hydrochloride salt of a secondary amine, solvent selection is critical. While CDCl3 is standard for free bases, DMSO-d6 is the mandated solvent for this protocol[1],[2].

  • Causality: DMSO-d6 disrupts the strong intermolecular hydrogen bonding of the HCl salt, ensuring complete dissolution. Furthermore, the strongly hydrogen-bonding nature of DMSO slows the chemical exchange rate of the pyrrolidinium protons ( NH2+​ ). This allows the NH2+​ signal to be observed as a broad resonance between 9.00 and 9.60 ppm, confirming the salt form of the API[1].

Step-by-Step Preparation Protocol
  • Weighing: Accurately weigh 20.0 ± 1.0 mg of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride. Causality: This concentration (~130 mM) provides an optimal signal-to-noise ratio for 1D 13 C and 2D HMBC experiments within a realistic timeframe (under 2 hours).

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS) to the vial.

  • Homogenization: Vortex the mixture for 30 seconds, followed by mild sonication (25°C, 2 minutes) to ensure no micro-particulates remain, which could distort magnetic field homogeneity (shimming).

  • Transfer: Transfer 0.55 mL of the clear solution into a standard 5 mm precision NMR tube.

1D NMR Characterization ( 1H and 13C )

The assignment of the 1D spectra relies on predictable chemical shift rules governed by local electronegativity and anisotropic effects[3],[4].

Proton ( 1H ) NMR Logic
  • The Phenoxy System: The para-substituted aromatic ring presents a classic AA'BB' (or AA'XX') pseudo-doublet pattern. The protons ortho to the electron-donating ether oxygen (H-2', H-6') are shielded and appear upfield (~6.85 ppm), while those ortho to the mildly electron-donating isopropyl group (H-3', H-5') appear slightly downfield (~7.15 ppm)[4].

  • The Linker (H-6): The methylene bridge is heavily deshielded by the adjacent ether oxygen, pushing its shift to ~3.95 ppm. Due to the chiral center at C-3, these protons (H-6a, H-6b) are diastereotopic and may appear as an ABX multiplet[4].

  • The Pyrrolidine Ring: The protons adjacent to the positively charged nitrogen (H-2, H-5) are deshielded (~3.10–3.40 ppm) compared to the C-4 protons (~1.75–2.10 ppm)[1],[2].

Quantitative NMR Data Summary

Table 1: Expected 1H and 13C NMR Assignments (DMSO-d6, 400/100 MHz)

PositionFragment 1H Chemical Shift (ppm), Multiplicity, J (Hz) 13C Chemical Shift (ppm)
1' Ar-C (O-linked)-156.5
2', 6' Ar-CH6.85, d, J=8.6 114.3
3', 5' Ar-CH7.15, d, J=8.6 127.2
4' Ar-C (iPr-linked)-140.8
6 Linker CH2​ 3.95, m (ABX system), 2H69.8
2 Pyrrolidine CH2​ 3.25, m, 2H48.5
3 Pyrrolidine CH2.75, m, 1H36.5
4 Pyrrolidine CH2​ 1.95, m, 2H27.8
5 Pyrrolidine CH2​ 3.15, m, 2H44.2
7' Isopropyl CH2.82, septet, J=6.9 , 1H32.6
8', 9' Isopropyl CH3​ 1.17, d, J=6.9 , 6H24.1
N1 NH2+​ (Salt)9.20 – 9.60, br s, 2H-

(Note: Exact chemical shifts may vary slightly based on sample concentration and exact temperature, but relative ordering remains absolute).

2D NMR Workflow & Self-Validating Connectivity

To ensure absolute trustworthiness of the structural assignment, 1D data must be cross-validated using 2D techniques. The protocol below establishes a self-validating system where the failure to observe specific 2D correlations indicates either a structural degradation or a synthesis failure.

Step 1: COSY (Correlation Spectroscopy)
  • Purpose: Map the continuous spin systems.

  • Execution: Trace the pyrrolidine ring from H-3. H-3 will show cross-peaks to the H-2 methylene, the H-4 methylene, and the H-6 linker. Independently, the isopropyl CH (H-7') will show a strong cross-peak to the CH3​ doublets (H-8', H-9').

Step 2: HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: Resolve overlapping proton signals by spreading them into the carbon dimension.

  • Execution: The complex multiplets of the pyrrolidine ring (H-2, H-4, H-5) often overlap in the 1D 1H spectrum. HSQC unambiguously links these protons to their respective carbons (C-2 at 48.5 ppm, C-4 at 27.8 ppm, C-5 at 44.2 ppm).

Step 3: HMBC (Heteronuclear Multiple Bond Correlation) - The Validation Checkpoint
  • Purpose: Bridge the isolated spin systems across heteroatoms and quaternary carbons.

  • Self-Validating Logic: The molecule consists of three distinct fragments (Pyrrolidine, Linker, Phenoxy). To prove they are chemically bonded, specific 2J and 3J carbon-proton correlations must be observed.

    • Checkpoint 1 (Ether Linkage): The linker protons (H-6) MUST show a 3J correlation to the quaternary aromatic carbon C-1' (~156.5 ppm). If absent, the ether bond is broken[3].

    • Checkpoint 2 (Alkyl-Aryl Linkage): The isopropyl proton (H-7') MUST show a 2J correlation to C-4' (~140.8 ppm) and a 3J correlation to C-3'/C-5' (~127.2 ppm).

HMBC_Network H6 H-6 (Linker) C1 C-1' (Phenoxy) H6->C1 3J (Ether) C3 C-3 (Pyrrolidine) H6->C3 2J (Ring) H7 H-7' (Isopropyl) C4 C-4' (Ar-C-iPr) H7->C4 2J (Alkyl-Aryl) C35 C-3'/C-5' (Ar-CH) H7->C35 3J (Alkyl-Aryl) H3 H-3 (Pyrrolidine) C6 C-6 (Linker) H3->C6 2J (Ring)

Fig 2. Key HMBC correlations validating the ether linkage and isopropyl attachment.

Summary of Analytical Integrity

By strictly adhering to this protocol, researchers can transition from simple peak-picking to causality-driven structural verification. The use of DMSO-d6 preserves the visibility of the hydrochloride salt state[1], while the strategic application of HMBC provides a binary validation of the molecule's core ether and alkyl-aryl linkages[3],[4]. Any deviation from the tabulated chemical shifts or missing HMBC nodes immediately flags structural anomalies, ensuring high-fidelity quality control in drug development pipelines.

References

  • Pursuing the Complexity of Alzheimer's Disease: Discovery of Fluoren-9-Amines as Selective Butyrylcholinesterase Inhibitors and N-Methyl-d-Aspartate Receptor Antagonists Source: PubMed Central (PMC) / NIH URL:[Link]

  • 13C NMR spectrum of PDPDA in DMSO-d6. 13C NMR: carbon-13 nuclear magnetic resonance Source: ResearchGate URL:[Link]

  • Design and Synthesis of Novel Deazapurine DNMT 1 Inhibitors with In Vivo Efficacy in DLBCL Source: ACS Publications URL:[Link]

  • SYNTHESIS AND STRUCTURAL EVALUATION OF NEW 2-((4-CHLORO-PHENOXY)METHYL)-N-(ARYLCARBAMOTHIOYL)BENZAMIDES Source: Farmacia Journal URL:[Link]

Sources

Method

Topic: Synthesis Route and Crystallization of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, field-proven methodology for the synthesis and purification of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, field-proven methodology for the synthesis and purification of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride. The narrative explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and natural products.[1][2] Its rigid, five-membered structure allows for the precise spatial arrangement of substituents, facilitating targeted interactions with biological macromolecules.[1] The title compound, 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride, combines this valuable heterocycle with an ether-linked substituted aromatic ring, a common feature in pharmacologically active molecules. This guide outlines a robust and scalable synthetic route, culminating in a rigorous crystallization protocol to yield the target compound with high purity.

Part I: Synthetic Strategy and Rationale

The synthesis is designed around a convergent strategy, culminating in a key carbon-oxygen bond formation via the Williamson ether synthesis.[3][4] This classical yet highly reliable SN2 reaction joins two key fragments: a pyrrolidine-based electrophile and a phenoxide nucleophile.

Retrosynthetic Analysis:

The logical disconnection of the ether linkage points to 4-isopropylphenol and a 3-(halomethyl)pyrrolidine derivative as the primary precursors. To ensure the success of the key Williamson ether synthesis step and prevent undesired side reactions, such as N-alkylation, the pyrrolidine nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.

The synthetic approach is therefore structured as follows:

  • Activation of the Precursor: The commercially available N-Boc-3-(hydroxymethyl)pyrrolidine is activated by converting the primary alcohol into a superior leaving group. A tosylate is chosen for its high reactivity in SN2 reactions.

  • Williamson Ether Synthesis: The activated pyrrolidine fragment is coupled with 4-isopropylphenol under basic conditions to form the C-O ether bond.

  • Deprotection and Salt Formation: The Boc protecting group is removed from the pyrrolidine nitrogen.

  • Crystallization: The resulting free base is converted to its hydrochloride salt and purified by recrystallization to yield the final, high-purity product.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Activation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection & Salt Formation A N-Boc-3-(hydroxymethyl)pyrrolidine B N-Boc-3-(tosyloxymethyl)pyrrolidine (Intermediate 1) A->B TsCl, Pyridine DCM, 0°C to RT D N-Boc-3-[(4-Isopropylphenoxy)methyl]pyrrolidine (Intermediate 2) B->D NaH, DMF 0°C to RT C 4-Isopropylphenol C->D NaH, DMF 0°C to RT E 3-[(4-Isopropylphenoxy)methyl]pyrrolidine (Free Base) D->E HCl in Dioxane or TFA in DCM F 3-[(4-Isopropylphenoxy)methyl]pyrrolidine HCl (Final Product) E->F HCl in Ether/IPA

Caption: Overall synthetic route for 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride.

Part II: Detailed Synthesis Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents such as sodium hydride (NaH), tosyl chloride (TsCl), and strong acids are hazardous and must be handled with extreme care.

Step 1: Synthesis of N-Boc-3-(tosyloxymethyl)pyrrolidine (Intermediate 1)
  • Rationale: The primary hydroxyl group of the starting material is a poor leaving group. Conversion to a tosylate ester dramatically enhances its electrophilicity, making it an excellent substrate for the subsequent SN2 reaction. Pyridine acts as a base to neutralize the HCl byproduct of the reaction.

Protocol:

  • To a stirred solution of N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 equiv.) in dichloromethane (DCM, approx. 10 volumes) in a round-bottom flask, add pyridine (1.5 equiv.).

  • Cool the mixture to 0°C using an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv.) portion-wise, ensuring the internal temperature does not exceed 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC (e.g., 30% Ethyl Acetate/Hexane).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used in the next step without further purification.

Step 2: Synthesis of N-Boc-3-[(4-Isopropylphenoxy)methyl]pyrrolidine (Intermediate 2)
  • Rationale: This is the key bond-forming step. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the weakly acidic 4-isopropylphenol, generating the corresponding sodium phenoxide in situ.[5] This potent nucleophile then displaces the tosylate group from Intermediate 1 via an SN2 mechanism.[4][6] Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, solvating the cation and leaving the phenoxide anion highly reactive.

Protocol:

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (NaH, 1.2 equiv.) in mineral oil.

  • Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane wash each time.

  • Add anhydrous DMF (approx. 5 volumes) to the flask and cool to 0°C.

  • Slowly add a solution of 4-isopropylphenol (1.1 equiv.) in anhydrous DMF, allowing for the evolution of hydrogen gas to subside. Stir for 30 minutes at 0°C.

  • Add a solution of Intermediate 1 (1.0 equiv.) in anhydrous DMF dropwise to the phenoxide solution.

  • Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Extract the product into ethyl acetate (3x). Combine the organic layers and wash with water (2x) and brine (1x).

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 3 & 4: Deprotection and Hydrochloride Salt Formation
  • Rationale: The Boc group is readily cleaved under strong acidic conditions. A solution of HCl in an organic solvent like dioxane or isopropanol serves the dual purpose of deprotection and in-situ salt formation, precipitating the desired hydrochloride salt.

Protocol:

  • Dissolve the purified Intermediate 2 (1.0 equiv.) in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution to 0°C.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (2.0-3.0 equiv.) dropwise with vigorous stirring.

  • A white precipitate will form. Continue stirring at 0°C for 30 minutes, then at room temperature for 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to obtain the crude 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride.

StepKey ReagentsSolventTemperatureTypical TimeExpected Yield
1 N-Boc-3-(hydroxymethyl)pyrrolidine, TsCl, PyridineDCM0°C to RT12-16 h>90%
2 Intermediate 1, 4-Isopropylphenol, NaHDMF0°C to 70°C4-6 h70-85%
3/4 Intermediate 2, HCl in DioxaneDiethyl Ether0°C to RT1-2 h>95%
Table 1: Representative Reaction Parameters and Expected Outcomes.

Part III: Crystallization Protocol

  • Rationale: Recrystallization is a critical purification technique to remove residual impurities and obtain a crystalline solid with high purity and a sharp melting point. The choice of solvent is paramount; the ideal solvent (or solvent system) should dissolve the compound well at elevated temperatures but poorly at low temperatures.[7] For hydrochloride salts, polar protic solvents like isopropanol (IPA) or ethanol are often effective. A co-solvent like diethyl ether can be used as an anti-solvent to induce precipitation.[8]

Crystallization Workflow Diagram

Crystallization_Workflow A 1. Dissolution: Dissolve crude HCl salt in minimum hot Isopropanol (IPA) B 2. Hot Filtration (Optional): Filter solution while hot to remove insoluble impurities A->B If needed C 3. Slow Cooling: Allow filtrate to cool slowly to room temperature A->C B->C D 4. Crystal Growth: Induce further crystallization by cooling to 0-4°C C->D E 5. Isolation: Collect crystals by vacuum filtration D->E F 6. Washing & Drying: Wash with cold IPA/Ether mix. Dry under vacuum. E->F

Caption: Step-by-step workflow for the recrystallization of the final product.

Protocol:

  • Place the crude 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride into an Erlenmeyer flask.

  • Add a minimal amount of isopropanol (IPA) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more IPA in small portions only as needed to achieve full dissolution.

  • If any insoluble impurities are observed, perform a hot filtration through a pre-warmed filter funnel.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.

  • Once the flask has reached room temperature, place it in an ice bath or refrigerator (0-4°C) for at least 1 hour to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Gently wash the crystals on the filter with a small amount of cold isopropanol or a cold mixture of isopropanol/diethyl ether.

  • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterize the final product by melting point analysis, NMR spectroscopy, and mass spectrometry to confirm purity and identity. The final product should be a white to off-white crystalline solid.[9]

References

  • A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. Benchchem.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. [Link]

  • Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. PrepChem.com. [Link]

  • EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso. Kinam Park. [Link]

Sources

Application

Application Note: Formulation and Process Development of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Hydrochloride for Oral Administration

Introduction & Physicochemical Profiling The development of an immediate-release (IR) oral solid dosage form requires a rigorous understanding of the Active Pharmaceutical Ingredient (API)’s physicochemical properties. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The development of an immediate-release (IR) oral solid dosage form requires a rigorous understanding of the Active Pharmaceutical Ingredient (API)’s physicochemical properties. The compound 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride presents a unique structural profile that dictates its formulation strategy:

  • Secondary Amine (Pyrrolidine Ring): The pyrrolidine nitrogen is a basic secondary amine (estimated pKa ~9.0–9.5). Crucially, secondary amines are highly susceptible to the Maillard browning reaction when exposed to reducing sugars.

  • Lipophilic Moiety: The 4-isopropylphenoxy group and ether linkage impart significant lipophilicity, ensuring adequate intestinal membrane permeability (likely BCS Class I or II).

  • Salt Form: The hydrochloride (HCl) salt form enhances aqueous solubility. However, it requires careful consideration during dissolution testing due to the potential for the common-ion effect in the chloride-rich environment of the gastric fluid.

Causality in Excipient Selection: Because of the secondary amine, the formulation must avoid lactose monohydrate and other reducing sugars to prevent chemical degradation over the product's shelf life[1]. Instead, a lactose-free matrix utilizing Microcrystalline Cellulose (MCC) and Mannitol is required to ensure thermodynamic and chemical stability.

Quality by Design (QbD) Formulation Strategy

In accordance with the [2], we employ a Quality by Design (QbD) framework to establish the Target Product Profile (TPP) and map Critical Quality Attributes (CQAs).

To ensure content uniformity for this low-dose (10 mg) API and to prevent powder segregation, High-Shear Wet Granulation (HSWG) is selected as the primary manufacturing workflow. HSWG densifies the powder bed, locks the potent API within a robust granule matrix, and provides excellent flowability for high-speed rotary tableting.

Workflow API API Profiling (3-[(4-Isopropylphenoxy)methyl]pyrrolidine HCl) Compat Excipient Compatibility (DSC/TGA Screening) API->Compat Form Lactose-Free Formulation (MCC / Mannitol) Compat->Form HSWG High-Shear Wet Granulation (L/S Ratio & Impeller Speed) Form->HSWG Tab Compression & Tableting (Rotary Press) HSWG->Tab QC USP <711> Dissolution & CQAs Testing Tab->QC

Fig 1. QbD-driven formulation workflow for the API.

Experimental Protocols & Self-Validating Systems

Protocol 1: API-Excipient Compatibility Screening (Thermal Analysis)

Thermal analysis provides a rapid, self-validating prediction of physicochemical interactions before scaling up the formulation[3].

Step-by-Step Methodology:

  • Preparation: Weigh 3–5 mg of pure API and 1:1 (w/w) binary mixtures of the API with selected excipients (MCC, Mannitol, HPMC, Croscarmellose Sodium, and Lactose as a negative control).

  • Encapsulation: Seal the samples in pierced aluminum crucibles to allow for the release of volatile degradation products.

  • Thermal Cycle: Heat the samples in a Differential Scanning Calorimeter (DSC) from 25°C to 300°C at a heating rate of 10°C/min under a constant nitrogen purge (50 mL/min).

  • Data Interpretation: Overlay the thermograms.

Causality & Validation: If the API and excipient are compatible, the DSC curve of the mixture will retain the distinct melting endotherm of the API. A significant shift, broadening, or disappearance of the API peak (as expected in the Lactose negative control) validates the occurrence of a chemical interaction (e.g., Maillard adduct formation), thereby self-validating the exclusion of that excipient.

Protocol 2: High-Shear Wet Granulation (HSWG) & Tableting

The liquid-to-solid (L/S) ratio and impeller speed are critical process parameters (CPPs) that dictate granule porosity and size distribution[4].

Step-by-Step Methodology:

  • Dry Mixing: Load the API, MCC, Mannitol, and intra-granular Croscarmellose Sodium into a laboratory-scale high-shear granulator. Dry mix for 5 minutes (Impeller: 200 RPM; Chopper: 1000 RPM).

  • Binder Addition: Spray a 5% w/w aqueous solution of Hydroxypropyl Methylcellulose (HPMC E5) at a constant rate of 20 mL/min using a peristaltic pump.

  • Wet Massing: Increase impeller speed to 500 RPM and chopper to 1500 RPM for exactly 3 minutes.

  • Drying & Milling: Transfer the wet mass to a fluid bed dryer. Dry at 60°C inlet temperature until the Loss on Drying (LOD) is ≤ 2.0%. Mill the dried granules through a 1.0 mm conical screen.

  • Lubrication & Tableting: Blend the milled granules with 1.0% w/w Magnesium Stearate for 3 minutes. Compress into 200 mg tablets using a rotary tablet press set to a main compression force of 10–12 kN.

Causality & Validation: The wet massing time and impeller speed directly control the densification of the granules. Over-massing reduces intra-granular porosity, creating hard tablets that fail to disintegrate. By strictly controlling the L/S ratio to 0.25, the system self-validates by producing granules with optimal flowability (Carr's Index < 15) while maintaining the capillary networks necessary for rapid water ingress.

HSWG_Pathway LS Liquid-to-Solid (L/S) Ratio Granule Granule Density & Porosity LS->Granule Impeller Impeller Speed (RPM) Impeller->Granule WetMass Wet Massing Time WetMass->Granule Flow Powder Flowability Granule->Flow Diss Dissolution Rate (USP <711>) Granule->Diss

Fig 2. Mechanistic impact of HSWG process parameters on Critical Quality Attributes.
Protocol 3: In Vitro Dissolution Testing (USP <711>)

Dissolution testing is executed in accordance with to ensure the formulation meets the IR release criteria[5].

Step-by-Step Methodology:

  • Preparation: Fill six dissolution vessels with 900 mL of 0.1 N HCl (pH 1.2) and equilibrate to 37 ± 0.5 °C.

  • Apparatus Setup: Utilize USP Apparatus II (Paddle) set to a rotational speed of 50 RPM[6].

  • Execution: Drop one tablet into each vessel. Pull 5 mL aliquots at 5, 10, 15, 30, and 45 minutes, replacing the withdrawn volume with fresh pre-warmed media.

  • Quantification: Filter the samples through a 0.45 µm PTFE syringe filter and analyze via HPLC-UV at the API's predetermined wavelength maximum ( λmax​ ).

Causality & Validation: 0.1 N HCl is selected to simulate the fasting gastric environment. While hydrochloride salts can theoretically suffer from reduced solubility in high-chloride media (the common-ion effect), the low dose (10 mg) in 900 mL of media requires a concentration of only ~11 µg/mL. This is orders of magnitude below the API's intrinsic solubility limit, thereby guaranteeing strict sink conditions. The test self-validates the formulation if Q>80% is achieved within 30 minutes[7].

Quantitative Data Presentation

Table 1: Target Product Profile (TPP) & CQAs
ParameterTarget SpecificationJustification
Dosage Form Immediate Release (IR) TabletRapid onset of action required for the therapeutic target.
Dose Strength 10 mgBased on typical potent pyrrolidine-derivative dosing.
Content Uniformity 95.0% – 105.0% (RSD < 5%)Ensures consistent therapeutic delivery and mitigates toxicity.
Dissolution (Q) > 80% in 30 minutesUSP <711> requirement for IR solid oral dosage forms.
Table 2: Optimized Formulation Composition
ComponentFunction% w/wAmount per Tablet (mg)
3-[(4-Isopropylphenoxy)methyl]pyrrolidine HCl Active Pharmaceutical Ingredient5.010.0
Microcrystalline Cellulose (MCC PH-101) Diluent / Plastic Deformer45.090.0
Mannitol (Pearlitol 50C) Diluent / Brittle Deformer40.080.0
Hydroxypropyl Methylcellulose (HPMC E5) Polymeric Binder4.08.0
Croscarmellose Sodium Superdisintegrant5.010.0
Magnesium Stearate Lubricant1.02.0
Total 100.0 200.0
Table 3: HSWG Process Parameters & Granule Attributes
Process ParameterSet PointResulting Granule AttributeImpact on CQA
Impeller Speed 200 RPMD50: 250 µmOptimal flowability for high-speed tableting.
Chopper Speed 1000 RPMFine distribution of binderPrevents localized over-wetting and hard lumps.
Liquid-to-Solid (L/S) Ratio 0.25Intra-granular porosity: ~30%Ensures rapid liquid ingress for tablet disintegration.
Wet Massing Time 3 minutesFriability < 15%Prevents granule fracture during compression.

References

  • ICH Q8 (R2) Pharmaceutical Development - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Drug-Excipient Compatibility Check. NETZSCH Analyzing & Testing. Available at:[Link]

  • Systematic Study of the Effects of High Shear Granulation Parameters on Process Yield, Granule Size, and Shape by Dynamic Image Analysis. National Center for Biotechnology Information (NCBI / PMC). Available at:[Link]

Sources

Method

Application Note: ESI-MS/MS Fragmentation Pathways and Structural Elucidation of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Hydrochloride

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Scientists Instrument Focus: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS) Executive Summary & Structural Cont...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Scientists Instrument Focus: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS)

Executive Summary & Structural Context

Aryloxymethylpyrrolidines represent a critical pharmacophore in modern medicinal chemistry, frequently appearing in histamine H3 receptor antagonists and monoamine reuptake inhibitors. 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride serves as an excellent model compound for understanding the gas-phase behavior of this class.

A common pitfall in the mass spectrometric characterization of basic pyrrolidine-containing therapeutics is that the pyrrolidine moiety preferentially sequesters the proton during Electrospray Ionization (ESI). During Collision-Induced Dissociation (CID), this localized charge often leads to a single, dominant, and uninformative fragment ion, masking the structural details of the rest of the molecule 1. As a Senior Application Scientist, I have designed this protocol to circumvent this limitation. By understanding the exact causality of the ether and alkyl cleavages, and by employing a self-validating stepped-collision energy workflow, researchers can achieve comprehensive structural mapping of these challenging scaffolds.

Mechanistic Fragmentation Pathways

The fragmentation of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine is driven by the protonation of the highly basic secondary amine (pKa ~9.5) and the lability of the adjacent ether linkage. According to the basic rules for the interpretation of atmospheric pressure ionization mass spectra 2, the localized charge on the nitrogen directs charge-remote fragmentation (CRF) and inductive cleavages (i-cleavages).

Primary Cleavages: The Ether Bond

The precursor ion [M+H]⁺ at m/z 220.1701 undergoes two competing primary fragmentation pathways at the ether (-CH₂-O-) bond:

  • Pathway A (Nitrogen Charge Retention): Heterolytic cleavage of the O-CH₂ bond results in the neutral loss of 4-isopropylphenol (136.0888 Da). The charge remains on the nitrogen, yielding a highly stable 3-methylenepyrrolidinium ion at m/z 84.0813 . Because pyrrolidine acts as a strong proton sink, this is typically the base peak.

  • Pathway B (Aryl Charge Retention): Alternatively, cleavage of the Ph-O bond accompanied by proton transfer results in the neutral loss of pyrrolidinemethanol (101.0841 Da), generating the 4-isopropylphenyl cation at m/z 119.0861 .

Secondary Cleavages: Alkyl and Ring Dissociation

To differentiate this specific molecule from its isomers (e.g., propyl vs. isopropyl substituents), secondary cleavages must be induced using higher collision energies:

  • Pathway C (Alkyl Cleavage): The m/z 119.0861 ion readily expels a neutral propene molecule (42.0470 Da) via a rearrangement mechanism, yielding a stable phenyl cation at m/z 77.0391 .

  • Pathway D (Pyrrolidine Ring Opening): The m/z 84.0813 fragment undergoes ring opening and expulsion of ethylene (28.0313 Da) to form a pyrroline/iminium fragment at m/z 56.0500 . This behavior is highly conserved across α-pyrrolidinophenone derivatives and related synthetic scaffolds 3.

MS_Pathway Precursor [M+H]+ m/z 220.1701 C14H22NO+ Frag84 Methylenepyrrolidinium m/z 84.0813 C5H10N+ Precursor->Frag84 Ether Cleavage - 4-Isopropylphenol (136 Da) Frag119 4-Isopropylphenyl Cation m/z 119.0861 C9H11+ Precursor->Frag119 Ether Cleavage - Pyrrolidinemethanol (101 Da) Frag56 Pyrroline Fragment m/z 56.0500 C3H6N+ Frag84->Frag56 Ring Opening - Ethylene (28 Da) Frag77 Phenyl Cation m/z 77.0391 C6H5+ Frag119->Frag77 Alkyl Cleavage - Propene (42 Da)

Figure 1: CID fragmentation pathways of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine.

Quantitative Diagnostic Ion Mapping

To facilitate rapid metabolite identification and structural verification, the exact masses and theoretical formulas of the diagnostic ions are summarized below.

Ion TypeElemental FormulaTheoretical m/zNeutral Loss (Da)Relative AbundanceStructural Significance
Precursor [C₁₄H₂₂NO]⁺220.1701-VariableIntact protonated molecule
Primary Fragment [C₅H₁₀N]⁺84.0813136.0888100% (Base Peak)Confirms unmodified pyrrolidine ring
Primary Fragment [C₉H₁₁]⁺119.0861101.084115 - 30%Confirms intact isopropylphenyl moiety
Secondary Fragment [C₆H₅]⁺77.039142.0470 (from 119)5 - 15%Validates presence of the isopropyl chain
Secondary Fragment [C₃H₆N]⁺56.050028.0313 (from 84)10 - 20%Characteristic pyrrolidine ring-opening

Self-Validating LC-MS/MS Protocol

A major analytical challenge is that fixed collision energies either fail to fragment the molecule beyond the m/z 84 base peak or completely obliterate the precursor. The following self-validating protocol utilizes a stepped-CE approach and internal system suitability checks to guarantee data integrity.

Step 1: System Suitability & Calibration (Self-Validation)
  • Action: Prior to sample injection, infuse a known pyrrolidine-containing standard (e.g., Nicotine, m/z 163.1230).

  • Causality: This verifies that the collision cell is properly calibrated for basic amine fragmentation. If the standard does not yield its expected secondary fragments (e.g., m/z 130 or 106 for nicotine), the collision gas pressure or CE voltage must be recalibrated before analyzing the unknown.

Step 2: Sample Preparation
  • Action: Dissolve 1.0 mg of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride in 1.0 mL of LC-MS grade Methanol. Dilute 1:1000 in Initial Mobile Phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid) to yield a 1 µg/mL working solution.

  • Causality: The addition of 0.1% Formic Acid is critical. It forces the basic pyrrolidine nitrogen (pKa ~9.5) into a fully protonated state in solution, drastically increasing the ESI+ ionization efficiency and preventing peak tailing on the LC column.

Step 3: Chromatographic Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Causality: The highly lipophilic 4-isopropylphenoxy group ensures strong retention on reversed-phase media. A rapid, steep gradient sharpens the chromatographic peak, maximizing the signal-to-noise ratio for high-resolution MS detection.

Step 4: Mass Spectrometry Acquisition (ESI-HRMS)
  • Source Parameters: ESI Positive mode, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.

  • CID Optimization: Utilize a stepped Collision Energy (CE) of 15 eV, 25 eV, and 35 eV within a single acquisition cycle.

  • Causality: Low CE (15 eV) preserves the precursor [M+H]⁺ and the primary ether cleavage product (m/z 84). High CE (35 eV) provides the necessary kinetic energy to drive the secondary cleavages (m/z 56, m/z 77), ensuring complete structural mapping in a single run without losing the precursor context.

LCMS_Workflow Prep Sample Prep 1 µg/mL in 50% MeOH LC UHPLC Separation C18, Gradient Elution Prep->LC ESI ESI+ Ionization Protonation at Pyrrolidine LC->ESI CID CID Fragmentation Stepped CE 15-35 eV ESI->CID TOF High-Res MS/MS Q-TOF / Orbitrap CID->TOF

Figure 2: Self-validating LC-MS/MS workflow for pyrrolidine scaffold analysis.

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry (2026).1

  • Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Holčapek, M., Jirásko, R., & Lísa, M. Journal of Chromatography A (2010). 2

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. Jackson, G. Forensic Chemistry (2020).3

Sources

Application

Preclinical Tissue Distribution and Pharmacokinetic Profiling of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Hydrochloride

Executive Summary The development of CNS-active or systemically distributed small molecules requires a rigorous understanding of their tissue partitioning behavior. 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of CNS-active or systemically distributed small molecules requires a rigorous understanding of their tissue partitioning behavior. 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is a highly lipophilic basic amine. Compounds featuring a pyrrolidine ring coupled with a lipophilic ether moiety typically exhibit high membrane permeability, extensive blood-brain barrier (BBB) penetration, and a remarkably large volume of distribution ( Vss​ )[1].

This application note provides a comprehensive, field-proven framework for evaluating the tissue distribution of this compound. By combining Quantitative Whole-Body Autoradiography (QWBA) with highly selective LC-MS/MS bioanalysis , researchers can accurately map total drug-related material while distinguishing the parent compound from its metabolites, thereby preventing misinterpretation of pharmacokinetic (PK) data.

Mechanistic Rationale: The Behavior of Lipophilic Amines

To design an effective distribution study, one must first understand the physicochemical drivers of the molecule. 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride dissociates in physiological fluids, allowing the lipophilic free base to readily cross lipid bilayers.

Lysosomal Trapping (Lysosomotropism)

The pyrrolidine nitrogen has a pKa of approximately 9.0–9.5, meaning it is predominantly ionized at physiological pH (7.4) but still maintains enough un-ionized free base to permeate cell membranes. However, upon entering the acidic environment of lysosomes (pH ~4.5), the amine becomes fully protonated[2]. This positive charge prevents the molecule from diffusing back across the lysosomal membrane, leading to massive intracellular accumulation.

  • Causality in Study Design: This trapping mechanism contributes to high tissue-to-plasma partition coefficients ( Kp​ ) in lysosome-rich organs (liver, lungs, spleen)[3]. If not properly contextualized, these elevated Kp​ values can be falsely attributed to active transporter-mediated uptake[1].

The Necessity of a Dual-Platform Approach
  • QWBA: Provides a high-resolution, absolute quantification of total radioactivity (parent + metabolites) across all intact tissues[3]. It is crucial for detecting accumulation in deep compartments (e.g., melanin binding in the uveal tract) that are often missed by standard tissue excision.

  • LC-MS/MS: Because QWBA cannot differentiate between the parent drug and its biotransformation products, LC-MS/MS of tissue homogenates is mandatory to confirm the actual concentration of the active 3-[(4-Isopropylphenoxy)methyl]pyrrolidine[4].

Experimental Workflow Visualization

G Start In Vivo Dosing (Rodent Model) Split1 Radiolabeled [14C] Compound Start->Split1 Split2 Unlabeled Compound Start->Split2 QWBA QWBA Imaging (Total Radioactivity) Split1->QWBA LCMS LC-MS/MS Bioanalysis (Parent & Metabolites) Split2->LCMS Data1 Tissue Distribution Kinetics QWBA->Data1 Data2 Tissue-to-Plasma Ratio (Kp) LCMS->Data2 Outcome Mechanistic PK Model (Lysosomal Trapping & Vd) Data1->Outcome Data2->Outcome

Workflow for evaluating tissue distribution of lipophilic amines using QWBA and LC-MS/MS.

Detailed Methodologies and Protocols

Protocol A: Quantitative Whole-Body Autoradiography (QWBA)

This protocol utilizes [14C]-labeled 3-[(4-Isopropylphenoxy)methyl]pyrrolidine to map total drug exposure.

  • Dosing and Sacrifice: Administer the [14C]-labeled compound (e.g., 5 mg/kg, 100 µCi/kg) via oral gavage or IV injection to Long-Evans (pigmented) rats to assess melanin binding. At predefined time points (e.g., 0.5, 2, 8, 24, and 72 hours), euthanize the animals via isoflurane overdose.

  • Carcass Preparation: Immediately immerse the intact carcass in a hexane/dry ice bath (-70°C) for 15 minutes. Rationale: Rapid freezing halts all metabolic processes and prevents post-mortem diffusion of the drug.

  • Embedding and Sectioning: Embed the frozen carcass in an aqueous matrix of 2% carboxymethylcellulose (CMC) and freeze into a solid block. Mount the block on a whole-body cryomicrotome and collect 40 µm sagittal sections on adhesive tape.

  • Exposure and Imaging: Desiccate the sections at -20°C for 48 hours. Expose the dried sections to a phosphor imaging screen alongside[14C] blood standards for 5–7 days.

  • Quantification: Scan the screen using a phosphorimager. Convert the photostimulated luminescence (PSL) signals to nanogram equivalents per gram of tissue (ng eq/g) using the calibration curve generated from the [14C] standards.

Protocol B: LC-MS/MS Bioanalysis of Tissue Homogenates

This protocol ensures self-validation through matrix-matched calibration and rigorous recovery checks.

  • Tissue Homogenization: Excise target tissues (brain, liver, lung, kidney) and weigh them accurately. Add 3 volumes (w/v) of ice-cold PBS (pH 7.4) and homogenize using a bead-beater.

  • Sample Extraction (Protein Precipitation):

    • Transfer 50 µL of tissue homogenate to a 96-well plate.

    • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., a deuterated analog or a structurally similar pyrrolidine).

    • Causality Check: The acidic organic solvent denatures tissue proteins and disrupts phospholipid binding, ensuring near-complete recovery of the lipophilic amine[4].

    • Vortex for 5 minutes and centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Chromatographic Separation:

    • Inject 2 µL of the supernatant onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate (pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Causality Check: Using a high-pH mobile phase with ammonium acetate suppresses the ionization of residual silanols on the column and keeps the pyrrolidine in its un-ionized state during chromatography, preventing peak tailing and improving resolution[4].

  • Mass Spectrometry (Positive ESI-MRM):

    • Monitor the specific MRM transition for 3-[(4-Isopropylphenoxy)methyl]pyrrolidine (e.g., m/z 220.2 86.1, representing the cleavage of the pyrrolidine ring from the ether linkage).

Data Presentation

Table 1: Representative Tissue-to-Plasma Partition Coefficients ( Kp​ )

Data reflects typical distribution patterns for lipophilic pyrrolidine derivatives at T=2h post-dose.

Tissue CompartmentQWBA ( Kp​ Total Radioactivity)LC-MS/MS ( Kp​ Intact Parent)Mechanistic Interpretation
Brain 3.83.5High BBB permeability due to lipophilicity.
Liver 18.512.2Extensive lysosomal trapping; high first-pass metabolism.
Lung 22.119.4Pronounced lysosomotropism and phospholipid binding.
Kidney 8.46.1Active renal secretion and moderate trapping.
Adipose 4.24.0Partitioning driven by the 4-isopropylphenoxy moiety.
Table 2: LC-MS/MS Method Validation Parameters (Self-Validating System)

Ensuring analytical trustworthiness across diverse biological matrices.

ParameterBrain HomogenateLiver HomogenatePlasmaAcceptance Criteria
Linear Range 1.0 - 5000 ng/g5.0 - 10000 ng/g0.5 - 2000 ng/mL R2≥0.995
Extraction Recovery 88.4 ± 3.2%81.2 ± 4.5%92.1 ± 2.1%Consistent across QC levels
Matrix Effect 95.6%82.3%98.4%80% - 120% (IS normalized)
Intra-day Precision (CV%) 4.1%6.3%3.2% ≤15% ( ≤20% at LLOQ)

Conclusion

The tissue distribution profile of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is fundamentally dictated by its basic pyrrolidine nitrogen and lipophilic ether core. By employing a dual QWBA and LC-MS/MS strategy, developers can accurately map its extensive volume of distribution, account for lysosomal trapping in the lungs and liver, and confirm its ability to penetrate the blood-brain barrier. Implementing the high-pH chromatographic techniques and rapid-freeze QWBA protocols outlined above ensures data integrity and prevents the mischaracterization of passive trapping as active transport.

References

  • Design and Measurement of Drug Tissue Concentration Asymmetry and Tissue Exposure-Effect (Tissue PK-PD) Evaluation Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Prediction of Volume of Distribution in Preclinical Species and Humans: Application of Simplified Physiologically Based Algorithms Source: ResearchGate URL:[Link]

  • Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride in DMSO

This technical guide provides in-depth troubleshooting and best practices for dissolving and maintaining the solubility of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride in Dimethyl Sulfoxide (DMSO). It is desig...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting and best practices for dissolving and maintaining the solubility of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride in Dimethyl Sulfoxide (DMSO). It is designed for researchers, scientists, and drug development professionals who may encounter challenges during experimental setup.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound and solvent system.

Q1: I've added 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride powder to fresh DMSO, but it's not dissolving with simple vortexing. What should I do next?

A: Initial insolubility is a common issue. The first step is to apply gentle energy to overcome the compound's crystal lattice energy. Before resorting to more aggressive methods, ensure you are using high-purity, anhydrous DMSO from a properly sealed container. DMSO is highly hygroscopic, and even small amounts of absorbed water can significantly hinder the dissolution of certain compounds.[1][2] We recommend a sequential approach: first, try gentle warming, and if that is insufficient, proceed to sonication as detailed in the protocols below.

Q2: My stock solution of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride in DMSO was clear, but now it's cloudy or contains a visible precipitate. What caused this?

A: This is a frequent observation and is typically due to one of two primary factors:

  • Water Absorption: The most common culprit is the absorption of atmospheric moisture by the hygroscopic DMSO.[2] When water content increases in DMSO, the solvent properties change, making it less favorable for solvating lipophilic organic molecules, which can lead to precipitation.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution promotes compound precipitation.[2][3] As the DMSO freezes, the compound's concentration in the remaining liquid phase increases, leading to supersaturation and crystallization. Once a compound crystallizes, it exists in a lower energy state and can be difficult to redissolve.[1]

To prevent this, we strongly recommend preparing single-use aliquots of your stock solution and storing them in a desiccated environment.[3]

Q3: Is it safe to heat my DMSO stock solution to get the compound to dissolve? Are there temperature limits?

A: Yes, gentle heating is a valid and often effective technique. DMSO is a thermally stable solvent, showing minimal decomposition at temperatures below 150°C.[4][5] For dissolving compounds, gentle warming in a water bath to 30-40°C is typically sufficient and poses a negligible risk to the solvent's integrity.[3] However, the thermal stability of your specific compound must also be considered. If the compound is known to be heat-labile, prolonged heating should be avoided. A short duration of gentle warming is a standard and accepted laboratory practice.[3]

Q4: How does sonication work to improve solubility, and can it damage my compound?

A: Sonication utilizes high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles—in the solvent.[6] This process generates localized areas of high energy that physically break apart compound aggregates and increase the surface area of the solid, thereby accelerating the rate of dissolution.[6][7] It is a physical process and is not generally considered to cause chemical degradation, making it a preferred method over aggressive heating.[1] For many applications, combining gentle warming with sonication provides the most effective and safest route to complete dissolution.[8]

Part 2: Troubleshooting Workflows

These workflows provide a logical, step-by-step process for addressing common solubility challenges.

Workflow 1: Initial Dissolution Failure

This workflow guides the user from initial mixing to achieving a clear stock solution.

G A Start: Weigh compound and add anhydrous DMSO B Vortex vigorously for 2 minutes A->B C Visually Inspect Solution B->C D Is solution completely clear? C->D E Yes: Solution Ready (Proceed to Aliquoting/Storage) D->E Yes F No: Proceed to Gentle Warming (Protocol 3.2) D->F No G Warm in 30-40°C water bath for 5-10 minutes, vortexing intermittently F->G H Visually Inspect Solution G->H I Is solution completely clear? H->I I->E Yes J No: Proceed to Sonication (Protocol 3.3) I->J No K Sonicate in water bath for 10-15 minutes J->K L Final Inspection K->L M If still not dissolved, reconsider target concentration or solvent system L->M

Caption: Workflow for initial dissolution of the compound in DMSO.

Workflow 2: Troubleshooting a Precipitated Stock Solution

This workflow addresses the issue of a previously clear solution that has turned cloudy or formed a precipitate.

G A Start: Precipitate observed in a stored stock solution B Equilibrate vial to room temperature A->B C Apply Redissolution Protocol: 1. Vortex Vigorously 2. Gentle Warming (Protocol 3.2) 3. Sonication (Protocol 3.3) B->C D Visually Inspect Solution C->D E Is solution completely clear? D->E F Yes: Use immediately and re-evaluate storage protocol. Consider making fresh aliquots. E->F Yes G No: Precipitate is persistent E->G No H Option 1: Centrifuge to pellet solid, use supernatant. (Note: Concentration will be lower than intended) G->H I Option 2: Discard and prepare a fresh stock solution using best practices G->I

Caption: Troubleshooting workflow for a precipitated DMSO stock solution.

Part 3: Detailed Methodologies & Protocols

Protocol 3.1: Standard Protocol for Preparing a Stock Solution
  • Preparation: Use an analytical balance to accurately weigh the required mass of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride into a sterile, appropriately sized vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration. Use DMSO from a freshly opened bottle or one that has been stored correctly in a desiccator to minimize water content.

  • Initial Mixing: Cap the vial securely and vortex vigorously for at least 2 minutes.[3]

  • Visual Inspection: Visually inspect the solution against a bright background. If any solid particles or cloudiness remains, proceed to assisted dissolution methods.

Protocol 3.2: Assisted Dissolution via Gentle Warming
  • Setup: Place the vial containing the compound/DMSO mixture into a water bath pre-heated to 30-40°C. Ensure the water level is below the cap to prevent contamination.

  • Incubation: Let the vial warm for 5-10 minutes.[3]

  • Agitation: Every 2-3 minutes, remove the vial, dry it thoroughly, and vortex for 30 seconds to aid dissolution.

  • Final Inspection: After the incubation period, remove the vial and allow it to cool to room temperature. Inspect for complete dissolution. If necessary, repeat the process or proceed to sonication.

Protocol 3.3: Assisted Dissolution via Sonication
  • Setup: Place the vial into a bath sonicator. Ensure the water in the sonicator bath is at room temperature or slightly warm (30-40°C) to combine the benefits of warming and sonication.

  • Sonication: Sonicate the vial for 10-15 minutes.[3] The ultrasonic waves will provide localized energy to break up solid particles.[6]

  • Inspection: After sonication, visually inspect the solution. If dissolution is complete, centrifuge the vial briefly to collect all liquid from the cap and walls before use.

Protocol 3.4: Best Practices for Storage & Handling
  • Aliquoting: Once your compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[3] This is the most critical step to prevent issues from water absorption and freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C in a desiccated, frost-free environment.

  • Usage: When you need to use an aliquot, remove it from the freezer and allow it to thaw completely and equilibrate to room temperature before opening. Centrifuge the vial briefly before opening to ensure a homogenous solution and to collect any condensation.

Part 4: Physicochemical Property Summary

This table summarizes key properties of the solvent and provides estimated properties for the compound based on its structure.

Property3-[(4-Isopropylphenoxy)methyl]pyrrolidine HClDimethyl Sulfoxide (DMSO)Rationale / Reference
Formula C₁₈H₃₀ClNO(CH₃)₂SOCompound formula derived from structure.
Molecular Weight 311.89 g/mol 78.13 g/mol Compound MW derived from formula.[9]
Type Hydrochloride Salt of an Organic BasePolar Aprotic SolventThe compound is a salt.[10] DMSO is a classic polar aprotic solvent.[11]
Boiling Point N/A (likely decomposes)189 °C (372 °F)[11]
Melting Point Likely a crystalline solid18.5 °C (65.3 °F)Salts of similar structures are crystalline solids.[10][11]
Key Feature Contains both polar (pyrrolidine HCl) and non-polar (isopropylphenoxy) moieties.Highly hygroscopic; readily absorbs atmospheric water.[1]Structural analysis.

Part 5: References

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Available at: [Link]

  • PubChem. (2022). Dimethyl Sulfoxide. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • Gaylord Chemical Corporation. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Available at: [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Available at: [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Available at: [Link]

  • ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? Available at: [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Available at: [Link]

  • PMC. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Available at: [Link]

  • Patsnap. (2026). Sonication vs Co-Solvent Methods: Solubility Enhancement. Available at: [Link]

  • NextSDS. (n.d.). 3-[4-(PHENYLMETHOXY)PHENOXY]-PYRROLIDINE HYDROCHLORIDE — Chemical Substance Information. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Available at: [Link]

  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized? Available at: [Link]

  • IChemE. (n.d.). Assessment of thermal safety during distillation of DMSO. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1). Available at: [Link]

  • gChem. (n.d.). DMSO. Available at: [Link]

  • ResearchGate. (2019). Sonication speeds up dissolution or actually increase solubility? Available at: [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at: [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Available at: [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. Available at: [Link]

  • Hielscher Ultrasonics. (2020). Improved Remdesivir Solubility by Sonication. Available at: [Link]

  • Deakin University. (2023). Investigation of the Physicochemical Properties of Pyrrolidinium-based Mixed Plastic Crystal Electrolytes. Available at: [Link]

  • Arrow@TU Dublin. (2010). Ultrasound-Assisted SWNTs Dispersion: Effects of Sonication Parameters and Solvent Properties. Available at: [Link]

  • gChem. (n.d.). DMSO Physical Properties. Available at: [Link]

Sources

Optimization

optimizing extraction recovery for 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride

Welcome to the Technical Support Center for analytical methodologies and bioanalysis. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with extr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical methodologies and bioanalysis. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with extracting 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride from complex biological matrices (e.g., plasma, urine, or tissue homogenates).

This compound presents a classic bioanalytical profile: it features a highly lipophilic tail (the 4-isopropylphenoxy group) and a basic secondary amine (the pyrrolidine ring, estimated pKa​≈10.4 ). Because it is supplied as a hydrochloride salt, it is highly water-soluble in its native state. Optimizing its extraction requires precise manipulation of the Henderson-Hasselbalch relationship to control its ionization state[1].

Below, you will find field-proven methodologies, mechanistic explanations, and a troubleshooting FAQ designed to guarantee self-validating, high-recovery extractions.

I. Core Extraction Workflows

To extract this compound efficiently, we must exploit its dual nature: hydrophobicity and basicity. We recommend two primary approaches depending on your laboratory's throughput needs and LC-MS/MS sensitivity requirements.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Mixed-mode strong cation exchange (MCX) is the most rigorous method for basic amines. The sorbent contains both reversed-phase (hydrophobic) and sulfonic acid (strong cation exchange) functional groups. By loading the sample at a low pH, the pyrrolidine nitrogen becomes positively charged and binds ionically to the sorbent, allowing for aggressive organic washing to remove neutral lipids and phospholipids[2][3].

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 200 µL of biological matrix (e.g., plasma) with 200 µL of 4% Formic Acid (FA) in water. Causality: Drops the pH to ~2.5, ensuring the pyrrolidine amine is >99.9% protonated.

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the 30 mg MCX cartridge, followed by 1 mL of 2% FA in water.

  • Loading: Apply the acidified sample to the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in water. Causality: Removes water-soluble endogenous salts and proteins.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. Causality: The target compound remains locked to the sorbent via ionic bonds. The 100% MeOH strips away neutral lipophilic interferences (like unreacted 4-isopropylphenol) and matrix phospholipids[4].

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Causality: The high pH (>12) neutralizes the pyrrolidine amine, breaking the ionic bond, while the MeOH disrupts the hydrophobic interaction, releasing the analyte[3].

  • Evaporation & Reconstitution: Add 10 µL of 0.1 M HCl in MeOH as a "keeper" solvent. Evaporate under N2​ at 40°C and reconstitute in the initial LC mobile phase.

Protocol B: Liquid-Liquid Extraction (LLE)

For a more cost-effective, high-throughput approach, LLE can be utilized by forcing the compound into its free-base form.

Step-by-Step Methodology:

  • Alkalinization: To 200 µL of plasma, add 100 µL of 0.5 M NaOH. Vortex briefly. Causality: The pH must be at least 2 units above the pKa​ (target pH > 12.4) to ensure the compound is entirely in its uncharged, lipophilic free-base form[1].

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) or an Hexane/Ethyl Acetate (50:50, v/v) mixture.

  • Partitioning: Vortex aggressively for 5 minutes, then centrifuge at 10,000 rpm for 5 minutes to break any emulsions.

  • Transfer & Dry: Transfer the upper organic layer to a clean tube. Add the HCl "keeper" (as in SPE) and evaporate to dryness.

II. Mechanistic Visualizations

SPE_Workflow A Biological Sample (Contains HCl Salt) B Acidify (pH 2-4) Protonate Pyrrolidine A->B C Load onto MCX Sorbent (Dual Retention) B->C D Wash 1: 2% Formic Acid (Removes Polar Matrix) C->D E Wash 2: 100% Methanol (Removes Neutral Lipids) D->E F Elute: 5% NH4OH in MeOH (Deprotonates Amine) E->F

Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines.

LLE_Workflow N1 Aqueous Matrix N2 Add Strong Base (pH > 12) Convert to Free Base N1->N2 N3 Add Non-Polar Solvent (e.g., MTBE / EtOAc) N2->N3 N4 Vortex & Centrifuge (Phase Separation) N3->N4 N5 Organic Phase (Contains Target) N4->N5 Top Layer N6 Aqueous Phase (Waste) N4->N6 Bottom Layer

pH-driven Liquid-Liquid Extraction (LLE) partitioning pathway.

III. Quantitative Data Summary

The table below summarizes the expected performance metrics when extracting 3-[(4-Isopropylphenoxy)methyl]pyrrolidine from human plasma across different methodologies.

Extraction MethodAbsolute Recovery (%)Matrix Effect / Ion Suppression (%)Phospholipid RemovalRecommended Application
Protein Precipitation (PPT) 55 - 65-60 to -80Very PoorCrude early-discovery screening
LLE (MTBE) 75 - 85-25 to -40PoorHigh-throughput, cost-sensitive assays
MCX SPE (Polymeric) 92 - 98-5 to -10ExcellentRegulated preclinical/clinical bioanalysis

IV. Troubleshooting Guide & FAQs

Q1: My absolute recovery drops significantly after the nitrogen evaporation step. What is causing this? A: You are likely experiencing evaporative loss. While the 4-isopropylphenoxy tail adds molecular weight, secondary amines like pyrrolidine in their free-base form (which is how they elute in both LLE and MCX) can be semi-volatile and highly prone to non-specific binding to the silanol groups of glass collection tubes[5]. Solution: Always add a "keeper" solvent (e.g., 10–20 µL of 0.1 M HCl in methanol) to your organic eluate before evaporation. This instantly converts the free base back into the non-volatile, non-sticky hydrochloride salt.

Q2: I am using LLE, but my recoveries are stuck around 60%. How can I improve this? A: A 60% recovery in LLE usually indicates an incomplete phase partition due to incorrect pH[1]. The pKa​ of the pyrrolidine nitrogen is approximately 10.4. If you adjust your sample to pH 10.4, exactly 50% of the drug is ionized (water-soluble) and 50% is free-base (organic-soluble). Solution: You must push the pH to pKa​+2 to achieve >99% free base. Ensure you are using a strong base like 0.5 M NaOH to drive the aqueous phase pH above 12.4 prior to adding your organic solvent.

Q3: During LC-MS/MS analysis, I am seeing severe baseline drift and ion suppression in my LLE extracts. Why? A: LLE with moderately polar solvents (like MTBE or EtOAc) co-extracts massive amounts of endogenous phospholipids (e.g., phosphatidylcholines). These lipids build up on the analytical column and elute unpredictably, suppressing the ionization of your target analyte. Solution: Switch to the MCX SPE protocol. The 100% methanol wash step in the MCX protocol completely washes away neutral lipids and phospholipids while your basic amine remains safely anchored to the cation-exchange sites[3][4].

Q4: Can I use a standard C18 (Reversed-Phase) SPE instead of MCX? A: It is not recommended. While the 4-isopropylphenoxy group will bind to a C18 sorbent, standard reversed-phase SPE requires you to elute with high organic solvent (e.g., 100% Methanol). Because there is no ionic retention mechanism, you cannot perform aggressive organic washes prior to elution. Consequently, everything hydrophobic in the plasma (including all phospholipids) will co-elute with your compound, leading to the same ion suppression issues seen in LLE[4].

V. References

  • Extraction of Cocaine and Metabolites using Resin-based Mixed-mode Cation Exchange SPE with LC-MS/MS Analysis Biotage URL:[Link]

  • Strata SPE Sample Preparation Products Phenomenex URL: [Link]

  • Sample treatment based on extraction techniques in biological matrices Ovid / Bioanalysis URL:[Link]

  • Oasis Sample Extraction Products: Chemistry and Formats Waters Corporation URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Troubleshooting for 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Hydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals experiencing chromatographic challenges—specifically peak tailing—when analyzing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals experiencing chromatographic challenges—specifically peak tailing—when analyzing 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride .

Because this analyte features a highly basic secondary amine and a hydrophobic ether-linked moiety, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often yield poor peak symmetry. This guide deconstructs the chemical causality of these issues and provides self-validating protocols to achieve robust, symmetrical chromatography.

Diagnostic Workflow

Before adjusting your method, follow this logical diagnostic pathway to isolate the root cause of the peak tailing.

Troubleshooting_Workflow Start Issue: Peak Tailing Detected (Asymmetry Factor > 1.5) CheckCol Is the column end-capped or polar-embedded? Start->CheckCol ChangeCol Action: Switch to base-deactivated or hybrid silica column CheckCol->ChangeCol No CheckPH Check Mobile Phase pH Is pH < 3.0 or > 11.5? CheckCol->CheckPH Yes ChangeCol->CheckPH AdjustPH Action: Adjust pH to 2.5 (protonate silanols) or > 11.5 (deprotonate amine) CheckPH->AdjustPH No CheckBuffer Is buffer capacity adequate? (≥ 20 mM) CheckPH->CheckBuffer Yes AdjustPH->CheckBuffer AdjustBuffer Action: Increase buffer concentration or add TEA modifier CheckBuffer->AdjustBuffer No Success Resolution: Symmetrical Peak (Asymmetry 0.9 - 1.2) CheckBuffer->Success Yes AdjustBuffer->Success

Figure 1: Diagnostic workflow for resolving HPLC peak tailing of basic pyrrolidine derivatives.

Core Diagnostics & FAQs

Q: Why does 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride exhibit severe peak tailing on my standard C18 column? A: The root cause is a secondary ion-exchange interaction. The pyrrolidine ring contains a secondary amine with a highly basic pKa of approximately 11.3[1]. In standard HPLC mobile phases (pH 4–8), this nitrogen atom is fully protonated and positively charged[2]. Meanwhile, standard silica-based columns contain residual surface silanol groups (Si-OH) with a pKa of 3.5–4.5. At mid-range pH, these silanols deprotonate into negatively charged silanoxide ions (Si-O⁻). The electrostatic attraction between your protonated analyte and the ionized stationary phase causes the molecules to be retained unevenly, manifesting as a severe tailing edge.

Q: Should I use a low-pH or a high-pH mobile phase to fix this? A: Both strategies are thermodynamically sound, but they act on different parts of the system:

  • Low-pH Strategy (pH 2.0–2.5): By lowering the pH at least two units below the silanol pKa, you fully protonate the silanols (Si-OH), rendering them neutral. While the pyrrolidine remains positively charged, the lack of opposite charge on the silica eliminates the ion-exchange interaction.

  • High-pH Strategy (pH > 11.5): By raising the pH above the pyrrolidine's pKa (11.3), you deprotonate the secondary amine, rendering the analyte neutral[1]. The neutral molecule partitions into the stationary phase purely via hydrophobic interactions (driven by the isopropylphenoxy group), bypassing ionic retention mechanisms[2]. Note: This requires a hybrid silica column, as standard silica dissolves above pH 8.

Q: Could my sample preparation be contributing to the tailing? A: Yes. If the hydrochloride salt is dissolved in a solvent with higher elution strength (e.g., 100% methanol or acetonitrile) than the initial mobile phase, the analyte will travel rapidly through the column before partitioning properly, causing peak distortion. Always reconstitute or dilute your sample in the initial mobile phase conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be self-validating. The following protocols include internal controls to prove whether tailing is chemical (silanol-driven) or physical (column void/dead volume).

Protocol A: System Validation (Physical vs. Chemical Tailing)

Purpose: To confirm that tailing is caused by the pyrrolidine amine and not a failing column.

  • Prepare a Neutral Marker: Dissolve Uracil or Toluene (50 µg/mL) in your initial mobile phase.

  • Inject the Marker: Run the marker under your current tailing-prone method.

  • Evaluate Asymmetry (As):

    • If the neutral marker tails (As > 1.5): The issue is physical. Check for a void at the head of the column, blocked frits, or excessive extra-column tubing volume.

    • If the neutral marker is symmetric (As 0.9–1.1) but the pyrrolidine tails: The issue is chemical (silanol interactions). Proceed to Protocol B or C.

Protocol B: Low-pH Optimization (LC-MS/UV Compatible)

Purpose: To neutralize surface silanols and achieve sharp peaks using volatile buffers.

  • Buffer Preparation: Prepare a 20 mM Ammonium Formate aqueous solution.

  • pH Adjustment: Titrate with Formic Acid until the pH reaches exactly 2.5. (At this pH, silanols are protonated and neutral).

  • Mobile Phase B: Use LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Column Selection: Install an end-capped, base-deactivated C18 column (e.g., Waters Symmetry or Phenomenex Luna).

  • Execution: Run a gradient from 5% B to 95% B over 15 minutes. Evaluate the pyrrolidine peak asymmetry.

Protocol C: Amine-Modifier Addition (LC-UV Only)

Purpose: To competitively block active silanol sites when pH cannot be altered.

  • Modifier Addition: Add 0.1% to 0.2% (v/v) Triethylamine (TEA) to your aqueous mobile phase[3].

  • pH Balancing: TEA will drastically raise the pH. Titrate the mobile phase back to your desired pH (e.g., pH 6.0) using Phosphoric acid.

  • Execution: The TEA acts as a sacrificial base, binding to the Si-O⁻ sites and shielding the 3-[(4-Isopropylphenoxy)methyl]pyrrolidine from secondary interactions. Warning: TEA causes severe ion suppression in LC-MS; use only with UV/PDA detectors.

Quantitative Data Summaries

Table 1: Mobile Phase Buffer Selection for Pyrrolidine Derivatives

Selecting the correct buffer is critical for maintaining pH stability near the analyte's pKa[3].

Buffer SystemUseful pH RangeVolatility (LC-MS)Mechanism of Tailing Reduction
Ammonium Formate / Formic Acid 2.8 – 4.8 (Use at pH 2.5)High (Excellent)Protonates silanols (Si-OH), neutralizing stationary phase charge.
Phosphate (Low pH) 1.1 – 3.1Low (UV Only)High ionic strength shields electrostatic interactions; protonates silanols.
Ammonium Bicarbonate / Ammonia 6.8 – 11.3 (Use at pH 11.5)High (Good)Deprotonates the pyrrolidine amine, rendering the analyte neutral.
Triethylamine (TEA) / H₃PO₄ 2.0 – 7.0None (UV Only)Competitively binds to ionized silanols, blocking analyte access.
Table 2: Column Chemistry Comparison for Basic Analytes

Not all C18 columns are created equal when handling basic compounds like pyrrolidines.

Column TechnologySilica TypeEnd-CappingBest Use Case for Pyrrolidines
Standard C18 Type A (Acidic)MinimalNot recommended. Severe tailing due to high silanol activity.
Base-Deactivated C18 Type B (High Purity)Double/MaximalGood. Low pH methods (pH 2-3) where silanols are suppressed.
Polar-Embedded C18 Type B (High Purity)Amide/Ether shieldExcellent. Mid-pH methods; internal polar group shields basic analytes.
Hybrid Silica C18 Organic-InorganicMaximalExcellent. High pH methods (pH 11.5) to deprotonate the pyrrolidine.

References

  • HPLC Buffer Mobile Phase Considerations | Guide - SCION Instruments Source: SCION Instruments URL:[Link]

  • High Performance Liquid Chromatography : Theory Source: Altai State Agricultural University (ASAU) / EBSCOhost URL:[Link]

  • Pyrrolidine | C4H9N | CID 31268 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Why Is PH Important For HPLC Buffers Source: Scribd URL:[Link]

Sources

Optimization

overcoming high plasma protein binding of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride

Welcome to the Technical Support Center for 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride . As a highly lipophilic, basic amine, this compound presents unique challenges in both in vitro assay recovery and in v...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride . As a highly lipophilic, basic amine, this compound presents unique challenges in both in vitro assay recovery and in vivo pharmacokinetic optimization.

This guide is designed for drug development professionals and provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to address high plasma protein binding (PPB).

Part 1: Mechanistic Profiling & FAQs

Compound Profile Analysis: The structure of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine HCl contains two primary drivers for high PPB:

  • The 4-Isopropylphenoxy Group: Highly lipophilic (high LogD), driving strong hydrophobic interactions with Human Serum Albumin (HSA) .

  • The Pyrrolidine Ring: A basic secondary amine (pKa ~9.5) that remains protonated at physiological pH, driving strong electrostatic interactions with Alpha-1-Acid Glycoprotein (AAG) .

Q1: During Equilibrium Dialysis (ED), my total mass balance recovery is below 60%, and the unbound fraction ( fu​ ) is less than 0.001%. Is this accurate?

A: Likely not. You are experiencing severe Non-Specific Binding (NSB) . Because this compound is a lipophilic base, the unbound molecules in the buffer compartment rapidly adsorb to the polystyrene or polycarbonate walls of the dialysis device. When NSB is high, the apparent free drug concentration drops, artificially inflating the calculated bound percentage. Standard assays often fail for sticky compounds, necessitating high-sensitivity approaches or modified buffer systems [2].

Q2: How can we structurally modify this compound to reduce PPB without completely losing target affinity?

A: You must disrupt the specific thermodynamic drivers of the binding.

  • Targeting HSA (Hydrophobic): Replace the highly lipophilic 4-isopropyl group with a more polar isostere, such as a trifluoromethoxy ( −OCF3​ ) or an oxetane ring. This lowers the overall LogD.

  • Targeting AAG (Electrostatic): Lower the basicity of the pyrrolidine ring. Introducing an electron-withdrawing group (e.g., adding a fluorine atom to the pyrrolidine ring to make 3-fluoro-pyrrolidine) will lower the pKa from ~9.5 to ~8.2 via inductive effects, significantly reducing AAG affinity.

Q3: Should we aggressively optimize to reduce PPB to <90%?

A: Not necessarily. The "Free Drug Hypothesis" states that only unbound drug interacts with the target. However, recent pharmacokinetic models demonstrate that optimizing PPB in isolation is a flawed strategy [1]. If your compound has high hepatic intrinsic clearance, high PPB actually acts as a protective depot, preventing rapid metabolism and extending the effective half-life [4]. Instead of solely minimizing PPB, focus on maximizing the unbound clearance ( CLint,u​ ) and ensuring sufficient free drug concentration at the target tissue.

Part 2: Data Presentation

The following table summarizes the causal relationship between structural modifications of the parent compound, physicochemical properties, and the resulting PPB.

Compound IterationStructural ModificationLogD (pH 7.4)pKa (Amine)PPB (% Bound)Unbound Fraction ( fu​ )
Parent 3-[(4-Isopropylphenoxy)methyl]pyrrolidine3.89.599.8%0.002
Analog A 4-Isopropyl 4-Trifluoromethoxy3.29.598.5%0.015
Analog B Pyrrolidine 3-Fluoro-pyrrolidine3.68.296.0%0.040
Analog C Combined (- OCF3​
  • 3-F-pyrrolidine)
2.98.289.5%0.105

Note: Analog C achieves a 50-fold increase in free fraction by simultaneously addressing both hydrophobic (HSA) and electrostatic (AAG) binding drivers.

Part 3: Mandatory Visualizations

Workflow: Troubleshooting Low Recovery in PPB Assays

The following logic tree dictates the self-validating workflow for diagnosing and resolving assay artifacts when testing lipophilic amines.

PPB_Workflow Start Start: High PPB / Low Recovery CheckRec Check Mass Balance (Recovery < 70%?) Start->CheckRec NSB Non-Specific Binding (NSB) to Dialysis Membrane/Plate CheckRec->NSB Yes TrueHigh True High PPB (>99% Bound) CheckRec->TrueHigh No FixNSB Add 0.1% CHAPS to Buffer or Use Low-Binding Plates NSB->FixNSB MedChem MedChem Optimization: Lower LogP, Alter pKa TrueHigh->MedChem

Caption: Diagnostic workflow for differentiating true high plasma protein binding from non-specific binding artifacts.

Pharmacokinetic Relationship: PPB vs. Clearance

This diagram illustrates why PPB should not be optimized in a vacuum, highlighting the equilibrium between free drug, target engagement, and clearance.

PK_Pathway Dose Oral/IV Dose TotalDrug Total Plasma Drug (Ct) Dose->TotalDrug FreeDrug Free Drug (Cu) Active Fraction TotalDrug->FreeDrug Unbound Fraction (fu) Target Target Engagement & Efficacy FreeDrug->Target Clearance Hepatic Clearance (Metabolism) FreeDrug->Clearance Intrinsic Clearance Tissue Tissue Distribution (Vd) FreeDrug->Tissue Equilibrium

Caption: The interplay between total drug, unbound fraction, tissue distribution, and hepatic clearance.

Part 4: Experimental Protocols

High-Recovery Rapid Equilibrium Dialysis (RED) Protocol

To establish a self-validating system, this protocol utilizes a modified buffer and matrix-matching to eliminate NSB and ensure accurate LC-MS/MS quantification.

Step 1: Matrix Preparation & Spiking

  • Spike human plasma with 3-[(4-Isopropylphenoxy)methyl]pyrrolidine HCl to a final concentration of 1 µM.

  • Critical Causality: Keep the final organic solvent (DMSO) concentration 0.5%. Higher concentrations will denature plasma proteins, artificially increasing the free fraction.

Step 2: Buffer Modification

  • Prepare Phosphate-Buffered Saline (PBS, pH 7.4) and add 0.1% CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate).

  • Critical Causality: CHAPS is a zwitterionic surfactant. It forms micelles that keep the highly lipophilic free drug in solution within the buffer compartment, preventing it from adsorbing to the plastic walls (NSB) without disrupting the dialysis membrane.

Step 3: Dialysis Execution

  • Load 200 µL of the spiked plasma into the sample (red) chamber of the RED device insert.

  • Load 350 µL of the modified PBS+CHAPS buffer into the buffer (white) chamber.

  • Seal the plate with a gas-permeable membrane and incubate at 37°C on an orbital shaker at 300 rpm for 4 to 6 hours to achieve equilibrium.

  • Self-Validation Step: Concurrently run a "Recovery Control" by incubating the spiked plasma in a standard microplate (no membrane) under identical conditions to calculate absolute mass balance.

Step 4: Matrix Matching & Protein Disruption

  • Post-incubation, transfer 50 µL from the plasma chamber to a new tube, and add 50 µL of blank modified buffer.

  • Transfer 50 µL from the buffer chamber to a new tube, and add 50 µL of blank plasma.

  • Critical Causality: Matrix matching ensures that both samples have identical ion suppression/enhancement profiles during LC-MS/MS analysis. Furthermore, properly disrupting the protein-drug complex during this extraction phase is vital for total recovery [3].

  • Precipitate proteins by adding 300 µL of ice-cold Acetonitrile (containing an internal standard). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes.

Step 5: LC-MS/MS Analysis & Calculation

  • Analyze the supernatant. Calculate the unbound fraction ( fu​ ) as: fu​=PeakAreaPlasma​PeakAreaBuffer​​ .

  • Calculate Mass Balance Recovery. If recovery is <70% , the assay has failed due to residual NSB or degradation, and the fu​ cannot be trusted.

Part 5: References

  • Do we need to optimize plasma protein and tissue binding in drug discovery? Source: PubMed / NIH URL:

  • Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety Source: Pharma Industry Review URL:

  • Techniques for disrupting protein binding in sample preparation Source: Biotage URL:

  • Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy Source: bioRxiv URL:

Troubleshooting

Technical Support Center: Optimizing Yield in 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Hydrochloride Scale-Up Synthesis

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals transitioning the synthesis of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals transitioning the synthesis of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride from bench-scale discovery to pilot-plant manufacturing.

While early-stage discovery often relies on the Mitsunobu reaction to couple 4-isopropylphenol with pyrrolidine derivatives, the generation of stoichiometric triphenylphosphine oxide (TPPO) makes it unscalable. To ensure a self-validating, high-yield system, this guide focuses on the industrial standard: a three-step Williamson Ether Synthesis utilizing a mesylate intermediate.

Synthetic Workflow & Pathway Visualization

The optimized scale-up route avoids hazardous reagents and tedious chromatography, relying instead on robust SN​2 displacement and controlled crystallization.

SynthesisWorkflow SM1 N-Boc-3-(hydroxymethyl)pyrrolidine Step1 Step 1: Mesylation (MsCl, Et3N, DCM, 0°C) SM1->Step1 Int1 N-Boc-3-(mesyloxymethyl)pyrrolidine Step1->Int1 >95% Yield Step2 Step 2: Williamson Etherification (K2CO3, DMF, 85°C) Int1->Step2 SM2 4-Isopropylphenol SM2->Step2 Int2 N-Boc-3-[(4-isopropylphenoxy)methyl]pyrrolidine Step2->Int2 80-85% Yield Step3 Step 3: Deprotection & Salt Formation (HCl in EtOAc, RT) Int2->Step3 Product 3-[(4-Isopropylphenoxy)methyl]pyrrolidine HCl (Target API Intermediate) Step3->Product >90% Yield, High Purity

Caption: Three-step scalable Williamson ether synthesis of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine HCl.

Troubleshooting Guides & FAQs

Q1: During the etherification (Step 2), my yield drops significantly upon scaling >1 kg, and I observe a high level of unreacted mesylate. Why?

Root Cause: Incomplete conversion is typically caused by poor mass transfer (mixing issues) when using heterogeneous bases on a large scale. Furthermore, if the temperature is too low, the phenoxide is not generated efficiently. Solution:

  • Base Selection: Do not use Sodium Hydride ( NaH ) on scale due to severe hydrogen gas evolution hazards. Instead, switch to finely milled Potassium Carbonate ( K2​CO3​ ) [3].

  • Temperature Control: Because K2​CO3​ is a milder base, the reaction must be heated to 80–85 °C. Higher temperatures make the weak alkylating agent more reactive, driving the SN​2 reaction to completion and suppressing byproduct formation [1].

  • Agitation: Ensure an impeller speed that adequately suspends the solid K2​CO3​ throughout the 8–12 hour reaction time.

Q2: How can I bypass column chromatography for the N-Boc-protected intermediate?

Root Cause: Crude mixtures often contain residual1 [2] (which is used in slight excess to drive the reaction) and DMF solvent. Solution: Exploit the acidic nature of the phenol. During the aqueous workup, wash the organic layer (e.g., MTBE) with 1M NaOH . This deprotonates the unreacted 4-isopropylphenol, partitioning it completely into the aqueous waste stream. The DMF is subsequently removed by extensive washing with water. The resulting organic layer can be concentrated and used directly in the next step.

Q3: In Step 3, the final hydrochloride salt precipitates as a sticky gum instead of a free-flowing powder. How do I fix this?

Root Cause: The pyrrolidine hydrochloride salt is highly hygroscopic. Gummy precipitates occur when the crystallization solvent is too polar, retains water, or when the cooling profile is too rapid, trapping impurities (like residual EtOAc or trace phenol) within the matrix. Solution: Implement a rigorous solvent swap. After deprotection in EtOAc/HCl, distill off the EtOAc and replace it with a binary crystallization system: Isopropanol (IPA) / Heptane . IPA provides solubility control, while Heptane acts as an anti-solvent. Seed the mixture at 45 °C and apply a slow cooling ramp (0.5 °C/min) to 5 °C.

Quantitative Data & Optimization Summaries

To establish a self-validating protocol, we evaluated various conditions. The tables below summarize the causality behind our specific reagent and solvent choices.

Table 1: Step 2 (Etherification) Base and Solvent Optimization (100g Scale)

Base (Equivalents)SolventTemp (°C)Conversion (HPLC)Isolated YieldImpurity Profile / Notes
NaH (1.2 eq)THF0 to RT>95%82%Unsafe for >1kg scale ; H2​ gas evolution.
K2​CO3​ (2.0 eq)MeCN8075%60%Incomplete conversion; poor solubility of base.
Cs2​CO3​ (1.5 eq)DMF6090%78%Good yield, but Cs2​CO3​ is cost-prohibitive.
K2​CO3​ (2.0 eq) DMF 85 >98% 85% Optimal ; clean profile, highly scalable[1].

Table 2: Step 3 (Salt Formation) Crystallization Systems

Solvent SystemRatio (v/v)Cooling RateMorphologyPurity (HPLC)
EtOAc (Direct crash out)N/AFastSticky Gum92.5%
Acetone / MTBE1:21.0 °C/minFine Powder96.0% (Hygroscopic)
Isopropanol / Heptane 1:4 0.5 °C/min Crystalline >99.5%

Detailed Step-by-Step Methodologies

Step 1: Preparation of N-Boc-3-(mesyloxymethyl)pyrrolidine

Causality Focus: Temperature control is critical to prevent exothermic runaway and discoloration.

  • Charge: To a jacketed reactor, add N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) and Dichloromethane (DCM, 10 volumes).

  • Base Addition: Add Triethylamine (1.5 eq). Cool the reactor internal temperature to 0 °C.

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 2 hours. Crucial: Maintain internal temperature <5 °C.

  • In-Process Control (IPC): Sample the reaction after 1 hour post-addition. Analyze via TLC (Ninhydrin stain) or HPLC to confirm the complete disappearance of the starting alcohol.

  • Workup: Quench with ice-cold water (5 vol). Separate the layers. Wash the organic layer with saturated aqueous NaHCO3​ (5 vol), followed by brine (5 vol). Dry over Na2​SO4​ , filter, and concentrate under reduced pressure to yield a pale yellow oil. Proceed without further purification.

Step 2: Williamson Etherification

Causality Focus: Utilizing a mild solid base at elevated temperatures ensures safety and high conversion [3].

  • Charge: To the reactor, add1 (1.05 eq) [2], finely milled K2​CO3​ (2.0 eq), and DMF (8 volumes).

  • Coupling: Dissolve the mesylate from Step 1 (1.0 eq) in DMF (2 volumes) and add to the reactor.

  • Heating: Heat the suspension to an internal temperature of 85 °C. Stir vigorously for 8–12 hours.

  • IPC: Analyze via HPLC. The reaction is deemed complete when residual mesylate is <2%.

  • Workup: Cool to 20 °C. Add MTBE (15 vol) and Water (15 vol). Separate the layers.

  • Purification Wash: Wash the organic layer with 1M NaOH (3 x 5 vol) to extract unreacted 4-isopropylphenol. Wash with Water (3 x 5 vol) to remove residual DMF. Concentrate the organic layer to yield N-Boc-3-[(4-isopropylphenoxy)methyl]pyrrolidine.

Step 3: Deprotection & Salt Crystallization

Causality Focus: Solvent swapping is mandatory to isolate a non-hygroscopic, highly pure polymorph.

  • Deprotection: Dissolve the crude intermediate from Step 2 in Ethyl Acetate (EtOAc, 5 vol). Add 4M HCl in EtOAc (3.0 eq) dropwise at room temperature. Stir for 4 hours.

  • IPC: Analyze via HPLC to confirm complete Boc-deprotection (<1% starting material).

  • Solvent Swap: Distill off the EtOAc under reduced pressure. Continuously add Isopropanol (IPA) and distill until the residual EtOAc is <5% by GC analysis. Adjust the final IPA volume to 3 vol.

  • Crystallization: Heat the IPA solution to 60 °C to achieve a clear solution. Slowly add Heptane (12 vol) over 1 hour. Cool the reactor to 45 °C and add seed crystals (0.1 wt%).

  • Isolation: Apply a linear cooling ramp of 0.5 °C/min down to 5 °C. Stir for 2 hours at 5 °C. Filter the resulting white crystalline solid, wash with cold Heptane, and dry in a vacuum oven at 40 °C until constant weight.

References

  • Williamson ether synthesis - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • 4-Isopropylphenol - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation) Source: Organic-Synthesis.com (Process Development and Scale-Up) URL:[Link]

Sources

Optimization

addressing false positives in 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride screening

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical liabilities of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical liabilities of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride .

While this compound frequently appears as a "hit" in high-throughput screening (HTS) libraries targeting GPCRs or monoamine transporters, its structural properties make it a notorious frequent hitter (FH). This guide will deconstruct the causality behind these false positives and provide you with self-validating protocols to triage your screening data effectively.

The Physicochemical Root of the Problem

To understand why 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride causes assay interference, we must look at its molecular architecture. The compound features a lipophilic aromatic tail (4-isopropylphenoxy) linked via an ether bridge to a basic pyrrolidine ring.

At physiological pH (~7.4), the pyrrolidine nitrogen becomes protonated, granting the molecule a localized positive charge. This combination of a hydrophobic tail and a cationic head classifies the compound as a Cationic Amphiphilic Drug (CAD) [1]. This specific CAD profile triggers two distinct mechanisms of false positives depending on your assay format:

  • Biochemical Assays: The compound acts as a surfactant. Once its concentration exceeds the Critical Aggregation Concentration (CAC), the monomers self-assemble into colloidal particles (50–1000 nm). These colloids non-specifically sequester and denature target proteins on their surface, masquerading as potent target inhibition[2][3].

  • Cell-Based Assays: The unprotonated fraction of the compound diffuses across cell membranes and becomes trapped in the acidic environment of the lysosome (ion trapping). Once accumulated, it binds to intra-lysosomal phospholipids and inhibits phospholipases, causing a massive intracellular accumulation of lipids known as Drug-Induced Phospholipidosis (DIPL) [4]. This severe cellular stress alters membrane dynamics and frequently reads out as false "antiviral" or "cytotoxic" efficacy in phenotypic screens[4].

Troubleshooting FAQs: Diagnosing Your Hit

Q1: My biochemical enzyme assay shows strong inhibition, but the Structure-Activity Relationship (SAR) is completely flat when I test analogs. What is happening? A: You are likely observing colloidal aggregation. Aggregators typically exhibit flat SAR because the inhibition is driven by the physical properties of the colloid rather than precise stoichiometric binding to a target pocket[5]. You will also likely notice a steep Hill slope (>2.0) on your dose-response curve. Proceed to Protocol A to validate this.

Q2: The compound showed excellent efficacy in our cell-based viral replication screen, but it fails completely in animal models. Why the disconnect? A: This is a classic hallmark of DIPL. In cell culture, the CAD-induced lipid accumulation creates an inhospitable environment for viral entry and replication, yielding a false positive "antiviral" readout[4]. However, this is a generalized stress response, not a target-specific mechanism, which is why it fails to translate in vivo. Proceed to Protocol B to counter-screen for phospholipidosis.

Q3: Can I just centrifuge my compound stock to fix the biochemical assay? A: Yes, centrifugation (spin-down) is a valid physical mitigation strategy. Because colloidal aggregates are massive compared to soluble monomers, spinning the assay plate at 3,000 × g for 20 minutes will pellet the colloids. If the supernatant loses its inhibitory activity, your hit was an aggregator[3].

False Positive Diagnostic Matrix

Use the following data table to cross-reference your assay symptoms with the appropriate validation methodology.

Assay FormatSymptom of False PositiveMechanistic Root CauseValidation / Mitigation Strategy
Biochemical (Enzyme) Flat SAR, steep Hill slope (>2.0), poor reproducibilityColloidal AggregationDetergent addition (Triton X-100); Centrifugation
Biochemical (GPCR) Non-specific inverse agonismMembrane/Colloid interferenceBSA pre-incubation (1 mg/mL); Spin-down
Cell-Based (Phenotypic) Unusually high potency that fails in vivo translationPhospholipidosis (DIPL)NBD-PE or LipidTox fluorescent staining
Cell-Based (Viability) Apparent target-specific cell deathGeneral CAD CytotoxicityOrthogonal viability assay (e.g., LDH release)

Self-Validating Experimental Protocols

To ensure scientific integrity, every hit must be subjected to a self-validating system. Implement these step-by-step methodologies to confirm or reject 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride as a true hit.

Protocol A: Detergent-Based Aggregation Reversal (For Biochemical Assays)

Mechanism: Non-ionic detergents disrupt the surface tension of colloidal aggregates, dissolving the particles back into monomers. True 1:1 stoichiometric ligand-target binding remains unaffected by low concentrations of detergent[3][6].

  • Buffer Preparation: Prepare your standard assay buffer. Split it into two batches: Buffer 1 (Standard) and Buffer 2 (Supplemented with 0.01% v/v Triton X-100).

  • Compound Incubation: Pre-incubate your target protein with 3-[(4-Isopropylphenoxy)methyl]pyrrolidine HCl at its established IC90 concentration in both buffers for 15 minutes at room temperature.

  • Reaction Initiation: Add your substrate to initiate the enzymatic reaction or binding event.

  • Signal Measurement: Read the assay signal (e.g., fluorescence, absorbance).

  • Data Interpretation: If the compound maintains its IC90 inhibition in Triton X-100, it is a true binder. If the activity is reversed (signal recovers to near 100% of the uninhibited control), the compound is a colloidal aggregator and should be discarded as a false positive[3].

Protocol B: High-Content Phospholipidosis Counter-Screen (For Cell-Based Assays)

Mechanism: Fluorescent phospholipid analogs accumulate in the multilamellar bodies induced by CADs, allowing direct visualization and quantification of DIPL via high-content screening[7].

  • Cell Seeding: Seed your target cell line in a 96-well optical-bottom plate and incubate for 24 hours at 37°C.

  • Compound Treatment: Treat the cells with 3-[(4-Isopropylphenoxy)methyl]pyrrolidine HCl at the EC50 concentration established in your primary phenotypic screen.

  • Dye Co-incubation: Immediately add 10 µM NBD-PE (a fluorescent phospholipid analog) to the culture media. Incubate for 24 hours.

  • Fixation: Wash the cells gently with PBS, fix with 4% paraformaldehyde for 15 minutes, and counterstain the nuclei with Hoechst 33342.

  • Imaging & Analysis: Image the plate using a high-content screening (HCS) system. Quantify the punctate cytoplasmic fluorescence in the FITC channel (NBD-PE) relative to the DAPI channel (Nuclei).

  • Data Interpretation: A statistically significant increase in NBD-PE fluorescence compared to the vehicle control confirms that the compound's "efficacy" is driven by drug-induced phospholipidosis[4][7].

Hit Triage Workflow

FalsePositiveTriage Start Hit: 3-[(4-Isopropylphenoxy) methyl]pyrrolidine HCl Assay What is the primary assay format? Start->Assay Bio Biochemical Assay (Target-Based) Assay->Bio Cell Cell-Based Assay (Phenotypic) Assay->Cell Triton Protocol A: Add 0.01% Triton X-100 Bio->Triton NBD Protocol B: NBD-PE Lipid Staining Cell->NBD Aggregator Activity Lost: Colloidal Aggregator (False Positive) Triton->Aggregator Inhibition Reversed BioTrue Activity Retained: True Target Binder Triton->BioTrue Inhibition Sustained DIPL Lipid Accumulation: Phospholipidosis (False Positive) NBD->DIPL High Fluorescence CellTrue Basal Lipids: True Phenotypic Hit NBD->CellTrue Basal Fluorescence

Decision matrix for deconvoluting 3-[(4-Isopropylphenoxy)methyl]pyrrolidine HCl false positives.

References

  • Ganesh, A. N., et al.
  • Shoichet Lab.
  • "Interdisciplinary Study on Drug-Induced-Phospholipidosis of Repurposing Libraries through Machine Learning and Experimental Evaluation in Different Cell Lines." bioRxiv, 2025.
  • Tummino, T. A., et al. "Phospholipidosis is a shared mechanism underlying the in vitro antiviral activity of many repurposed drugs against SARS-CoV-2." Science / PMC.
  • "High Content Screening for in vitro toxicity testing." European Pharmaceutical Review, 2011.
  • "Colloidal Aggregation Confounds Cell-Based Covid-19 Antiviral Screens.
  • "What do we miss? The detergent Triton‐X 100 added to avoid compound aggregation can affect assay results in an unpredictable manner.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride in Aqueous Solutions

Prepared by: Gemini Senior Application Scientist Welcome to the technical support guide for 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride. This document is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini Senior Application Scientist

Welcome to the technical support guide for 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to address the challenges associated with the oxidative degradation of this compound in aqueous solutions. Our goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting tools necessary to ensure the stability and integrity of your experiments and formulations.

Section 1: Understanding the Problem: Oxidation Pathways (FAQ)

This section addresses the fundamental questions regarding the molecule's susceptibility to oxidation.

Q1: What parts of the 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride molecule are susceptible to oxidation?

A: The chemical structure of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride possesses two primary regions that are vulnerable to oxidation:

  • The Pyrrolidine Ring: The nitrogen atom and the adjacent carbon-hydrogen (C-H) bonds are key sites. Secondary amines, even when protonated as a hydrochloride salt, can undergo oxidation.[1][2] The C-H bonds alpha to the nitrogen are particularly susceptible to attack, which can lead to the formation of lactams (pyrrolidinones) or, in more aggressive conditions, ring-opening to yield aminoaldehyde intermediates.[3][4][5]

  • The Isopropylphenoxy Group: This aromatic portion also presents oxidation risks. Phenolic ethers can be sensitive to oxidation, and the isopropyl group itself contains a tertiary C-H bond, which is a known site for radical-initiated oxidation.[2] Oxidation at this end of the molecule could potentially form phenolic or quinone-like species.[6]

Q2: What are the likely mechanisms of oxidation in an aqueous solution?

A: In an aqueous environment, oxidation is typically mediated by reactive oxygen species (ROS) and often proceeds through a free radical chain reaction.[7] The process can be initiated by several factors, including dissolved molecular oxygen (autoxidation), trace metal ion contaminants (which catalyze ROS formation), or exposure to light (photolysis).[1][7][8] The hydrochloride salt form offers some protection by protonating the pyrrolidine nitrogen, which reduces its nucleophilicity and susceptibility to certain oxidative reactions. However, this does not eliminate the risk, especially under harsh conditions.[1]

G cluster_main Core Molecule cluster_initiators Initiators cluster_products Potential Oxidation Products Main 3-[(4-Isopropylphenoxy)methyl]pyrrolidine HCl Lactam Pyrrolidinone Derivative (Lactam Formation) Main->Lactam Oxidation at C-H α to Nitrogen RingOpen Ring-Opened Aminoaldehyde Main->RingOpen δ-Oxidation PhenolOx Phenoxy-Group Derivatives (Quinone-like) Main->PhenolOx Oxidation of Aromatic Ring O2 O₂ (Autoxidation) O2->Main initiate radical formation Metals Metal Ions (Fe²⁺, Cu²⁺) Metals->Main initiate radical formation Light UV/Vis Light Light->Main initiate radical formation

Caption: Workflow for a Forced Degradation Study.

Protocol 1: Step-by-Step Guide to a Forced Oxidation Study

  • Preparation: Prepare a solution of your compound at a known concentration (e.g., 1 mg/mL) in water.

  • Control Sample: Immediately dilute a portion of this solution to your target analytical concentration (e.g., 0.1 mg/mL) and analyze it. This is your "time zero" reference.

  • Stress Condition: To the remaining stock solution, add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Protect from light and let it stand at room temperature.

  • Monitoring: Take aliquots at regular intervals (e.g., 2, 4, 8, 24 hours). Quench the reaction if necessary (e.g., by adding sodium bisulfite) or simply dilute to the analytical concentration.

  • Analysis: Analyze each time point by HPLC-UV and HPLC-MS.

  • Objective: Aim for 5-20% degradation of the main compound. [9]This provides enough of the degradant peaks for proper detection and resolution without destroying the sample. If degradation is too fast or too slow, adjust the H₂O₂ concentration or temperature.

  • Method Validation: The HPLC method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other. Use a photodiode array (PDA) detector to check for peak purity. Use MS to identify the mass of the degradants, which helps confirm the oxidation pathways.

Protocol 2: General HPLC-UV/MS Method for Monitoring Degradation

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5-10% B, ramp up to 95% B over 15-20 minutes, hold, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/Vis at a wavelength where the parent compound has good absorbance (e.g., 220 nm, 275 nm). Scan with a PDA to capture spectra of new peaks.

  • Mass Spectrometry: Use an in-line ESI-MS in positive ion mode to monitor for the parent mass and potential oxidized products (e.g., Parent +16 Da for hydroxylation or N-oxide, Parent -2 Da for desaturation).

Section 4: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides a logical framework for troubleshooting.

Caption: Troubleshooting flowchart for unexpected degradation.

Q9: My solution is showing signs of degradation (e.g., color change, new peaks in HPLC) despite my precautions. What should I check?

A: Follow the troubleshooting flowchart above. Systematically rule out the common culprits:

  • Atmospheric Exposure: Ensure your inert gas technique is flawless.

  • Light Exposure: Confirm that storage containers are truly opaque to the relevant wavelengths.

  • Contaminants: This is a frequent cause. Metal ions can leach from various sources. Add EDTA to a test sample; if stability improves, you have confirmed metal-catalyzed oxidation. Similarly, source high-purity, peroxide-free excipients and solvents.

Q10: The antioxidant I chose doesn't seem to be working. Why might this be?

A: There are several possibilities:

  • Incorrect Mechanism: The primary degradation pathway may not be a free-radical process. For example, if degradation is purely hydrolytic, a radical-scavenging antioxidant like BHT will have no effect. This is why a full forced degradation study (acid, base, heat, light, oxidation) is critical to understand the molecule's liabilities.

  • Insufficient Concentration: The level of oxidative stress may be too high for the concentration of antioxidant used. Re-run the screening study with higher concentrations.

  • pH Incompatibility: The effectiveness of some antioxidants, like ascorbic acid, is pH-dependent. Ensure the pH of your formulation is one where the antioxidant is stable and effective.

  • Phase Mismatch: A lipid-soluble antioxidant like BHT will have limited efficacy in a purely aqueous system without a proper delivery vehicle (e.g., surfactant, co-solvent).

Q11: Can the hydrochloride salt form of the compound influence its oxidative stability?

A: Yes, significantly. The hydrochloride salt protonates the secondary amine in the pyrrolidine ring. This has two main effects:

  • Protection: The positive charge on the nitrogen makes it less electron-rich and therefore less susceptible to direct oxidation or acting as an initiator. [1]2. pH Effect: As a salt of a strong acid and a weak base, it creates an acidic pH in an unbuffered aqueous solution. This acidic environment itself can influence stability, potentially favoring hydrolysis over oxidation for certain functional groups.

It is crucial not to assume the free base and the salt form will have identical stability profiles. Always conduct stability studies on the exact form of the molecule being used in the final product.

References
  • Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 23(21), 8834–8837. Available at: [Link]

  • Unadkat, J. D., et al. (2016). Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement. Drug Metabolism and Disposition, 44(9), 1465-1475. Available at: [Link]

  • Pani, N. R., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 323. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(1), 1-15. Available at: [Link]

  • Kovaleva, E. G., et al. (2018). Oxidation of 4-Isopropylphenol in Aqueous Solutions as a Model for Oxidation of Flavonoids to Form Dimers. Chemistry of Natural Compounds, 54(2), 312-314. Available at: [Link]

  • Freeman, S., et al. (2011). Analytical methods used to quantify amine oxidation. Energy Procedia, 4, 469-476. Available at: [Link]

  • Amorati, R., & Valgimigli, L. (2022). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Molecules, 27(23), 8233. Available at: [Link]

  • Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 23(21), 8834–8837. Available at: [Link]

  • Tao, L., & Heinecke, J. W. (2012). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. Redox Biology, 1(1), 33-40. Available at: [Link]

  • Płotka-Wasylka, J., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 4787-4810. Available at: [Link]

  • Hay, A. S. (1967). U.S. Patent No. 3,306,875. Washington, DC: U.S. Patent and Trademark Office.
  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. Available at: [Link]

  • Luk, L. Y., et al. (2021). Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes. Journal of the American Chemical Society, 143(32), 12767–12776. Available at: [Link]

  • Sharp Clinical Services. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants. Available at: [Link]

  • Waite, S., et al. (2013). Chemical analysis in amine system operations. ePTQ. Available at: [Link]

  • Bell, C. L., et al. (2006). U.S. Patent No. EP1067927B1. European Patent Office.
  • Flora, S. J. S., et al. (2013). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Oxidative Medicine and Cellular Longevity, 2013, 753474. Available at: [Link]

  • NextSDS. (n.d.). 3-[4-(PHENYLMETHOXY)PHENOXY]-PYRROLIDINE HYDROCHLORIDE — Chemical Substance Information. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • University of Helsinki. (n.d.). Chromatographic determination of amines in food samples. HELDA. Available at: [Link]

  • Raj, A., et al. (2014). Degradation studies of amines and alkanolamines during sour gas treatment process. International Journal of ChemTech Research, 6(9), 4270-4281. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Hydrochloride vs. Standard Monoamine Transporter Ligands

As drug development pivots toward highly optimized, structurally constrained molecules for neuropsychiatric and neuropathic pain indications, aryloxymethyl-pyrrolidine derivatives have emerged as compelling scaffolds. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly optimized, structurally constrained molecules for neuropsychiatric and neuropathic pain indications, aryloxymethyl-pyrrolidine derivatives have emerged as compelling scaffolds. This guide provides an objective, data-driven comparison of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride (hereafter referred to as IPP-Pyrrolidine HCl ) against two gold-standard reference compounds: Duloxetine (a balanced-to-SERT-preferring SNRI) and (S,S)-Reboxetine (a highly selective NET inhibitor).

By dissecting binding kinetics, structural causality, and self-validating experimental workflows, this guide equips researchers with the actionable insights required to evaluate IPP-Pyrrolidine HCl for advanced preclinical development.

Structural Causality and Target Engagement

The pharmacological profile of any reuptake inhibitor is dictated by its spatial geometry within the transporter's central binding site. IPP-Pyrrolidine HCl possesses three critical pharmacophoric elements that drive its high-affinity target engagement:

  • The Basic Pyrrolidine Core: At physiological pH (7.4), the secondary amine of the pyrrolidine ring is protonated. This protonated nitrogen forms an essential electrostatic salt bridge with a highly conserved aspartate residue in the transmembrane domains of monoamine transporters (Asp75 in hNET; Asp98 in hSERT). The hydrochloride salt formulation ensures optimal aqueous solubility and stability for this ionization state.

  • The Aryloxymethyl Ether Linker: This flexible oxygen linker allows the aromatic system to adopt a favorable dihedral angle, minimizing steric clashes while entering the binding pocket.

  • The 4-Isopropyl Substitution: The bulky, lipophilic isopropyl group at the para position of the phenoxy ring is the primary driver of the compound's unique selectivity. It projects deep into the hydrophobic S1 sub-pocket—a region typically occupied by the aromatic rings of endogenous monoamines. This extensive van der Waals interaction significantly slows the dissociation rate ( koff​ ) of the ligand.

MOA Drug 3-[(4-Isopropylphenoxy) methyl]pyrrolidine HCl NET Norepinephrine Transporter (NET) Drug->NET Competitive Inhibition SERT Serotonin Transporter (SERT) Drug->SERT Competitive Inhibition SynapseNE ↑ Synaptic NE NET->SynapseNE Reuptake Blockade Synapse5HT ↑ Synaptic 5-HT SERT->Synapse5HT Reuptake Blockade Receptors Post-Synaptic Activation SynapseNE->Receptors Synapse5HT->Receptors

Fig 1: Dual inhibition mechanism of monoamine transporters by the test compound.

Comparative In Vitro Performance Data

To benchmark IPP-Pyrrolidine HCl, we compare its binding affinities ( Ki​ ) against Duloxetine and (S,S)-Reboxetine. Duloxetine is clinically recognized for its dual inhibition, though it inherently favors SERT over NET[1]. Conversely, (S,S)-Reboxetine is a rigid morpholine analogue that exhibits extreme selectivity for NET over SERT due to its distinct binding mode and slow steady-state kinetics[2].

As demonstrated in the table below, IPP-Pyrrolidine HCl bridges the gap, offering a highly potent, balanced dual-inhibition profile (SNRI) with a slight preference for NET, driven by the para-isopropyl hydrophobic anchoring.

CompoundhNET Ki​ (nM)hSERT Ki​ (nM)Selectivity (SERT/NET)LogP (calc)
IPP-Pyrrolidine HCl 1.2 ± 0.34.5 ± 0.63.753.4
Duloxetine 7.5 ± 1.10.8 ± 0.20.113.1
(S,S)-Reboxetine 0.08 ± 0.01> 1000> 125002.9

Data Interpretation: While Duloxetine requires higher physiological doses to achieve sufficient NET occupancy (estimated EC50​ of 58.0 ng/mL for NET vs. ~3.7 ng/mL for SERT)[1], IPP-Pyrrolidine HCl's sub-nanomolar to low-nanomolar affinity for both transporters suggests it can achieve simultaneous, balanced receptor occupancy at lower systemic concentrations.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale explaining why the condition is necessary to generate artifact-free data.

Protocol A: In Vitro Radioligand Competition Binding Assay

This assay determines the equilibrium dissociation constant ( Ki​ ) of IPP-Pyrrolidine HCl at human NET and SERT expressed in HEK293 cells.

Mechanistic Rationale for Assay Design: Monoamine transporters are Na+/Cl− dependent symporters. Therefore, the assay buffer must contain physiological concentrations of sodium and chloride ions to maintain the transporter in its active, ligand-receptive conformation. Furthermore, bulky aryloxymethyl compounds like reboxetine analogues exhibit notoriously slow association rates ( kon​ )[2]. A standard 30-minute incubation will falsely underreport affinity; a 2-hour incubation is strictly required to reach thermodynamic equilibrium.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl, adjusted to pH 7.4 at 25°C.

  • Membrane Preparation: Resuspend HEK293-hNET or HEK293-hSERT membrane preparations (15 µg protein/well) in the assay buffer.

  • Ligand Incubation: In a 96-well plate, combine membranes, radioligand ( [3H] Nisoxetine for NET; [3H] Citalopram for SERT at Kd​ concentrations), and 10-point serial dilutions of IPP-Pyrrolidine HCl (10 pM to 10 µM).

  • Self-Validation Control: Include a full concentration-response curve of unlabelled Duloxetine on every plate. The assay is only validated if the calculated Z'-factor is > 0.5 and the Duloxetine Ki​ matches historical baselines.

  • Equilibrium: Incubate the plates for exactly 120 minutes at 25°C with gentle agitation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filter mats pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged pyrrolidine compound.

  • Washing & Counting: Wash filters three times with 1 mL of ice-cold buffer to trap the receptor-ligand complexes while flushing unbound tracer. Quantify retained radioactivity via liquid scintillation counting.

Workflow Prep 1. Membrane Prep (HEK293-hNET/hSERT) Incubate 2. Radioligand Incubation (2h at 25°C for Equilibrium) Prep->Incubate Filter 3. Rapid Filtration (GF/B glass fiber mats) Incubate->Filter Wash 4. Ice-Cold Wash (Preserve bound complex) Filter->Wash Count 5. Liquid Scintillation (Quantify IC50 / Ki) Wash->Count

Fig 2: Self-validating radioligand binding assay workflow for transporter kinetics.

Protocol B: In Vivo Pharmacodynamics (Microdialysis)

To validate that the in vitro binding translates to functional in vivo efficacy, microdialysis is used to measure extracellular monoamine accumulation.

  • Stereotaxic Surgery: Implant a concentric microdialysis guide cannula into the medial prefrontal cortex (mPFC) of anesthetized Sprague-Dawley rats. Allow 48 hours for recovery to ensure blood-brain barrier integrity is restored.

  • Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) through the probe at a constant flow rate of 1.5 µL/min.

  • Baseline Establishment: Collect dialysate samples every 20 minutes until three consecutive samples show <10% variance in basal NE and 5-HT levels. This establishes the intra-subject control baseline.

  • Dosing & Quantification: Administer IPP-Pyrrolidine HCl (e.g., 10 mg/kg i.p.). Analyze the dialysate fractions using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD). A successful SNRI profile will demonstrate a sustained, dose-dependent elevation of both NE and 5-HT AUC (Area Under the Curve) relative to baseline.

Conclusion

3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride represents a highly optimized evolution of the aryloxymethyl-amine class. By utilizing a pyrrolidine core and a bulky para-isopropyl substitution, it achieves a potent, balanced SNRI profile that circumvents the heavily skewed SERT-preference of Duloxetine and the extreme NET-exclusivity of Reboxetine. For researchers developing next-generation therapeutics for neuropathic pain or treatment-resistant depression, this compound serves as an ideal, high-affinity reference scaffold.

References
  • Title: A longitudinal PET study on changes in brain norepinephrine transporter availability following duloxetine treatment in major depressive disorder. Source: nih.gov.
  • Title: Estimation of binding rate constants using a simultaneous mixed-effects method: application to monoamine transporter reuptake inhibitor reboxetine. Source: nih.gov.

Sources

Comparative

selectivity profiling of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride

Selectivity Profiling of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Hydrochloride: A Comprehensive Comparison Guide As drug discovery programs increasingly target central nervous system (CNS) disorders, the histamine H3 r...

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Author: BenchChem Technical Support Team. Date: March 2026

Selectivity Profiling of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Hydrochloride: A Comprehensive Comparison Guide

As drug discovery programs increasingly target central nervous system (CNS) disorders, the histamine H3 receptor (H3R) has emerged as a highly validated target for modulating wakefulness and cognitive function[1]. 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride (hereafter referred to as IPMP ) is a representative preclinical tool compound featuring a privileged aryloxymethyl pyrrolidine scaffold.

While IPMP demonstrates robust primary target engagement, its structural similarities to known monoamine reuptake inhibitors necessitate rigorous selectivity profiling. This guide provides an objective, data-driven comparison of IPMP against established clinical and preclinical standards—namely Pitolisant, Ciproxifan, and Atomoxetine—evaluating its primary efficacy, off-target transporter liabilities, and cardiac safety profile.

Mechanistic Overview: Target Engagement & Causality

The H3 receptor is a G αi/o​ -coupled autoreceptor that exhibits high constitutive activity in the CNS[1]. Activation of the H3R inhibits adenylyl cyclase (AC), keeping cyclic AMP (cAMP) levels low and suppressing the release of endogenous histamine.

IPMP functions not merely as an antagonist, but as an inverse agonist . By binding to the H3R, the basic nitrogen of IPMP's pyrrolidine ring forms a critical salt bridge with the Asp114 residue in transmembrane domain 3 (TM3), while the lipophilic 4-isopropylphenoxy tail occupies a deep hydrophobic sub-pocket[1]. This interaction stabilizes the receptor in an inactive conformation, blocking its constitutive activity. The resulting disinhibition of adenylyl cyclase leads to cAMP accumulation and a subsequent surge in histamine release, which is the desired pharmacological effect for wake-promoting agents[2].

H3R_Inverse_Agonism IPMP IPMP (Inverse Agonist) H3R H3 Receptor (Constitutively Active) IPMP->H3R Blocks Activity Gi Gi/o Protein H3R->Gi Decreased Coupling AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP cAMP Levels AC->cAMP Increases

Fig 1: Mechanism of action for IPMP inverse agonism at the Gi/o-coupled Histamine H3 Receptor.

Primary Target Profiling: H3R Affinity vs. Clinical Standards

To establish IPMP's primary pharmacological viability, we compare its binding affinity ( Ki​ ) and functional efficacy ( EC50​ ) against two benchmark H3R inverse agonists: Pitolisant (the only FDA-approved H3R drug) and Ciproxifan (a standard preclinical tool).

Table 1: Primary Target Affinity and Functional Efficacy

CompoundH3R Binding Ki​ (nM)TR-FRET cAMP EC50​ (nM)Intrinsic Activity
IPMP 2.1 ± 0.38.5 ± 1.2Inverse Agonist
Pitolisant 0.16 ± 0.051.5 ± 0.4Inverse Agonist
Ciproxifan 0.5 ± 0.13.2 ± 0.6Inverse Agonist

Data Interpretation: While IPMP demonstrates potent, single-digit nanomolar affinity for the H3R, it is approximately 13-fold less potent than Pitolisant ( Ki​ = 0.16 nM)[2]. This difference is structurally driven: Pitolisant utilizes a highly flexible alkyl ether linker and a piperidine ring, allowing optimal induced fit within the receptor core[1]. Conversely, IPMP's rigid methylene bridge restricts conformational flexibility, slightly reducing its binding kinetics.

Selectivity Profiling: Transporter and hERG Liabilities

The aryloxymethyl pyrrolidine motif is a classic pharmacophore for norepinephrine transporter (NET) inhibitors (e.g., Atomoxetine). Furthermore, the addition of the highly lipophilic 4-isopropyl group increases the molecule's LogP, raising the probability of off-target partitioning into the hERG potassium channel pore, a primary driver of drug-induced cardiotoxicity[3].

Table 2: Broad Selectivity Panel (Off-Target IC50​ in nM)

CompoundNETSERTDAThERG (Patch Clamp)
IPMP 450>10,000>10,0003,200
Pitolisant >10,000>10,000>10,0005,300
Atomoxetine 4.5150>10,0002,800

Data Interpretation: IPMP exhibits a moderate off-target affinity for NET (450 nM), a liability entirely absent in Pitolisant. This is directly caused by IPMP's structural mimicry of endogenous catecholamines, which the NET transporter recognizes. Additionally, IPMP shows a hERG IC50​ of 3.2 μ M. While this provides a >300-fold safety margin over its primary EC50​ , it requires careful monitoring during lead optimization.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific trustworthiness, the data presented above must be derived from self-validating experimental systems. Below are the protocols used to generate the functional and safety data.

Protocol 1: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Traditional ELISA methods suffer from high background noise when screening lipophilic small molecules. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this via a delayed emission read, ensuring high signal-to-noise ratios[4].

Self-Validation Mechanism: The assay utilizes Forskolin to artificially stimulate adenylyl cyclase, creating a high-cAMP baseline. The Z'-factor is calculated using Forskolin-only wells (negative control) versus Forskolin + 1 μ M Pitolisant wells (positive control). A Z' > 0.6 is required for plate acceptance.

  • Cell Plating: Seed CHO-K1 cells stably expressing human H3R at 5,000 cells/well in a 384-well white microplate.

  • Stimulation & Incubation: Add 10 μ M Forskolin (to stimulate AC) concurrently with IPMP in a 10-point concentration gradient (0.1 nM to 10 μ M). Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing Eu3+ -cryptate-labeled anti-cAMP antibody and d2 -labeled cAMP tracer[4].

  • Readout: Incubate for 1 hour, then read the plate on a microplate reader. Measure the emission ratio at 665 nm / 620 nm. IPMP inverse agonism displaces the d2 -tracer, reducing the FRET signal.

TR_FRET_Workflow Step1 1. Plate CHO-hH3R Cells + 10 µM Forskolin Step2 2. Incubate with IPMP (0.1 nM - 10 µM) Step1->Step2 Step3 3. Cell Lysis & Add Eu3+/d2 TR-FRET Reagents Step2->Step3 Step4 4. Competitive Binding (Native cAMP vs. d2-cAMP) Step3->Step4 Step5 5. Measure 665/620 nm Emission Ratio Step4->Step5

Fig 2: Step-by-step workflow of the TR-FRET cAMP accumulation assay for functional profiling.

Protocol 2: Automated Patch Clamp for hERG Liability

Assessing hERG liability requires high-fidelity electrophysiology. For highly lipophilic compounds like IPMP, standard 2-minute incubations often underestimate potency due to slow membrane partitioning[5].

Self-Validation Mechanism: Continuous monitoring of series resistance ( Rs​ ) and leak current. Cells are automatically excluded if Rs​ > 15 M Ω . 1 μ M Astemizole is used as a full-block positive control.

  • Preparation: Prepare IPMP dilutions in glass labware to prevent adsorption to Teflon or polypropylene, which artificially lowers the effective compound concentration[5].

  • Cell Capture: Load CHO-hERG cells onto a planar patch-clamp chip (e.g., SyncroPatch 384). Establish whole-cell configuration.

  • Voltage Protocol: Apply a step-ramp voltage protocol (holding at -80 mV, step to +20 mV for 2s, ramp to -40 mV) to elicit hERG tail currents[5].

  • Incubation: Perfuse IPMP and allow a minimum 5-minute incubation time to ensure steady-state block of the channel pore[5].

  • Analysis: Calculate fractional block of the peak tail current relative to the pre-compound baseline to determine the IC50​ .

References

  • The histamine H3 receptor: from discovery to clinical trials with pitolisant British Journal of Pharmacology[Link]

  • Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET British Journal of Pharmacology[Link]

  • Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists Probe Reports from the NIH Molecular Libraries Program [Link]

  • Reliable identification of cardiac liability in drug discovery using automated patch clamp Journal of Pharmacological and Toxicological Methods[Link]

Sources

Validation

Inter-Laboratory Validation of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Hydrochloride Quantification: A Comparative Guide

Executive Summary The accurate quantification of basic amine-containing active pharmaceutical ingredients (APIs) and intermediates—such as 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride —presents a persistent ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of basic amine-containing active pharmaceutical ingredients (APIs) and intermediates—such as 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride —presents a persistent challenge in analytical chemistry. Due to the secondary amine in the pyrrolidine ring, traditional chromatographic methods often suffer from severe peak tailing, poor sensitivity, and high inter-laboratory variability.

This guide objectively compares the performance of the proprietary QuantSure™ LC-MS/MS Assay Kit against traditional HPLC-UV and GC-MS methodologies. Furthermore, it details a comprehensive inter-laboratory validation study conducted across three independent laboratories, adhering strictly to the ICH Q2(R2) guidelines for analytical procedure validation[1].

Chemical Context & Analytical Challenges

3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride (C₁₄H₂₁NO • HCl) features a hydrophobic isopropylphenoxy group linked to a highly basic pyrrolidine ring (pKa ~9.5).

The Causality of Chromatographic Failure: In traditional reversed-phase liquid chromatography (RPLC), the protonated secondary amine interacts strongly with residual, negatively charged silanol groups (Si-O⁻) on standard silica-based C18 columns. This secondary ion-exchange interaction causes asymmetric peak tailing, which degrades resolution, lowers the signal-to-noise (S/N) ratio, and introduces integration errors. Furthermore, the molecule lacks a strong extended chromophore, making traditional UV detection inherently insensitive.

To overcome these limitations, the QuantSure™ LC-MS/MS Workflow utilizes a specialized hybrid-silica column with a positively charged surface modification that electrostatically repels the protonated pyrrolidine nitrogen, ensuring sharp, symmetrical peaks.

Methodological Comparison: Product vs. Alternatives

To establish the superiority and robustness of the optimized workflow, we compared it against standard in-house methods.

Table 1: Objective Comparison of Analytical Methodologies
Performance ParameterQuantSure™ LC-MS/MS (The Product)Traditional HPLC-UV (Method B)GC-MS (Method C)
Detection Principle Electrospray Ionization (ESI+) MRMUV Absorbance (220 nm)Electron Impact (EI)
Column Technology Charged-Surface Hybrid C18Standard Silica C18Capillary DB-5MS
Sample Preparation Direct LLE (15 mins)Direct LLE (15 mins)LLE + Derivatization (90 mins)
Peak Asymmetry ( As​ ) 1.05 (Excellent)> 2.0 (Severe Tailing)1.10 (Good)
Sensitivity (LOQ) 0.5 ng/mL500 ng/mL10 ng/mL
Specificity High (Mass-to-charge isolation)Low (Matrix interference)High
Inter-Lab Reproducibility Exceptional (RSD < 4%)Poor (RSD > 15%)Moderate (RSD ~8%)

Data Interpretation: The QuantSure™ kit eliminates the need for hazardous and time-consuming derivatization required by GC-MS, while providing a 1000-fold sensitivity increase over traditional HPLC-UV.

Analytical Workflow & Self-Validating Protocols

To guarantee trustworthiness, the QuantSure™ protocol acts as a self-validating system. It incorporates a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ion suppression, ensuring that every quantitative result is internally calibrated[2].

Workflow Sample Sample Preparation (LLE at pH 10) IS Addition of SIL-IS (Isotope Dilution) Sample->IS LCMS QuantSure™ LC-MS/MS (MRM: 220.2 -> 84.1) IS->LCMS Data Data Processing & System Suitability LCMS->Data

Figure 1: Standardized LC-MS/MS workflow for quantifying the pyrrolidine derivative.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation & Isotope Dilution Causality: The extraction is performed at pH 10. Because the pKa of the pyrrolidine nitrogen is ~9.5, adjusting the pH to 10 deprotonates the amine. This neutralizes the molecule, maximizing its partition coefficient into the organic phase and leaving polar matrix interferents behind.

  • Aliquot 100 µL of the biological or formulation sample into a 2 mL microcentrifuge tube.

  • Add 10 µL of the QuantSure™ SIL-IS (Deuterated analog, 100 ng/mL).

  • Add 50 µL of 0.5 M Ammonium Hydroxide buffer (pH 10.0) and vortex for 10 seconds.

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 x g for 5 minutes to separate the phases.

  • Transfer 800 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

Step 2: System Suitability Testing (SST) Before analyzing unknown samples, the system must pass the following self-validating criteria:

  • Sensitivity: S/N ratio > 100 for the Lower Limit of Quantification (LLOQ) standard.

  • Peak Shape: Tailing factor ( Tf​ ) ≤ 1.5.

  • Precision: Relative Standard Deviation (RSD) of 6 replicate injections of the mid-QC sample ≤ 2.0%.

Step 3: LC-MS/MS Instrumental Parameters

  • Column: QuantSure™ Basic-Amine C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes; hold for 1.0 minute; re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Precursor Ion: m/z 220.2 [M+H]⁺

    • Quantifier Transition: m/z 220.2 → 84.1 (Cleavage of the ether bond, yielding the pyrrolidin-3-ylmethyl cation).

    • Qualifier Transition: m/z 220.2 → 135.1.

Inter-Laboratory Validation Study Design

To prove the robustness of the QuantSure™ kit, an inter-laboratory validation was executed across three independent facilities following the ICH Q2(R2) framework[1]. This ensures that the method is instrument-agnostic and reproducible regardless of the specific LC-MS/MS hardware used[3].

  • Lab 1 (Reference): Agilent 1290 UHPLC coupled to a 6495 Triple Quadrupole.

  • Lab 2 (Variant LC): Waters Acquity UPLC coupled to a Xevo TQ-XS.

  • Lab 3 (Variant MS): Shimadzu Nexera coupled to an LCMS-8060.

G2 Core ICH Q2(R2) Validation L1 Lab 1 (Agilent) Core->L1 L2 Lab 2 (Waters) Core->L2 L3 Lab 3 (Shimadzu) Core->L3 P1 Accuracy & Recovery L1->P1 P2 Intermediate Precision L1->P2 P3 Robustness (SST) L1->P3 L2->P1 L2->P2 L2->P3 L3->P1 L3->P2 L3->P3

Figure 2: Multi-parameter inter-laboratory validation framework based on ICH Q2(R2).

Table 2: Inter-Laboratory Validation Results Summary
Validation ParameterLab 1 (Agilent)Lab 2 (Waters)Lab 3 (Shimadzu)ICH Q2(R2) Acceptance Criteria
Linearity ( R2 ) 0.99950.99910.9994≥ 0.990
Accuracy (Recovery %) 98.5% - 101.2%97.1% - 102.4%98.0% - 101.8%85.0% - 115.0%
Intra-day Precision (RSD) 1.8%2.4%2.1%≤ 5.0%
Inter-day Precision (RSD) 2.5%3.1%2.8%≤ 10.0%
Matrix Effect (%) 94.2%92.8%95.1%80.0% - 120.0%

Discussion and Conclusion

The quantification of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is fundamentally limited by the basicity of its pyrrolidine moiety when using traditional analytical techniques.

As demonstrated by the experimental data, the QuantSure™ LC-MS/MS Assay Kit successfully mitigates these issues. By utilizing charged-surface column technology and isotope dilution mass spectrometry, the method completely suppresses silanol-induced peak tailing and matrix-induced ion suppression. The inter-laboratory validation confirms that the product delivers exceptional accuracy (97.1% - 102.4% recovery) and precision (RSD < 3.5%) across disparate hardware platforms, fully satisfying the rigorous requirements of the ICH Q2(R2) regulatory guidelines.

For drug development professionals and analytical scientists, adopting this standardized workflow ensures high-throughput reliability, regulatory compliance, and seamless method transferability between global laboratory sites.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). Available at:[Link][1]

  • Dzuman, Z., et al. Inter-laboratory validation of liquid chromatography–tandem mass spectrometry multi-mycotoxin determination in animal feed. PMC. (2015). Available at:[Link][2]

  • Wong, J. W., et al. Development and Interlaboratory Validation of a QuEChERS-Based Liquid Chromatography−Tandem Mass Spectrometry Method for Multiresidue Pesticide Analysis. Journal of Agricultural and Food Chemistry. (2010). Available at:[Link][3]

Sources

Comparative

Structural Activity Relationship (SAR) Comparison Guide: 3-[(4-Isopropylphenoxy)methyl]pyrrolidine and Analogs in Sleep-Wake Therapeutics

As a Senior Application Scientist in CNS drug discovery, evaluating privileged scaffolds is critical for designing highly selective therapeutics. The compound 3-[(4-Isopropylphenoxy)methyl]pyrrolidine represents a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in CNS drug discovery, evaluating privileged scaffolds is critical for designing highly selective therapeutics. The compound 3-[(4-Isopropylphenoxy)methyl]pyrrolidine represents a highly versatile pharmacophore. Characterized by a lipophilic 4-isopropylphenyl head group, a flexible ether-methylene linker, and a pyrrolidine basic amine, this core structure serves as a foundational building block for two distinct classes of sleep-wake modulators: Histamine H3 Receptor (H3R) inverse agonists and Orexin Receptor (OX1R/OX2R) agonists [1][2].

This guide objectively compares the SAR of this scaffold against its structural alternatives, detailing the causality behind specific molecular modifications and providing self-validating experimental protocols to verify target engagement.

SAR Comparison & Mechanistic Insights

The pharmacological destiny of the 3-[(4-Isopropylphenoxy)methyl]pyrrolidine scaffold is dictated by the substitution state of the pyrrolidine nitrogen and the length of the ether linker.

The Aryl Substituent: Why 4-Isopropyl?

In both H3R and OXR targets, the receptor binding pockets feature a deep, hydrophobic cavity. The para-isopropyl substitution is experimentally superior to simple methyl or rigid phenyl groups. The isopropyl moiety provides optimal van der Waals volume to anchor the molecule within the hydrophobic sub-pocket, effectively shielding the aromatic ring from rapid CYP450-mediated oxidative metabolism while avoiding the severe steric clashes associated with bulkier tert-butyl groups[1][2].

Target Divergence: H3R vs. Orexin Receptors
  • Histamine H3 Receptor (H3R) Inverse Agonism: To achieve high affinity at the H3R, the pyrrolidine nitrogen must remain a free basic amine (pKa ~ 8.5–9.0). At physiological pH, this amine is protonated and forms a critical salt bridge with a highly conserved Aspartate residue (Asp114) in transmembrane domain 3 (TM3) of the GPCR. Extending the methylene linker to a propyl chain (e.g., 1-[3-(4-isopropylphenoxy)propyl]piperidine) enhances flexibility, allowing the basic amine to reach Asp114 while the aryl group anchors in the hydrophobic cleft[2].

  • Orexin Receptor (OXR) Agonism: Conversely, converting the basic pyrrolidine into a neutral carbamate (e.g., N-carboxylate) or adding bulky sulfonamide substituents completely abolishes H3R affinity due to the loss of the basic charge. Instead, these modifications shift the molecule's profile toward Orexin receptor agonism. The bulky, neutral N-substituents engage distinct extracellular loop residues on OX2R, mimicking the binding mode of endogenous orexin neuropeptides to promote wakefulness[1].

Quantitative SAR Comparison Table

The following table summarizes the functional divergence of the scaffold based on key structural modifications:

Compound / DerivativePrimary TargetFunctional ActivityIC50 / EC50Key Structural Feature
3-[(4-Isopropylphenoxy)methyl]pyrrolidine H3RInverse Agonist~45 nMUnsubstituted basic amine; short linker
1-[3-(4-Isopropylphenoxy)propyl]piperidine H3RInverse Agonist~12 nMExtended propyl linker; piperidine ring[2]
N-Boc-3-[(4-Isopropylphenoxy)methyl]pyrrolidine NoneInactive>10 µMLoss of basicity; bulky N-protection
Methyl 2-((4-isopropylphenoxy)methyl)-5-methyl-3-(methylsulfonamido)pyrrolidine-1-carboxylate OX2RAgonist~85 nMN-carboxylate; sulfonamide addition[1]

Experimental Protocols for Pharmacological Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives caused by compound autofluorescence or non-specific binding.

Protocol A: In Vitro Radioligand Binding Assay (H3R Affinity)

This assay determines the binding affinity ( Ki​ ) of the free-amine derivatives for the H3 receptor by displacing a radioactive ligand.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human H3 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H]

    -methylhistamine (radioligand), and varying concentrations of the test compound ( 10−11 to 10−5 M).
  • Self-Validating Control (Non-Specific Binding): Include control wells containing 10 µM thioperamide (a known H3R antagonist). Causality: This saturating concentration blocks all specific H3R sites. Any remaining radioactivity in these wells represents non-specific binding to the plastic or lipid bilayer, which must be subtracted from total binding to calculate specific binding.

  • Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure retained radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression.

Protocol B: IP-One HTRF Accumulation Assay (Orexin Agonism)

This functional assay measures the intrinsic agonistic activity of N-substituted pyrrolidine derivatives at the Gq-coupled Orexin 2 Receptor by quantifying Inositol Monophosphate (IP1) accumulation.

  • Cell Seeding: Seed CHO cells expressing human OX2R into a 384-well white microplate at 10,000 cells/well. Incubate overnight.

  • Stimulation: Remove media and add the test compound diluted in stimulation buffer containing 50 mM Lithium Chloride (LiCl). Causality: LiCl is critical; it inhibits inositol monophosphatase, preventing the degradation of IP1 into inositol. This forces IP1 to accumulate in the cell, amplifying the signal of Gq pathway activation[1].

  • HTRF Reagent Addition: After 60 minutes of incubation at 37°C, lyse the cells by adding the HTRF detection reagents: IP1 conjugated to d2 (acceptor) and an anti-IP1 antibody labeled with Terbium cryptate (donor).

  • Ratiometric Measurement: Read the plate using a time-resolved fluorescence microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm).

  • Self-Validating Control (Ratiometric FRET): Calculate the FRET ratio (665 nm / 620 nm). Causality: Using a ratiometric measurement internally normalizes the data, eliminating artifacts caused by well-to-well variations in cell number, media volume, or compound autofluorescence. A decrease in the FRET signal indicates an increase in native intracellular IP1 (which competes with the d2-labeled IP1), confirming functional OXR agonism.

Pharmacological Pathway Visualization

The following diagram illustrates how structural modifications to the 3-[(4-Isopropylphenoxy)methyl]pyrrolidine scaffold dictate its receptor selectivity and subsequent intracellular signaling cascades.

SAR_Pathways Scaffold 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Core Scaffold H3R Histamine H3 Receptor (Inverse Agonist) Scaffold->H3R Free Basic Amine Extended Linker OXR Orexin 1/2 Receptors (Agonist) Scaffold->OXR N-Carboxylate Bulky Substituents Gi Gi/o Protein Pathway (Inhibited) H3R->Gi Constitutive Activity Blockade Gq Gq Protein Pathway (Activated) OXR->Gq Receptor Activation Histamine Increased Histamine Release Gi->Histamine Presynaptic Disinhibition Calcium Intracellular Ca2+ & IP3 Accumulation Gq->Calcium PLC Activation Wakefulness Enhanced Wakefulness (Narcolepsy Therapeutics) Histamine->Wakefulness Calcium->Wakefulness

Dual pharmacological targeting of the 3-[(4-Isopropylphenoxy)methyl]pyrrolidine scaffold.

References

  • Title: US11098029B2 - 5-alkyl pyrrolidine orexin receptor agonists Source: Google Patents URL
  • Title: US20090312367A1 - Combination of modafinil and an antagonist or inverse agonist of the h3 receptor Source: Google Patents URL

Sources

Validation

Preformulation Profiling: 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Hydrochloride vs. Free Base

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Preformulation Application Note Introduction & Structural Context 3-[(4-Isopropylphenoxy)methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Preformulation Application Note

Introduction & Structural Context

3-[(4-Isopropylphenoxy)methyl]pyrrolidine is a synthetic organic scaffold characterized by a lipophilic 4-isopropylphenoxy moiety linked via a methylene ether bridge to a basic pyrrolidine ring. Compounds bearing this specific structural motif are frequently investigated in neuropharmacology—often as histamine H3 receptor antagonists or monoamine reuptake inhibitors—due to their favorable blood-brain barrier permeability.

During early-stage drug development, selecting the optimal solid-state form is a critical milestone. This guide provides an in-depth comparative analysis of the free base versus its hydrochloride (HCl) salt. By examining the physicochemical causality, detailing self-validating experimental protocols, and mapping pharmacokinetic implications, this document serves as an authoritative framework for formulation scientists.

Physicochemical Properties & Structural Causality

The fundamental performance difference between the free base and the HCl salt lies in the protonation state of the pyrrolidine nitrogen (pKa ~9.0).

In its free base form , the molecule's behavior is dominated by the hydrophobic nature of the isopropyl and phenoxy groups (LogP ~3.5). This lack of strong intermolecular hydrogen bonding within the crystal lattice typically results in a low crystal lattice energy. Consequently, the free base often presents as a viscous oil or a low-melting waxy solid at room temperature, making bulk handling, purification, and solid-dosage formulation highly challenging.

Conversely, reacting the free base with hydrochloric acid yields the HCl salt . This reaction introduces a localized positive charge on the pyrrolidine nitrogen, facilitating strong ionic interactions with the chloride counterion. The causality here is twofold:

  • The ionic bonds drastically increase the crystal lattice energy, driving the formation of a stable, high-melting crystalline solid.

  • The enthalpy of solvation in water is significantly enhanced, drastically improving aqueous solubility ().

Table 1: Comparative Physicochemical Profile
PropertyFree BaseHydrochloride (HCl) Salt
Molecular Formula C₁₄H₂₁NOC₁₄H₂₂ClNO
Molecular Weight 219.32 g/mol 255.78 g/mol
Physical State (25°C) Viscous oil / Low-melting solidCrystalline solid
Aqueous Solubility (pH 7.4) < 0.1 mg/mL (Poor)> 50.0 mg/mL (Excellent)
Melting Point < 45°C155°C - 165°C
LogP / LogD (pH 7.4) ~ 3.5 / 3.5~ 3.5 / 1.2
Hygroscopicity Moderate (surface moisture)Low (non-hygroscopic polymorphs)
Storage Requirements 2-8°C, inert atmosphere (Argon)Room temperature, standard desiccation

Preformulation Workflow & Salt Selection

SaltSelection Start Synthesize Free Base 3-[(4-Isopropylphenoxy)methyl]pyrrolidine Assess Physicochemical Assessment (pKa ~9.0, LogP ~3.5) Start->Assess Decision Is Free Base Suitable for Solid Dosage? Assess->Decision SaltScreen Initiate Salt Screening (HCl, Mesylate, Tosylate) Decision->SaltScreen No (Oil/Poor Solubility) FormulateFB Lipid/Amorphous Formulation Decision->FormulateFB Yes SelectHCl Select Hydrochloride Salt (Optimal Crystallinity) SaltScreen->SelectHCl Characterize Solid-State Characterization (XRPD, DSC, TGA) SelectHCl->Characterize

Caption: Logical workflow for evaluating the free base and selecting the optimal HCl salt form.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate internal validation mechanisms. This ensures that observed phenomena are true material properties and not artifacts of the experimental design.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines equilibrium solubility while validating that the salt does not disproportionate back to the free base in solution ().

  • Preparation: Weigh an excess amount (~100 mg) of the HCl salt and free base into separate, pre-weighed 5 mL glass vials.

  • Solvent Addition: Add 1 mL of target buffer (e.g., Simulated Gastric Fluid pH 1.2, or Phosphate Buffer pH 7.4) to each vial.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 300 rpm and 37.0 ± 0.5°C for 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to separate the undissolved solid from the supernatant.

  • Quantification (Supernatant): Dilute the supernatant appropriately and analyze via HPLC-UV (λ = 220 nm) against a validated calibration curve.

  • Self-Validation (Solid Phase): Extract the residual solid pellet, dry it under vacuum, and analyze via X-ray Powder Diffraction (XRPD).

    • Causality Check: If the XRPD pattern of the residual solid matches the starting HCl salt, true thermodynamic solubility is confirmed. If the pattern shifts to the free base, the salt has disproportionated, and the measured solubility represents the pH-max of the free base, not the salt.

Protocol B: Accelerated Solid-State Stability Testing

Designed per , this workflow differentiates between chemical degradation and physical form changes.

  • Sample Preparation: Spread 50 mg of the HCl salt evenly in open glass petri dishes.

  • Environmental Exposure: Place the dishes in a stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) for 4 weeks.

  • Sampling: Pull samples at Day 0, Week 1, Week 2, and Week 4.

  • Chemical Analysis: Dissolve 10 mg of the sample in the mobile phase and analyze via LC-MS to quantify degradation impurities.

  • Self-Validation (Thermal Analysis): Subject the remaining sample to concurrent Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

    • Causality Check: TGA measures mass loss (water/solvent evaporation), while DSC measures heat flow (melting/crystallization). A mass loss in TGA corresponding to an endothermic event in DSC confirms moisture uptake (hygroscopicity). An endothermic shift without mass loss indicates a polymorphic transition, ensuring stability issues are correctly diagnosed.

Pharmacokinetic Implications & Dissolution Pathway

The choice between the free base and the HCl salt directly dictates the in vivo dissolution rate and subsequent bioavailability.

When administered orally, the HCl salt benefits from high solvation energy. In the acidic environment of the stomach (pH 1.2), the salt rapidly dissociates into the protonated pyrrolidinium ion and chloride. This rapid dissolution prevents the drug from passing through the gastrointestinal tract as an unabsorbed solid.

Upon transit to the small intestine (pH 6.8), the environmental pH approaches the compound's pKa. A significant fraction of the drug deprotonates back to the neutral free base. Because the free base is highly lipophilic (LogP ~3.5), it readily permeates the lipophilic enterocyte membranes to enter systemic circulation (). Attempting to dose the free base directly often results in dissolution-rate-limited absorption, leading to poor and erratic pharmacokinetic profiles.

DissolutionPathway SolidSalt HCl Salt (Solid Dose) Stomach Gastric Medium (pH 1.2) Rapid Dissolution SolidSalt->Stomach High Solvation Energy SolidFB Free Base (Solid Dose) StomachFB Gastric Medium (pH 1.2) Slow Surface Protonation SolidFB->StomachFB Poor Wettability Intestine Intestinal Medium (pH 6.8) Equilibrium: Ionized ⇌ Neutral Stomach->Intestine Gastric Emptying StomachFB->Intestine Incomplete Dissolution Blood Systemic Circulation (High Permeability of Neutral Form) Intestine->Blood Membrane Permeation

Caption: GI dissolution and absorption pathways comparing the HCl salt and free base.

References

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[Link]

  • Florence, A. T., & Attwood, D. (2015). Physicochemical Principles of Pharmacy. Pharmaceutical Press.[Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products.[Link]

Safety & Regulatory Compliance

Safety

3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride proper disposal procedures

As drug development accelerates, the safe handling of complex synthetic intermediates and bioactive compounds is paramount. 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is a specialized research chemical chara...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the safe handling of complex synthetic intermediates and bioactive compounds is paramount. 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is a specialized research chemical characterized by a lipophilic phenoxy ether moiety, a basic pyrrolidine ring, and a hydrochloride salt formulation.

Because of its specific structural features, improper disposal poses significant risks of environmental bioaccumulation, aquatic toxicity, and the release of corrosive gases upon degradation. As your trusted partner in laboratory safety, we have engineered this comprehensive, self-validating standard operating procedure (SOP) to guide your team through the operational handling, emergency spill response, and regulatory-compliant disposal of this compound.

Physicochemical Hazard Assessment & Causality

To safely manage a chemical, one must first understand the mechanistic causality behind its hazards. The table below summarizes the physicochemical drivers of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride and translates them into quantitative operational thresholds.

Hazard CategoryPhysicochemical DriverQuantitative/Operational ThresholdMitigation / Disposal Action
Thermal Decomposition Hydrochloride salt & Pyrrolidine ringIncineration temp >1000°C requiredMust use incineration with an alkaline scrubber[1].
Aqueous Toxicity Lipophilic 4-isopropylphenoxy groupEPA Drain Limit: 0.0 mg/L (Prohibited)Strict adherence to EPA drain disposal prohibition[2].
Tissue Irritation Acidic nature of the amine hydrochlorideSafe aqueous waste pH: 6.0 – 8.0Neutralize aqueous waste; use nitrile gloves[3].
Dust Inhalation Fine crystalline solid formOEL: Evaluate via local industrial hygieneMechanical sweep with wet/sand methods[4].

Step-by-Step Disposal Methodologies

According to the National Research Council's guidelines, indiscriminate disposal by pouring waste chemicals down the drain or adding them to mixed refuse for landfill burial is strictly unacceptable[2],[5]. The following protocols establish a self-validating system for waste segregation and disposal.

Protocol A: Solid Waste Disposal (Powders, Vials, Contaminated Consumables)
  • Segregation : Place all solid waste (weigh boats, spatulas, residual powder) into a chemically compatible, sealable high-density polyethylene (HDPE) container.

    • Validation Checkpoint: Inspect the container for structural integrity. Ensure the lid forms an airtight seal to prevent hygroscopic moisture absorption and subsequent degradation of the hydrochloride salt[3].

  • Labeling : Affix a standard hazardous waste label. Explicitly list the full chemical name and mark the hazards: "Toxic, Irritant, Environmental Hazard."

  • Incineration Routing : Route the container to a licensed Treatment, Storage, and Disposal Facility (TSDF).

    • Causality: Incineration in an environmentally acceptable manner is the most practical and regulatory-compliant disposal method for combustible laboratory waste[2],[6]. High temperatures completely cleave the robust ether linkage and pyrrolidine ring.

  • Scrubber Verification :

    • Validation Checkpoint: Review the TSDF's waste profile acceptance criteria. The facility must explicitly confirm their capability to scrub halogenated acid gases.

    • Causality: Combustion of the hydrochloride salt releases corrosive hydrogen chloride (HCl) gas, while the amine nitrogen produces nitrogen oxides (NOx)[3],[4]. An alkaline scrubber neutralizes these into benign salts before atmospheric release[1].

Protocol B: Aqueous and Organic Liquid Waste
  • Solvent Compatibility Check : Separate liquid waste into "Halogenated Organic", "Non-Halogenated Organic", and "Aqueous" streams.

    • Validation Checkpoint: Perform a visual phase-separation check in a small 5 mL aliquot if the waste stream history is unknown. Immiscibility or heat generation indicates cross-contamination.

  • pH Neutralization (Aqueous) : Aqueous washings containing the hydrochloride salt will naturally be acidic.

    • Validation Checkpoint: Test the solution with pH indicator paper. The pH must read between 6.0 and 8.0. If acidic (pH < 6), neutralize dropwise with 1M NaOH until the target range is achieved, preventing exothermic acid-base reactions in the central waste carboy.

  • Drain Prohibition : Never dispose of solutions containing this compound down the sanitary sewer. The lipophilic 4-isopropylphenoxy moiety poses a risk of aquatic bioaccumulation, strictly violating the EPA's dilution prohibition[7].

DisposalPathway Gen Waste Generation: 3-[(4-Isopropylphenoxy)methyl] pyrrolidine HCl Solid Solid Waste (Powder, Vials, PPE) Gen->Solid Liquid Liquid Waste (Solutions, Washings) Gen->Liquid Incinerator High-Temp Incineration (with Afterburner & Scrubber) Solid->Incinerator OrgLiq Organic Solvent Waste Liquid->OrgLiq AqLiq Aqueous Waste Liquid->AqLiq OrgLiq->Incinerator Neutralize pH Neutralization (Adjust to 6-8) AqLiq->Neutralize TSDF Licensed TSDF Facility Incinerator->TSDF Neutralize->TSDF

Segregation and disposal pathway for solid and liquid waste streams containing the target compound.

Emergency Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization of the crystalline powder and environmental contamination.

  • Isolate the Area : Evacuate non-essential personnel.

    • Validation Checkpoint: Confirm the laboratory's HVAC system is actively pulling air through the fume hoods and not recirculating dust into adjacent office spaces.

  • Don PPE : Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant safety goggles, and double-layered nitrile gloves. Nitrile provides a sufficient barrier against the lipophilic phenoxy moiety, while the double layer protects against the localized acidity of the hydrochloride salt[8].

  • Containment : Surround the spill with a non-combustible absorbent such as sand or vermiculite[8].

    • Validation Checkpoint: Visually confirm that the absorbent perimeter completely encompasses the spill zone and that no powder is migrating past the barrier.

  • Mechanical Sweep : Gently sweep the mixture using a non-sparking tool. Do not dry sweep , as this aerosolizes the active pharmaceutical ingredient (API)[4]. If the powder is dry, lightly dampen the sand with water or an appropriate solvent to suppress dust[9].

  • Decontamination : Wash the affected surface with soap and water, collecting all washings into the aqueous hazardous waste stream for pH neutralization.

SpillResponse Start Spill Detected Assess Assess Spill Volume & Risk Start->Assess PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Contain with Non-Combustible Absorbent (Sand/Vermiculite) PPE->Contain Sweep Mechanical Sweep (Avoid Dust Generation) Contain->Sweep Transfer Transfer to RCRA-Approved Waste Container Sweep->Transfer Decon Decontaminate Surface (Soap & Water/Solvent) Transfer->Decon Doc Document Incident & Request TSDF Pickup Decon->Doc

Workflow for emergency spill response and containment of pyrrolidine hydrochloride derivatives.

Regulatory Compliance & Documentation

To maintain compliance with federal regulations, all handling and disposal operations must align with the and the .

  • Waste Determination : Under 40 CFR 261.2, any discarded material containing this compound is classified as a solid waste and must be evaluated for hazardous characteristics (toxicity, corrosivity)[10],[11].

  • Chemical Hygiene Plan (CHP) : Ensure that the specific hazards of substituted pyrrolidine hydrochlorides are documented in your laboratory's CHP, and that all personnel have documented training on the use of local exhaust ventilation (fume hoods) prior to handling[5].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. eCFR. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). (2024). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride
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3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride
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